molecular formula C10H18N2O2 B1196289 Slaframine CAS No. 20084-93-9

Slaframine

货号: B1196289
CAS 编号: 20084-93-9
分子量: 198.26 g/mol
InChI 键: YYIUHLPAZILPSG-GUBZILKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Slaframine is an indolizidine alkaloid mycotoxin produced by the fungus Rhizoctonia leguminicola (also classified as Slafractonia leguminicola and Botrytis fabae ), which causes "blackpatch disease" in legume plants such as red clover . This compound is a parasympathomimetic agent that requires bioactivation in the liver by a microsomal flavoprotein oxidase to its active form, a ketoimine metabolite . The active metabolite is a potent cholinergic agonist with a high affinity for M3 muscarinic receptors, leading to the stimulation of exocrine glands . Its primary research value lies in its ability to cause profuse salivation ("slobbers syndrome") and lacrimation, making it an invaluable pharmacological tool for studying the parasympathetic nervous system and cholinergic pathways . Research applications include investigations into excessive salivation, digestive enzyme secretion, and the broader physiological effects of muscarinic receptor activation . This compound is also critically important in veterinary and agricultural research for understanding mycotoxicosis outbreaks in livestock consuming contaminated legume forages . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(1S,6S,8aS)-6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIUHLPAZILPSG-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN2C1CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCN2[C@H]1CC[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942108
Record name (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20084-93-9
Record name (-)-Slaframine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20084-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Slaframine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020084939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SLAFRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51H2386GWI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Slaframine Mycotoxin: A Technical Guide to its Discovery, History, and Scientific Foundation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, has been a subject of scientific inquiry for decades due to its potent physiological effects, primarily the induction of profuse salivation in livestock, a condition colloquially known as "slobbers." This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial observations of the "slobbers syndrome," the isolation and characterization of the causative agent, and the elucidation of its chemical structure and mechanism of action. This document includes summaries of key experimental protocols, quantitative toxicological data, and visual representations of the relevant biological pathways to serve as a thorough resource for researchers and professionals in related fields.

Historical Context and Discovery

Initial Outbreaks of "Slobbers Syndrome"

Reports of excessive salivation in cattle and other livestock emerged from the Midwestern United States in the late 1940s and 1950s.[1][2] These episodes were frequently linked to the consumption of second-cutting red clover (Trifolium pratense) hay.[2] The condition, while generally not fatal, caused significant distress to the animals and economic concern for farmers.

Identification of the Causative Agent

It wasn't until 1956 that a definitive link was established between the "slobbers syndrome" and a fungal pathogen infecting red clover.[2] The fungus, identified as Rhizoctonia leguminicola, was found to cause a disease in the clover known as "black patch."[2][3] This discovery shifted the focus of investigation from the plant itself to the secondary metabolites produced by the fungus. More recent taxonomic studies have proposed a reclassification of the fungus to Slafractonia leguminicola.[3]

Isolation and Characterization of this compound

The pioneering work of Aust and Broquist in the 1960s led to the isolation of the parasympathomimetic alkaloid responsible for the salivatory effect.[4] They named the compound "this compound," derived from the Old Norse word "slaf," meaning to slaver or slobber.[1] Subsequent research by Hagler and Behlow in 1981 provided the first direct identification of this compound in toxic red clover hay using advanced analytical techniques.[5] The chemical structure of this compound was determined to be (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine.[5]

Quantitative Data

This compound Concentration in Forage

The concentration of this compound in contaminated forage can vary significantly. Studies have also shown that the toxin's potency diminishes over time in stored hay.

Forage ConditionThis compound Concentration (ppm)Reference
Freshly Acquired Toxic Red Clover Hay50 - 100[1][5]
Toxic Red Clover Hay (after 10 months storage)~7[1][5]
Forages Associated with Clinical "Slobbers"1.5 - 100[1]
Toxicological and Pharmacological Data

The physiological effects of this compound have been quantified in various animal models.

ParameterSpeciesDoseEffectReference
Salivary FlowBeef Steers66 µg/kg BW (i.m.)~50% increase[4][6]
Salivary FlowBeef Steers100 µg/kg BW (i.m.)~50% increase[4][6]
Salivary ScoreBeef Steers30 µg/kg BW (daily)Significant increase[7]
Salivary ScoreBeef Steers60 µg/kg BW (daily)Significant increase[7]
Feed IntakeBeef Steers30 µg/kg BW (daily)Decrease from 6.39 to 4.95 kg/day [7]
Feed IntakeBeef Steers60 µg/kg BW (daily)Decrease from 6.39 to 2.64 kg/day [7]
Ruminal pHBeef Steers30 µg/kg BW (daily)Increase from 6.03 to 6.42[7]
Ruminal pHBeef Steers60 µg/kg BW (daily)Increase from 6.03 to 6.72[7]

Experimental Protocols

Fungal Culture for this compound Production
  • Medium: A common medium for culturing Rhizoctonia leguminicola for this compound production consists of soybean meal, dextrose, calcium carbonate, and corn steep liquor.[8]

  • Incubation: The fungus is typically grown in stationary culture in the dark at room temperature.

  • Harvesting: The mycelial mats are harvested, and the this compound is extracted from the fungal material.

This compound Isolation and Purification from Toxic Hay
  • Extraction: Dried, ground hay is extracted with a polar solvent such as 95% ethanol or methanol.[5][8]

  • Solvent Partitioning: The crude extract is concentrated, resuspended in water, and partitioned with an organic solvent like chloroform to remove lipids and other nonpolar compounds. The aqueous phase, containing the more polar this compound, is retained.

  • Chromatography: Further purification is achieved through techniques such as preparative thin-layer chromatography (TLC).[5]

Guinea Pig Salivation Bioassay
  • Animal Model: Guinea pigs are highly sensitive to the salivatory effects of this compound.[5]

  • Administration: Purified this compound or extracts from contaminated hay are administered via intraperitoneal (i.p.) injection.[5]

  • Observation: The primary endpoint is the observation of excessive salivation. Other clinical signs such as piloerection, respiratory distress, and increased defecation frequency can also be monitored.[5] The delay between injection and the onset of salivation is an important indicator of the bioactivation process.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: this compound is extracted from the sample matrix (e.g., hay, plasma, milk) and may require derivatization to improve its volatility and chromatographic properties.[5][9]

  • Chromatographic Separation: A gas chromatograph equipped with a suitable capillary column is used to separate this compound from other compounds in the extract.

  • Mass Spectrometric Detection: A mass spectrometer is used to detect and identify this compound based on its unique mass spectrum. This provides a highly specific and sensitive method for confirmation.[5]

Biological Pathways and Mechanisms

Fungal Biosynthesis of this compound

The biosynthesis of this compound in Rhizoctonia leguminicola begins with the amino acid lysine and proceeds through several intermediates.

G Figure 1: this compound Biosynthesis Pathway Lysine Lysine Pipecolic_acid Pipecolic_acid Lysine->Pipecolic_acid Acylation Acylation Pipecolic_acid->Acylation Malonyl_CoA Malonyl_CoA Malonyl_CoA->Acylation Keto_intermediate Keto_intermediate Acylation->Keto_intermediate Reduction Reduction Keto_intermediate->Reduction Hydroxylation Hydroxylation Reduction->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: Fungal biosynthesis of this compound from lysine.

Bioactivation and Mechanism of Action

This compound is a prodrug that requires metabolic activation in the liver to exert its biological effects.[9][10] This bioactivation is carried out by microsomal enzymes.[11] The active metabolite, a ketoimine, is a cholinergic agonist that mimics the action of acetylcholine at muscarinic receptors, particularly the M3 subtype, leading to the stimulation of exocrine glands.[10][11]

G Figure 2: this compound Bioactivation and Mechanism of Action This compound This compound Liver Liver This compound->Liver Microsomal_Enzymes Microsomal_Enzymes Liver->Microsomal_Enzymes contains Ketoimine Ketoimine Microsomal_Enzymes->Ketoimine bioactivates M3_Muscarinic_Receptor M3_Muscarinic_Receptor Ketoimine->M3_Muscarinic_Receptor binds to Exocrine_Gland Exocrine_Gland M3_Muscarinic_Receptor->Exocrine_Gland stimulates Salivation Salivation Exocrine_Gland->Salivation results in

Caption: Bioactivation of this compound and its cholinergic effect.

Clinical Significance and Diagnosis

The primary clinical sign of this compound toxicosis in livestock is profuse salivation.[2][3] Other signs may include lacrimation, diarrhea, bloating, and frequent urination.[3][11] The onset of symptoms is typically rapid, occurring within an hour of ingesting contaminated forage.[12] Diagnosis is often based on the characteristic clinical signs in conjunction with the presence of Rhizoctonia leguminicola ("black patch") on the suspected forage, particularly red clover.[2][3] Chemical analysis of the forage, plasma, or milk for the presence of this compound can confirm the diagnosis.[2][9]

Conclusion and Future Directions

The discovery and characterization of this compound represent a significant chapter in the study of mycotoxins. From the initial observations of a peculiar livestock ailment to the detailed elucidation of its chemical structure and pharmacological action, the research on this compound has provided valuable insights into fungal secondary metabolism and cholinergic pharmacology. For drug development professionals, the potent and specific action of this compound's active metabolite on muscarinic receptors may offer a template for the design of novel therapeutic agents targeting pathways involving exocrine gland secretion. Future research may focus on developing rapid, field-based detection methods for this compound in forages and further exploring the therapeutic potential of this compound analogs.

References

The Mycotoxin Slaframine: A Technical Guide to its Production by Rhizoctonia leguminicola

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola (recently reclassified as Slafractonia leguminicola), is a potent parasympathomimetic agent.[1] Its biological activity, stemming from its metabolic activation to a ketoamine analog of acetylcholine, has garnered interest in the scientific community for its potential pharmacological applications.[2] This technical guide provides an in-depth overview of this compound production by R. leguminicola, encompassing its biosynthetic pathway, influential culture conditions, and detailed experimental protocols for its extraction and quantification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Introduction

Rhizoctonia leguminicola is a fungal pathogen known to cause "black patch" disease in various legumes, most notably red clover (Trifolium pratense).[3][4] The fungus produces two significant indolizidine alkaloids: this compound and swainsonine.[3][5] While swainsonine is known for its effects on the central nervous system, this compound is primarily recognized for inducing excessive salivation, a condition commonly referred to as "slobbers" in livestock that consume contaminated forage.[3][5] The unique biological activity of this compound makes it a molecule of interest for further investigation. This guide focuses specifically on the production of this compound by R. leguminicola.

This compound Biosynthesis

The biosynthesis of this compound in R. leguminicola is a complex process that originates from the amino acid lysine.[6] The pathway involves several key intermediates, including pipecolic acid, and is intertwined with the biosynthetic pathway of swainsonine, diverging at a later stage.[6][7]

The initial steps of the pathway leading to pipecolic acid have been elucidated, and key genes within the "SWN" gene cluster are implicated in the overall synthesis of both this compound and swainsonine.[8][9] It is hypothesized that paralogs of the swnK gene, specifically swnK1 and swnK2, may play a role in the this compound-specific branch of the pathway.[8][9] The transmembrane transporter gene, swnT, has been shown to be involved in the secretion of both mycotoxins from the fungal mycelia.[8][10]

Slaframine_Biosynthesis Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Pipecolic_acid L-Pipecolic Acid Saccharopine->Pipecolic_acid Oxoindolizidine 1-Oxooctahydroindolizine Pipecolic_acid->Oxoindolizidine swnK paralogs? Hydroxyindolizidine 1-Hydroxyoctahydroindolizine Oxoindolizidine->Hydroxyindolizidine Swainsonine Swainsonine Oxoindolizidine->Swainsonine SWN gene cluster This compound This compound Hydroxyindolizidine->this compound

A simplified diagram of the proposed this compound biosynthetic pathway.

Factors Influencing this compound Production

The production of this compound by R. leguminicola is influenced by a variety of environmental and nutritional factors. Understanding these factors is crucial for optimizing its yield in a laboratory or industrial setting.

3.1. Culture Media

R. leguminicola can be cultivated on various media, with some promoting higher this compound yields. Studies have shown that media containing extracts from host plants, such as red clover, can enhance this compound production, suggesting the presence of signal molecules in the plant that stimulate its synthesis.[7] Commonly used laboratory media include Potato Dextrose Agar (PDA) and liquid cultures containing soybean meal, dextrose, and corn steep liquor.[3][7]

3.2. Environmental Conditions

Environmental parameters play a significant role in the growth of R. leguminicola and its production of this compound.

  • Temperature: Optimal temperatures for fungal growth are generally in the range of 20-25°C.

  • Humidity and Moisture: High humidity and wet conditions are known to favor the growth of the fungus in its natural environment and are likely important for optimal growth and mycotoxin production in vitro.[11]

  • Light: While not extensively studied, light conditions may influence fungal development and secondary metabolite production.

Quantitative Data on this compound Production

Quantitative data on this compound production can vary significantly depending on the fungal strain, culture conditions, and analytical methods used. The following tables summarize available data from published studies.

Table 1: this compound Concentration in Infected Forage

Forage TypeThis compound Concentration (ppm)Storage ConditionsReference
Red Clover Hay50 - 100Freshly acquired[12]
Red Clover Hay7Stored for 10 months at room temperature[7][12]

Table 2: Time-Course of this compound and Swainsonine Production in Culture

Time (days)This compound Concentration (µg/g dry mass)Swainsonine Concentration (µg/g dry mass)Reference
1< 0.1< 0.1[8]
7~0.15> 1.0[8]

Experimental Protocols

This section provides detailed methodologies for the cultivation of R. leguminicola, and the extraction, purification, and quantification of this compound.

5.1. Fungal Culture

Fungal_Culture_Workflow Start Start: Isolate R. leguminicola from infected plant tissue or obtain a culture PDA Prepare Potato Dextrose Agar (PDA) plates Start->PDA Inoculation Inoculate PDA plates with fungal mycelium PDA->Inoculation Incubation Incubate at 20-25°C in the dark for 7-14 days Inoculation->Incubation Liquid_culture For larger scale production, transfer mycelial plugs to liquid medium (e.g., Red Clover Infusion Broth) Incubation->Liquid_culture Shaking_incubation Incubate in a shaker incubator (150 rpm) at 20-25°C for 14-21 days Liquid_culture->Shaking_incubation Harvest Harvest mycelium and culture filtrate for extraction Shaking_incubation->Harvest

A typical workflow for the cultivation of R. leguminicola.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and pour into sterile petri dishes. For liquid cultures, a red clover infusion medium can be prepared by soaking 200 g of chopped red clover hay in 1 L of water for 4 hours, followed by filtration through cheesecloth.[7]

  • Inoculation: Aseptically transfer a small piece of R. leguminicola mycelium from a stock culture to the center of a fresh PDA plate.

  • Incubation: Incubate the plates at 20-25°C in the dark until the mycelium covers a significant portion of the plate (typically 7-14 days).

  • Liquid Culture (Optional): For larger scale production, use a sterile cork borer to cut mycelial plugs from the edge of an actively growing PDA culture. Transfer these plugs to a flask containing the sterile liquid culture medium.

  • Shaking Incubation: Incubate the liquid culture on a rotary shaker at approximately 150 rpm and 20-25°C for 14-21 days.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration. Both the mycelium and the filtrate can be used for this compound extraction.

5.2. This compound Extraction and Purification

The following protocol outlines a general procedure for the extraction and partial purification of this compound.

Materials:

  • Fungal mycelium and/or culture filtrate

  • Methanol

  • Chloroform

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Extraction: Homogenize the fungal mycelium in methanol. For the culture filtrate, adjust the pH to be alkaline (pH 9-10) with 0.1 M NaOH. Extract the alkaline filtrate with chloroform multiple times in a separatory funnel.

  • Acidic Back-Extraction: Combine the chloroform extracts and back-extract with 0.1 M HCl. The this compound will move into the acidic aqueous phase.

  • Concentration: Separate the acidic aqueous phase and concentrate it using a rotary evaporator.

  • Further Purification (Optional): The concentrated extract can be further purified using techniques such as solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC).

5.3. This compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying this compound.

HPLC_Quantification_Workflow Start Start: Purified this compound Extract Derivatization Pre-column derivatization (e.g., with fluorescamine for fluorescence detection) Start->Derivatization Injection Inject derivatized sample into HPLC system Derivatization->Injection Separation Isocratic separation on a C18 column Injection->Separation Detection Detection (e.g., fluorescence or mass spectrometry) Separation->Detection Quantification Quantify based on a standard curve of known this compound concentrations Detection->Quantification

A generalized workflow for the HPLC quantification of this compound.

Protocol:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dilute the purified this compound extract to a concentration that falls within the range of the standard curve.

  • Derivatization (Optional but Recommended for Sensitivity): For fluorescence detection, a pre-column derivatization step with a reagent like fluorescamine can significantly increase sensitivity.[13]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer solution, is often employed. The exact composition should be optimized for the specific column and system.

    • Detection: Detection can be achieved using UV, fluorescence (if derivatized), or mass spectrometry (LC-MS) for higher specificity and sensitivity.[8]

  • Quantification: Construct a standard curve by plotting the peak area (or height) against the concentration of the this compound standards. Use the equation of the linear regression from the standard curve to calculate the concentration of this compound in the unknown samples.

Conclusion

The production of this compound by Rhizoctonia leguminicola is a multifaceted process influenced by genetic, nutritional, and environmental factors. This technical guide has provided a comprehensive overview of the current knowledge on this compound biosynthesis, factors affecting its production, and detailed experimental protocols for its study. The information and methodologies presented here aim to facilitate further research into this intriguing mycotoxin and its potential applications in pharmacology and drug development. As our understanding of the molecular mechanisms governing this compound production deepens, so too will our ability to harness its biological activity for therapeutic benefit.

References

Slaframine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Slaframine: Chemical Structure and Properties

Introduction

This compound is a bicyclic indolizidine alkaloid mycotoxin primarily produced by the fungus Slafractonia leguminicola (formerly known as Rhizoctonia leguminicola)[1]. This fungus is a common pathogen of various legumes, most notably red clover (Trifolium pratense), where it causes a condition known as "black patch disease"[1][2]. Ingestion of forage contaminated with this compound leads to a condition in livestock, particularly horses and cattle, colloquially referred to as "slobbers syndrome" due to the profuse salivation it induces[3][2][4]. Beyond its veterinary significance, the potent parasympathomimetic activity of this compound has made it a subject of interest in pharmacological research[5]. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biosynthesis, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is characterized by its unique indolizidine core structure. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name [(1S,6S,8aS)-6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate[5]
Chemical Formula C₁₀H₁₈N₂O₂[1][5]
Molecular Weight 198.26 g/mol [5]
CAS Number 20084-93-9[5][6]
Appearance Alkaloid mycotoxin[1][7]
Synonyms (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine, Slobber factor[4][5]

Pharmacology and Mechanism of Action

This compound itself is a prodrug that requires metabolic activation to exert its physiological effects[8][9]. Following ingestion, this compound is transported to the liver, where it is metabolized by microsomal flavoprotein oxidases into its active form, a ketoimine metabolite[4][5][9]. This active metabolite is a potent cholinergic agonist that structurally mimics the neurotransmitter acetylcholine[4][7].

The ketoimine metabolite of this compound primarily acts as a muscarinic receptor agonist, with a high affinity for the M3 subtype[7]. Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the parasympathetic nervous system[10][11]. The activation of these receptors, particularly M3 receptors located on exocrine glands, leads to a cascade of intracellular signaling events that result in increased secretion[4][7][11]. This explains the characteristic hypersalivation observed in animals with this compound toxicosis[2][4]. The parasympathomimetic action of this compound also accounts for other observed clinical signs such as lacrimation, urination, and defecation[2][4].

Signaling Pathway of this compound's Active Metabolite

G This compound This compound (Prodrug) Liver Liver Microsomal Flavoprotein Oxidase This compound->Liver Metabolic Activation ActiveMetabolite Ketoimine Metabolite (Active Agonist) Liver->ActiveMetabolite M3Receptor M3 Muscarinic Receptor (on Exocrine Gland) ActiveMetabolite->M3Receptor Binds and Activates Gq Gq Protein Activation M3Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 and DAG Production PIP2->IP3 CaRelease Intracellular Ca²⁺ Release IP3->CaRelease Exocytosis Exocytosis of Secretory Vesicles CaRelease->Exocytosis Salivation Increased Salivation and Other Exocrine Secretions Exocytosis->Salivation

This compound's mechanism of action.

Biosynthesis

This compound is biosynthesized by the fungus Slafractonia leguminicola through a complex pathway that shares precursors with another indolizidine alkaloid, swainsonine[12][13]. The biosynthesis of this compound begins with the amino acid lysine, which is converted to L-pipecolic acid[12][14]. The indolizidine ring system is then formed through a series of enzymatic reactions. While the complete biosynthetic pathway is still under investigation, key intermediates such as 1-oxoindolizidine and 1,6-dihydroxyindolizidine have been identified[9][13][15]. The final steps are believed to involve transamination to introduce the amino group at the C-6 position, followed by acetylation at the C-1 position to yield this compound[9].

Simplified Biosynthesis Workflow

G Lysine L-Lysine PipecolicAcid L-Pipecolic Acid Lysine->PipecolicAcid IndolizidineCore Indolizidine Ring Formation PipecolicAcid->IndolizidineCore Intermediate1 1-Oxoindolizidine IndolizidineCore->Intermediate1 Intermediate2 1,6-Dihydroxyindolizidine Intermediate1->Intermediate2 Transamination Transamination (C-6) Intermediate2->Transamination Acetylation Acetylation (C-1) Transamination->Acetylation This compound This compound Acetylation->this compound

Key steps in this compound biosynthesis.

Experimental Protocols

The analysis of this compound in biological matrices and contaminated forage is crucial for both research and diagnostic purposes. The following outlines a general protocol for the extraction and analysis of this compound.

Extraction from Plant Material
  • Homogenization : A known weight of the plant material (e.g., red clover hay) is homogenized in a suitable solvent such as methanol or 95% ethanol[9].

  • Concentration : The resulting extract is concentrated, often under reduced pressure, to remove the organic solvent.

  • Resuspension and Partitioning : The residue is resuspended in an aqueous solution. To remove lipids and other non-polar interfering substances, the aqueous solution may be partitioned with an organic solvent like chloroform[9].

  • Basification and Final Extraction : The aqueous phase is then made basic, and this compound is extracted into an immiscible organic solvent, typically chloroform[9].

  • Drying and Reconstitution : The organic layer containing this compound is dried, and the residue is reconstituted in a suitable solvent for analysis[9].

Analytical Techniques
  • Thin-Layer Chromatography (TLC) : A preliminary and often qualitative method for the separation and identification of this compound[9].

  • Gas Chromatography (GC) : this compound is often derivatized before analysis by GC to improve its volatility and thermal stability. GC coupled with mass spectrometry (GC-MS) allows for definitive identification and quantification[9][16].

  • High-Performance Liquid Chromatography (HPLC) : HPLC provides a robust method for the quantification of this compound in various samples[9].

Experimental Workflow for this compound Analysis

G Sample Contaminated Forage Sample Homogenization Homogenization in Methanol/Ethanol Sample->Homogenization Concentration Concentration of Extract Homogenization->Concentration Partitioning Aqueous Resuspension and Lipid Removal (Chloroform) Concentration->Partitioning Extraction Basification and Extraction into Chloroform Partitioning->Extraction FinalSample Dried and Reconstituted This compound Extract Extraction->FinalSample TLC TLC Analysis FinalSample->TLC Qualitative GCMS GC-MS Analysis (with Derivatization) FinalSample->GCMS Quantitative HPLC HPLC Analysis FinalSample->HPLC Quantitative Result Quantification and Identification TLC->Result GCMS->Result HPLC->Result

Workflow for this compound extraction and analysis.

Toxicological Data

The toxicity of this compound is primarily associated with its potent parasympathomimetic effects. While generally not life-threatening, high doses can lead to significant clinical signs[2][17].

ParameterValueSpeciesSource
LD₅₀ 11 mg/kgBroiler chick[5]
Concentration in toxic forage 1.5 ppm to 100 ppmRed clover
Onset of clinical signs Within hours of consumptionLivestock[2][4]
Duration of clinical signs 24-48 hours after removal of contaminated feedLivestock[2]

Conclusion

This compound is a mycotoxin with significant implications in veterinary medicine and pharmacology. Its well-defined chemical structure and its role as a prodrug that is metabolically activated to a potent muscarinic agonist make it a valuable tool for studying the parasympathetic nervous system. Understanding its biosynthesis, mechanism of action, and the analytical methods for its detection are crucial for managing its effects in livestock and for its potential application in drug development. The detailed protocols and pathways presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

The Slaframine Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the slaframine biosynthesis pathway in the fungus Slafractonia leguminicola (formerly Rhizoctonia leguminicola). This compound, a mycotoxin known for causing "slobbers syndrome" in livestock, is a parasympathomimetic alkaloid with potential applications in drug development due to its cholinergic activity. This document details the enzymatic steps, key intermediates, and genetic regulation of the pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Introduction to this compound and its Biosynthesis

This compound is an indolizidine alkaloid produced by the fungus Slafractonia leguminicola, a pathogen of red clover and other legumes.[1][2] Its biosynthesis is closely related to that of another mycotoxin, swainsonine, with both pathways sharing early precursor molecules derived from L-lysine.[3][4] The divergence of these two pathways presents a fascinating area of study in fungal secondary metabolism. Understanding the intricacies of this compound biosynthesis is crucial for controlling its production in agricultural settings and for harnessing its pharmacological potential.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid L-lysine and proceeds through a series of enzymatic modifications to form the final bioactive compound. The pathway involves the formation of a key intermediate, pipecolic acid, followed by the construction of the indolizidine ring system. A critical branch point from the swainsonine pathway occurs at the level of 1-oxoindolizidine.[4][5]

Key Intermediates and Enzymatic Steps

The currently understood steps in the this compound biosynthetic pathway are as follows:

  • L-Lysine to Pipecolic Acid: The pathway initiates with the conversion of L-lysine to L-pipecolic acid.[4]

  • Formation of the Indolizidine Core: Pipecolic acid is then condensed with a four-carbon unit derived from malonic acid to form the foundational indolizidine ring structure.[6]

  • 1-Oxooctahydroindolizine (1-Oxoindolizidine): This intermediate is a crucial branch point between the this compound and swainsonine biosynthetic pathways.[5]

  • Reduction to cis-1-Hydroxyoctahydroindolizine: 1-Oxoindolizidine is stereospecifically reduced to cis-1-hydroxyoctahydroindolizine, a key precursor for this compound.

  • Hydroxylation to 1,6-Dihydroxyindolizidine: The cis-1-hydroxyindolizidine then undergoes hydroxylation to form 1,6-dihydroxyindolizidine.[4]

  • Formation of the Amino Group: The 6-hydroxyl group is subsequently converted to an amino group.

  • Acetylation to this compound: The final step involves the acetylation of the 1-hydroxyl group to yield this compound ((1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine).

This compound Biosynthesis Pathway cluster_0 Core Pathway cluster_1 Divergence to Swainsonine L-Lysine L-Lysine Pipecolic_Acid Pipecolic_Acid L-Lysine->Pipecolic_Acid Multiple Steps 1-Oxoindolizidine 1-Oxoindolizidine Pipecolic_Acid->1-Oxoindolizidine swnK paralogs? cis-1-Hydroxyindolizidine cis-1-Hydroxyindolizidine 1-Oxoindolizidine->cis-1-Hydroxyindolizidine Reduction trans-1-Hydroxyindolizidine trans-1-Hydroxyindolizidine 1-Oxoindolizidine->trans-1-Hydroxyindolizidine Reduction 1,6-Dihydroxyindolizidine 1,6-Dihydroxyindolizidine cis-1-Hydroxyindolizidine->1,6-Dihydroxyindolizidine Hydroxylation 6-Amino-1-hydroxyindolizidine 6-Amino-1-hydroxyindolizidine 1,6-Dihydroxyindolizidine->6-Amino-1-hydroxyindolizidine Amination This compound This compound 6-Amino-1-hydroxyindolizidine->this compound Acetylation Swainsonine Swainsonine trans-1-Hydroxyindolizidine->Swainsonine Multiple Steps

Figure 1. Proposed biosynthetic pathway of this compound from L-lysine.
Genetic Basis of this compound Biosynthesis

The genes responsible for this compound biosynthesis are believed to be located within or associated with the swainsonine (SWN) gene cluster. While the core SWN cluster is responsible for swainsonine production, S. leguminicola possesses two paralogs of the key polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, swnK, designated as swnK1 and swnK2.[1][7] These paralogs are hypothesized to be essential for the production of this compound, likely catalyzing the initial condensation of pipecolic acid and a malonate-derived unit.[1]

Quantitative Data on this compound Biosynthesis

Recent studies have begun to quantify the production of this compound and the expression of its putative biosynthetic genes over time. The following tables summarize key quantitative findings.

This compound and Swainsonine Production Over Time

The production of this compound and swainsonine by S. leguminicola has been measured in fungal cultures grown on potato dextrose agar (PDA).[8]

Time Point (Days)This compound Concentration (µg/g dry mass)Swainsonine Concentration (µg/g dry mass)
1~10~25
2~20~100
5~40~250
7~50~400

Data are approximated from graphical representations in Das et al., 2024.[8]

Relative Gene Expression of swnK Paralogs

The expression of the putative this compound biosynthesis genes, swnK1 and swnK2, has been shown to vary over the course of fungal growth, with peak expression preceding the highest levels of this compound accumulation.[1]

Time Point (Days)Relative mRNA Expression of swnK1 (Fold Change)Relative mRNA Expression of swnK2 (Fold Change)
2~1.0~1.0
3~1.5~1.2
5~2.0~1.8
7~4.0~2.5
9~2.5~3.5

Data are approximated from graphical representations in Das et al., 2024, relative to day 2 expression.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Fungal Culture and Growth Conditions

Slafractonia leguminicola can be cultured on standard laboratory media to induce the production of this compound.

Protocol:

  • Strain: Slafractonia leguminicola (e.g., ATCC 26280).

  • Media: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).

  • Incubation: Cultures are grown at 25-28°C in the dark.

  • Time Course: For time-course experiments, mycelial samples can be harvested at various time points (e.g., 1, 2, 5, 7, and 9 days) for subsequent analysis.

Extraction and Quantification of this compound by LC-MS

A robust method for the extraction and quantification of this compound from fungal mycelium is essential for biosynthesis studies.

Protocol:

  • Sample Preparation: Harvest and lyophilize fungal mycelium.

  • Extraction:

    • To a known weight of dried mycelium (e.g., 100 mg), add 1 mL of an extraction solvent (e.g., methanol or a mixture of acetonitrile, methanol, and water).

    • Vortex vigorously and sonicate for 30 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • Collect the supernatant.

  • LC-MS Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: Mass spectrometry is used for detection and quantification, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

    • Quantification: A standard curve is generated using purified this compound to quantify the concentration in the samples.

Slaframine_Extraction_Workflow Start Start: Fungal Mycelium Lyophilize Lyophilize Mycelium Start->Lyophilize Extract Extract with Solvent (e.g., Methanol) Lyophilize->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS LC-MS Analysis Collect_Supernatant->LC_MS Quantify Quantify this compound LC_MS->Quantify

Figure 2. Workflow for the extraction and quantification of this compound.
Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the transcript levels of putative this compound biosynthesis genes.

Protocol:

  • RNA Extraction:

    • Harvest fungal mycelium and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelium to a fine powder.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (swnK1, swnK2) and a reference gene (e.g., actin or GAPDH).

    • Perform the qPCR on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

RT-qPCR_Workflow Start Start: Fungal Mycelium RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis qPCR->Data_Analysis

Figure 3. Experimental workflow for RT-qPCR analysis of gene expression.

Conclusion and Future Directions

The biosynthesis of this compound in Slafractonia leguminicola is a complex and fascinating pathway with significant implications for both agriculture and medicine. While the key precursors, several intermediates, and the likely genetic determinants have been identified, further research is needed to fully elucidate the enzymatic mechanisms and regulatory networks controlling its production. Future work should focus on the functional characterization of the swnK1 and swnK2 gene products to definitively establish their roles in this compound biosynthesis. Additionally, a deeper understanding of the regulatory factors influencing the expression of the this compound biosynthetic genes could lead to novel strategies for controlling mycotoxin contamination and for optimizing the production of this potentially valuable pharmaceutical compound.

References

An In-depth Technical Guide on the Mechanism of Action of Slaframine as a Cholinergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Slaframine, an indolizidine alkaloid, is clinically recognized for inducing excessive salivation, colloquially known as "slobbers," in livestock that have ingested contaminated forage, particularly red clover.[1] This pronounced physiological effect is a direct consequence of its action as a cholinergic agonist, mimicking the effects of the endogenous neurotransmitter acetylcholine (ACh).[2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for toxicological assessment, and for its potential, though currently limited, therapeutic applications. This guide will delve into the bioactivation, receptor interaction, and signal transduction pathways associated with this compound's cholinergic activity.

Bioactivation of this compound

This compound itself is a prodrug that requires metabolic activation to exert its full cholinergic effects.[1] This bioactivation occurs primarily in the liver, where microsomal enzymes, likely cytochrome P450s, oxidize this compound to its active ketoimine metabolite.[1] This conversion is a critical step, as the ketoimine form possesses a significantly higher affinity for muscarinic receptors compared to the parent compound. The delay observed between the administration of this compound and the onset of physiological effects is attributed to the time required for this metabolic conversion.[1]

Interaction with Muscarinic Acetylcholine Receptors

The active metabolite of this compound acts as a direct agonist at muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that are central to the function of the parasympathetic nervous system.[2][3] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.[4]

While it is widely reported that this compound exhibits a high affinity for the M3 muscarinic receptor subtype , which is predominantly found on exocrine glands and smooth muscle cells, detailed quantitative data on its binding affinity (Ki) and functional potency (EC50) across all five muscarinic receptor subtypes are not available in published literature.[2] Such data is essential for a complete understanding of its pharmacological profile and potential off-target effects.

Data Presentation: A Template for Cholinergic Agonist Characterization

To illustrate how such quantitative data would be presented for a cholinergic agonist, the following tables provide a template. These tables would ideally be populated with experimental data for the active metabolite of this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of a Hypothetical Cholinergic Agonist

Receptor SubtypeKi (nM)Radioligand UsedCell Line/Tissue
M1Data not available[³H]PirenzepineCHO-K1 cells expressing human M1
M2Data not available[³H]AF-DX 384CHO-K1 cells expressing human M2
M3Data not available[³H]4-DAMPCHO-K1 cells expressing human M3
M4Data not available[³H]PirenzepineCHO-K1 cells expressing human M4
M5Data not available[³H]4-DAMPCHO-K1 cells expressing human M5

Table 2: Functional Potencies (EC50) of a Hypothetical Cholinergic Agonist in Inositol Phosphate Accumulation Assays

Receptor SubtypeEC50 (nM)Cell Line
M1Data not availableCHO-K1 cells expressing human M1
M3Data not availableCHO-K1 cells expressing human M3
M5Data not availableCHO-K1 cells expressing human M5

Signaling Pathways

The activation of muscarinic receptors by the active metabolite of this compound initiates intracellular signaling cascades. The primary signaling pathway for the M3 receptor, the putative main target of this compound, involves the Gq/11 family of G proteins.

M3 Muscarinic Receptor Signaling Pathway

Upon agonist binding, the M3 receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with M3 receptor activation, such as smooth muscle contraction and glandular secretion.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Active this compound Metabolite M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Secretion) PKC->Response Leads to

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The characterization of a cholinergic agonist like this compound involves a series of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]N-methylscopolamine for M3).

  • Unlabeled test compound (this compound metabolite).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare cell membranes expressing muscarinic receptor Incubate Incubate membranes, radioligand, and test compound Membrane->Incubate Reagents Prepare radioligand and test compound dilutions Reagents->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Plot Plot % specific binding vs. log[test compound] Count->Plot IC50 Determine IC50 value from the curve Plot->IC50 Ki Calculate Ki value using Cheng-Prusoff equation IC50->Ki

Caption: Experimental Workflow for Radioligand Binding Assay.

Inositol Phosphate (IP) Accumulation Functional Assay

This protocol measures the functional potency (EC50) of a cholinergic agonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Whole cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells).

  • [³H]myo-inositol.

  • Agonist stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • Test compound (this compound metabolite).

  • Lysis buffer (e.g., 0.1 M formic acid).

  • Anion exchange chromatography columns.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture and Labeling: Culture cells to near confluency in 24-well plates. Label the cells by incubating them overnight with [³H]myo-inositol in inositol-free medium.

  • Washing: Wash the cells to remove unincorporated [³H]myo-inositol.

  • Stimulation: Add the agonist stimulation buffer containing various concentrations of the test compound to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer.

  • IP Isolation: Apply the cell lysates to anion exchange columns. Wash the columns to remove unbound material. Elute the total inositol phosphates with a high salt buffer.

  • Counting: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated as a function of the log concentration of the test compound. Use non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

IP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture cells expressing muscarinic receptor Label Label cells overnight with [³H]myo-inositol Culture->Label Stimulate Stimulate cells with varying concentrations of test compound Label->Stimulate Lyse Lyse cells to release intracellular components Stimulate->Lyse Isolate Isolate inositol phosphates using anion exchange chromatography Lyse->Isolate Count Measure radioactivity of isolated IPs Isolate->Count Plot Plot IP accumulation vs. log[test compound] Count->Plot EC50 Determine EC50 value from the dose-response curve Plot->EC50

Caption: Experimental Workflow for Inositol Phosphate Assay.

Conclusion

This compound is a potent cholinergic agonist that requires bioactivation to its active ketoimine metabolite. This active form primarily exerts its effects through the stimulation of muscarinic acetylcholine receptors, with a noted but not quantitatively defined preference for the M3 subtype. The activation of M3 receptors leads to the Gq/11-PLC-IP3/DAG signaling cascade, resulting in increased intracellular calcium and the stimulation of exocrine gland secretion and smooth muscle contraction. While the qualitative mechanism of action is well-understood, a significant gap exists in the literature regarding the comprehensive quantitative pharmacological profile of this compound and its active metabolite across all muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a framework for obtaining the necessary binding affinity and functional potency data to fully characterize the cholinergic activity of this compound and other novel cholinergic agonists. Such data is indispensable for a complete toxicological and pharmacological assessment and for guiding any future drug development efforts.

References

Slaframine Metabolism and Bioactivation in the Liver: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is a parasympathomimetic agent known to cause excessive salivation, or "slobbers," in livestock.[1] This indolizidine alkaloid is not biologically active in its native form. Instead, it undergoes bioactivation primarily in the liver to a potent cholinergic metabolite. This guide provides an in-depth exploration of the metabolic activation of this compound and the subsequent signaling cascade that leads to its physiological effects.

Hepatic Metabolism and Bioactivation

The liver is the principal site for the metabolic conversion of this compound into its active form.[1] This bioactivation is carried out by microsomal enzymes. While the specific enzymes have not been fully characterized in the available literature, it is suggested that a microsomal flavoprotein oxidase is involved in this transformation.[1]

The bioactivation process converts this compound into a highly reactive ketoimine metabolite. This structural change is crucial for its pharmacological activity, creating a molecule with a configuration that mimics the neurotransmitter acetylcholine.[1]

Metabolic Pathway of this compound

The metabolic conversion of this compound to its active keto-imine form is a critical step for its biological activity.

G This compound This compound (Inactive Mycotoxin) Active_Metabolite Keto-imine Metabolite (Active Cholinergic Agonist) This compound->Active_Metabolite Oxidation Microsomal_Enzymes Hepatic Microsomal Enzymes (e.g., Flavin-containing monooxygenases)

Figure 1: Bioactivation of this compound in the Liver.

Quantitative Data

Experimental Protocols

Detailed experimental protocols for the in vitro metabolism of this compound, including specific concentrations of substrates, microsomal proteins, and incubation times, are not extensively described in the available literature. However, a general methodology for studying the metabolism of xenobiotics using liver microsomes can be adapted for this compound.

General Protocol for in vitro Metabolism using Liver Microsomes

This protocol provides a general framework. Specific parameters such as substrate concentration and incubation time would need to be optimized for this compound.

1. Preparation of Incubation Mixture:

  • In a microcentrifuge tube, combine:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Liver microsomes (e.g., 0.5 mg/mL final concentration)[2]

    • This compound (at various concentrations to determine kinetics)

2. Pre-incubation:

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.[3]

3. Initiation of Reaction:

  • Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration), which serves as a cofactor for many microsomal enzymes.[2][3]

4. Incubation:

  • Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 0, 5, 15, 30, and 60 minutes) to allow for metabolite formation.[4]

5. Termination of Reaction:

  • Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which precipitates the proteins.[4]

6. Sample Processing and Analysis:

  • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Transfer the supernatant, containing the remaining substrate and any formed metabolites, to a new tube for analysis.

  • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to separate and quantify this compound and its keto-imine metabolite.

Bioactivation and Signaling Pathway

The active keto-imine metabolite of this compound exerts its potent cholinergic effects by acting as an agonist at muscarinic acetylcholine receptors, with a high affinity for the M3 subtype. The activation of the M3 receptor initiates a well-defined signaling cascade within the target cells, primarily smooth muscle and glandular tissue.

M3 Muscarinic Receptor Signaling Pathway

The binding of the this compound metabolite to the M3 receptor triggers a cascade of intracellular events mediated by G-proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_channel IP3 Receptor (Ca²⁺ Channel) IP3->Ca2_channel Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2 Ca²⁺ Ca2_channel->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca2->Cellular_Response Contributes to PKC->Cellular_Response Phosphorylates target proteins leading to Active_Metabolite This compound Keto-imine Metabolite Active_Metabolite->M3R Binds to

Figure 2: M3 Muscarinic Receptor Signaling Cascade.

The activation of the M3 receptor by the this compound metabolite initiates the following steps:

  • G-protein Activation: The M3 receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates the heterotrimeric G-protein, Gq.[5][6]

  • Phospholipase C Activation: The activated alpha subunit of Gq stimulates the enzyme phospholipase C (PLC).[5][6]

  • Second Messenger Production: PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7]

  • Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca²⁺) into the cytoplasm.[7][8]

  • Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺ concentration, activates Protein Kinase C (PKC).[9]

  • Cellular Response: The elevated intracellular Ca²⁺ levels and the activation of PKC lead to the phosphorylation of various downstream effector proteins. This ultimately results in the characteristic physiological responses to this compound, such as increased glandular secretion (salivation) and smooth muscle contraction.[10]

Conclusion

The bioactivation of this compound in the liver is a critical prerequisite for its potent cholinergic effects. While the general metabolic pathway involving oxidation to a keto-imine metabolite is understood, a significant gap exists in the literature regarding the specific enzymes involved and the kinetics of this transformation. The active metabolite's high affinity for M3 muscarinic receptors triggers a well-characterized Gq-PLC-IP3/DAG signaling cascade, leading to a pronounced physiological response. Further research is warranted to fully elucidate the enzymatic machinery responsible for this compound's bioactivation, which would provide valuable insights for researchers, scientists, and professionals in drug development and toxicology.

References

The Mycotoxin Slaframine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine, a mycotoxin produced by the fungus Slafractonia leguminicola (formerly Rhizoctonia leguminicola), is a parasympathomimetic alkaloid primarily associated with "slobbers syndrome" in livestock. This condition, characterized by excessive salivation, is a result of the toxin's potent cholinergic activity. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, synthesizing available scientific knowledge to support research and drug development efforts.

This compound itself is a prodrug, requiring bioactivation in the liver to its pharmacologically active ketoimine metabolite.[1] This active form is a potent agonist of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype, leading to the stimulation of exocrine glands.[2] Understanding the absorption, distribution, metabolism, excretion (ADME), and the precise mechanism of action of this compound is crucial for veterinary toxicology and for exploring its potential as a pharmacological tool.

Pharmacokinetics

The study of this compound's pharmacokinetics is essential for understanding the onset, duration, and intensity of its physiological effects. While comprehensive quantitative data remains elusive in publicly available literature, the following sections summarize the current understanding of this compound's ADME properties.

Absorption

Clinical observations in livestock provide indirect evidence of this compound's absorption. Signs of toxicosis, most notably profuse salivation, typically appear within one to six hours of ingesting contaminated forage, suggesting relatively rapid absorption from the gastrointestinal tract.[3][4][5] The exact bioavailability of this compound has not been reported.

Distribution

Specific details regarding the volume of distribution of this compound and its active metabolite are not well-documented. As a parasympathomimetic agent, its distribution would likely include tissues rich in muscarinic receptors, such as exocrine glands and smooth muscle.

Metabolism

This compound is a prodrug that undergoes bioactivation in the liver. Hepatic microsomal enzymes, specifically cytochrome P450, are responsible for oxidizing this compound to its active ketoimine metabolite.[1][6] This metabolic conversion is a critical step for its pharmacological activity.

Excretion

The elimination of this compound and its metabolites is not fully characterized. Clinical signs in affected animals typically resolve within 24 to 48 hours after the removal of the contaminated feed source, indicating a relatively efficient clearance mechanism.[1][7] A single dose of this compound has been observed to produce salivation for 6-10 hours.[8]

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (Ketoimine)

ParameterThis compoundKetoimine MetaboliteSpeciesRoute of AdministrationCitation
Maximum Concentration (Cmax) Data not availableData not available---
Time to Maximum Concentration (Tmax) ~1-6 hours (clinical signs)Data not availableHorse, CattleOral (ingestion)[3][4][5]
Area Under the Curve (AUC) Data not availableData not available---
Half-life (t½) Data not availableData not available---
Bioavailability (F) Data not availableData not available---
Volume of Distribution (Vd) Data not availableData not available---
Clearance (CL) Data not availableData not available---

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of the interaction of its active metabolite with muscarinic acetylcholine receptors.

Mechanism of Action

The active ketoimine metabolite of this compound is a potent cholinergic agonist with a high affinity for the M3 muscarinic acetylcholine receptor subtype.[2] M3 receptors are G-protein coupled receptors that, upon activation, stimulate the phospholipase C (PLC) signaling pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. The downstream effects include smooth muscle contraction and, most relevant to this compound's clinical presentation, the stimulation of exocrine gland secretion, particularly the salivary glands.[2]

Receptor Binding and Potency

While the high affinity of the active metabolite for M3 receptors is acknowledged, specific quantitative data on binding affinity (Ki) and potency (EC50/IC50) are not widely reported.

Data Presentation: Pharmacodynamic Parameters

Similar to the pharmacokinetic data, specific quantitative pharmacodynamic parameters for this compound and its active metabolite are not well-documented in the available literature.

Table 2: Pharmacodynamic Parameters of this compound's Active Metabolite (Ketoimine)

ParameterValueReceptor/SystemSpeciesCitation
Binding Affinity (Ki) High affinity for M3Muscarinic M3 Receptor-[2]
Potency (EC50/IC50) Data not availableSalivary Gland Secretion--

In cattle, intramuscular injections of 66 or 100 micrograms of this compound per kilogram of body weight resulted in an approximate 50% increase in salivary flow.[9]

Experimental Protocols

Detailed experimental protocols from specific studies on this compound are often not fully described in accessible publications. The following sections provide detailed methodologies for key experiments based on established scientific practices, which can be adapted for this compound research.

In Vitro Bioactivation of this compound using Liver Microsomes

This protocol describes a general procedure to study the metabolism of this compound and the formation of its active metabolite using liver microsomes.

Objective: To determine the in vitro metabolism of this compound by liver microsomal enzymes and to identify the formation of the ketoimine metabolite.

Materials:

  • This compound

  • Pooled liver microsomes (from target species, e.g., equine, bovine)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical standards for this compound and its putative active metabolite (if available)

  • HPLC-MS/MS system

Procedure:

  • Microsome Preparation: Thaw cryopreserved liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the phosphate buffer, the NADPH regenerating system, and the this compound solution at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the diluted liver microsomes to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ethyl acetate). The organic solvent also serves to extract the parent compound and its metabolites.

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

  • Analysis: Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining this compound and the formation of the ketoimine metabolite.

Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a published method for the sensitive determination of this compound in biological fluids.[10]

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

  • Plasma samples

  • This compound standard

  • Fluorescamine derivatizing agent

  • Hamilton PRP-1 C18 polymeric HPLC column

  • HPLC system with a fluorescence detector

  • Solvents for liquid-liquid extraction (e.g., a suitable organic solvent)

  • Buffer solutions

Procedure:

  • Sample Preparation: To a known volume of plasma, add an internal standard (if available) and the extraction solvent.

  • Liquid-Liquid Extraction: Vortex the sample vigorously to ensure thorough mixing and extraction of this compound into the organic phase. Centrifuge to separate the layers.

  • Derivatization: Transfer the organic layer containing this compound to a clean tube and evaporate to dryness. Reconstitute the residue in a suitable buffer. Add fluorescamine solution to the reconstituted sample to derivatize the this compound.

  • HPLC Analysis:

    • Column: Hamilton PRP-1 C18 polymeric column.

    • Mobile Phase: Isocratic elution with an appropriate solvent system.

    • Flow Rate: Optimized for the specific column and mobile phase.

    • Detection: Fluorescence detection with excitation and emission wavelengths optimized for the this compound-fluorescamine derivative.

  • Quantification: Create a standard curve by analyzing known concentrations of derivatized this compound. Quantify the this compound concentration in the plasma samples by comparing their peak areas to the standard curve. The reported method achieved a 95% recovery from plasma.[10]

Muscarinic Receptor Binding Assay

This protocol outlines a general radioligand binding assay to determine the affinity of this compound's active metabolite for muscarinic receptors.

Objective: To determine the binding affinity (Ki) of the active ketoimine metabolite of this compound for M3 muscarinic receptors.

Materials:

  • Cell membranes expressing the M3 muscarinic receptor

  • Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist)

  • Active ketoimine metabolite of this compound (test compound)

  • Non-labeled competing ligand (e.g., atropine) for determining non-specific binding

  • Assay buffer (e.g., PBS, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled active ketoimine metabolite.

  • Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competing ligand like atropine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of the ketoimine metabolite. Determine the IC50 value (the concentration of the metabolite that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of this compound's Active Metabolite

The following diagram illustrates the established signaling pathway for M3 muscarinic receptor activation, which is the primary mechanism of action for the active ketoimine metabolite of this compound.

Slaframine_Signaling_Pathway cluster_cell Target Cell (e.g., Salivary Gland Acinar Cell) Slaframine_Metabolite This compound (Active Ketoimine Metabolite) M3_Receptor M3 Muscarinic Receptor Slaframine_Metabolite->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release ER->Ca2_Release Stimulates Cellular_Response Increased Salivary Secretion Ca2_Release->Cellular_Response Leads to PKC->Cellular_Response Contributes to PK_Workflow Dosing This compound Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling (e.g., via catheter) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Liquid-Liquid Extraction of this compound Processing->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) Analysis->Data_Analysis

References

Slaframine Toxicity and Dose-Response in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is a parasympathomimetic alkaloid primarily associated with "slobbers syndrome" in livestock. This condition, characterized by profuse salivation, is a result of the toxin's potent cholinergic activity. Understanding the toxicology and dose-response of this compound in various animal models is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of this compound toxicity, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.

This compound itself is a prodrug, requiring bioactivation in the liver to exert its toxic effects. The resulting active metabolite is a potent cholinergic agonist with a high affinity for M3 muscarinic acetylcholine receptors.[1] This interaction triggers a signaling cascade that leads to the hyperstimulation of exocrine glands, most notably the salivary glands.

Quantitative Toxicity Data

Table 1: Effective Doses (ED) of this compound in Various Animal Models

Animal ModelRoute of AdministrationDoseObserved EffectsReference
Cattle (Steers) Intramuscular Injection25 µg/kgIncreased pancreatic fluid secretion.[2][3]
Intramuscular Injection50 µg/kgLinear increase in pancreatic juice secretion and pH.[2][3]
Intramuscular Injection66 µg/kgIncreased salivary flow.[3]
Intramuscular Injection100 µg/kgIncreased salivary flow.[3]
Guinea Pig Intraperitoneal InjectionEquivalent to 50-100 ppm in hayExtreme salivation, piloerection, respiratory distress, increased defecation.[4][5][6]

Note: The sensitivity to this compound varies among species. Guinea pigs are reported to be the most sensitive, followed by horses, cattle, other ruminants, pigs, cats, dogs, rats, and chickens.[7]

Table 2: this compound Concentrations in Contaminated Forage Associated with Toxicosis

Forage TypeThis compound ConcentrationAnimal Species AffectedObserved EffectsReference
Red Clover Hay1.5 ppm - 100 ppmHorses, Cattle"Slobbers syndrome" (excessive salivation).[8][9]
Red Clover Hay50 - 100 ppmHorsesSalivary syndrome.[4]
Alfalfa Hay1.5 ppmHorsesExcessive salivation.[3][5]

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug and is metabolized by hepatic microsomes into its active form, a potent cholinergic agonist. This active metabolite structurally resembles acetylcholine and exerts its effects by binding to and activating muscarinic acetylcholine receptors, with a particularly high affinity for the M3 subtype.

The activation of M3 receptors on exocrine gland cells, such as those in the salivary glands, initiates a well-defined signal transduction pathway:

  • Receptor Binding and G-protein Activation: The active metabolite of this compound binds to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq.

  • Phospholipase C Activation: The activated alpha subunit of Gq (Gαq) stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Cellular Response: The rapid increase in intracellular Ca2+ concentration is a key signal for exocytosis of secretory vesicles containing saliva, leading to the characteristic profuse salivation observed in "slobbers syndrome."

Slaframine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Slaframine_Metabolite This compound (Active Metabolite) M3R M3 Muscarinic Receptor (GPCR) Slaframine_Metabolite->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Salivation Increased Salivation Ca_release->Salivation Stimulates Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_store->Ca_release Leads to

This compound's active metabolite signaling pathway.

Experimental Protocols

Detailed experimental protocols for this compound toxicity studies are not standardized and vary depending on the research objectives and animal model. However, based on published studies, a general methodology for acute toxicity assessment in a rodent model can be outlined.

Objective: To determine the acute toxicity profile of this compound following a single administration.

Animal Model: Guinea pigs (as they are highly sensitive) or rats.[7]

Materials:

  • This compound (purified)

  • Sterile saline solution (vehicle)

  • Syringes and needles for administration

  • Animal cages with appropriate bedding

  • Metabolic cages for urine and feces collection (optional)

  • Observational recording sheets

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment. They are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Dose Preparation: this compound is dissolved in sterile saline to achieve the desired concentrations for different dose groups.

  • Animal Grouping and Dosing: Animals are randomly assigned to several dose groups, including a control group receiving only the vehicle. A typical study might include 3-5 dose levels. The route of administration could be oral gavage or intraperitoneal injection.

  • Clinical Observations: Following administration, animals are observed continuously for the first few hours and then periodically (e.g., at 4, 8, 24, and 48 hours) for clinical signs of toxicity. Observations should include, but are not limited to:

    • Changes in behavior (e.g., lethargy, hyperactivity)

    • Salivation (can be scored on a scale)

    • Lacrimation

    • Piloerection

    • Diarrhea

    • Urination frequency

    • Respiratory distress

    • Mortality

  • Data Collection: All observations, including the time of onset, severity, and duration of clinical signs, are recorded. Body weights are measured before dosing and at the end of the observation period.

  • Pathology (optional): At the end of the study, a necropsy may be performed on all animals to examine for gross pathological changes in major organs. Histopathological examination of target organs may also be conducted.

  • Data Analysis: The incidence and severity of clinical signs are compared between dose groups and the control group. If mortality occurs, an LD50 value can be estimated using appropriate statistical methods (e.g., probit analysis).

Experimental_Workflow start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation grouping Random Grouping (Control & Dose Groups) acclimation->grouping dosing This compound Administration (e.g., Oral, IP) grouping->dosing observation Clinical Observations (Continuous & Periodic) dosing->observation data_collection Data Collection (Signs, Body Weight) observation->data_collection pathology Necropsy & Histopathology (Optional) data_collection->pathology analysis Data Analysis (Dose-Response) data_collection->analysis pathology->analysis end End analysis->end

References

The Enigmatic Mycotoxin: A Technical Guide to the Natural Occurrence of Slaframine in Red Clover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slaframine, a mycotoxin produced by the fungus Slafractonia leguminicola (formerly Rhizoctonia leguminicola), represents a significant area of study in natural product chemistry, toxicology, and pharmacology.[1][2] This indolizidine alkaloid is infamous for causing "slobbers syndrome" in livestock, a condition characterized by excessive salivation, after the ingestion of contaminated red clover (Trifolium pratense) and other legumes.[3][4] Beyond its veterinary significance, this compound's mechanism of action as a potent parasympathomimetic agent offers a compelling case for its investigation in drug development.[5] This technical guide provides a comprehensive overview of the natural occurrence of this compound in red clover, detailing its biosynthesis, the factors influencing its production, analytical methodologies for its detection and quantification, and its molecular mechanism of action.

Natural Occurrence and Influencing Factors

This compound is not a natural constituent of red clover but is rather a secondary metabolite produced by the pathogenic fungus Slafractonia leguminicola, which causes a disease known as "black patch" on the host plant.[6][7] The growth of this fungus and the subsequent production of this compound are significantly influenced by environmental conditions.

1.1. Fungal Infection and "Black Patch" Disease

Slafractonia leguminicola thrives in wet and humid conditions, with outbreaks of "slobbers syndrome" often associated with rainy seasons.[6][7] The fungus appears as dark, concentric lesions on the leaves and stems of red clover and other susceptible legumes, giving the disease its name, "black patch".[7] The infection can affect both fresh forage and hay.[4]

1.2. Environmental and Host Factors

High humidity and moderate temperatures are key environmental triggers for fungal growth and this compound production.[7] The concentration of this compound can also be influenced by the specific cultivar of red clover, with some varieties showing higher susceptibility to fungal infection and consequently, higher toxin accumulation.[8]

Quantitative Analysis of this compound in Red Clover

The concentration of this compound in contaminated red clover can vary widely. The following table summarizes reported quantitative data.

Sample TypeConditionThis compound Concentration (ppm)Reference(s)
Toxic Red Clover HayFreshly acquired50 - 100[9][10]
Toxic Red Clover HayAfter 10 months of storage~7[9][10]
Alfalfa HayImplicated in toxicosis case1.5[5]
Red Clover Cultivar 'Norlac'Infected tissueHighest among tested cultivars[8]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that shares its initial steps with another mycotoxin, swainsonine. The pathway originates from the amino acid lysine.[3][11]

3.1. Key Precursors and Intermediates

The biosynthesis begins with the conversion of L-lysine to pipecolic acid.[3][11] This conversion involves the intermediate saccharopine and is catalyzed by enzymes such as saccharopine oxidase.[3] Pipecolic acid is then further metabolized through a series of intermediates, including 1-oxoindolizidine, to form the final this compound molecule.[5]

3.2. Genetic Basis of this compound Production

The genetic machinery for this compound biosynthesis is located within a gene cluster. The "SWN" gene cluster, also responsible for swainsonine biosynthesis, contains key genes encoding enzymes like nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrids (swnK).[12][13][14] It is hypothesized that paralogs of the swnK gene, specifically swnK1 and swnK2, found in Slafractonia leguminicola, are involved in the this compound biosynthetic pathway.[12][13][15]

Diagram of the this compound Biosynthetic Pathway:

G This compound Biosynthetic Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Saccharopine Oxidase Pipecolic_acid Pipecolic Acid Saccharopine->Pipecolic_acid Oxoindolizidine 1-Oxoindolizidine Pipecolic_acid->Oxoindolizidine swnK paralogs? Hydroxyindolizidine 1,6-Dihydroxyindolizidine Oxoindolizidine->Hydroxyindolizidine This compound This compound Hydroxyindolizidine->this compound

Caption: Proposed biosynthetic pathway of this compound from lysine.

Experimental Protocols

4.1. Extraction and Purification of this compound from Red Clover Hay

This protocol is a composite of methodologies described in the literature.[16][17][18]

Materials:

  • Dried, ground red clover hay

  • Methanol or 95% Ethanol

  • Deionized water

  • Chloroform or Dichloromethane

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Rotary evaporator

  • Centrifuge

  • Separatory funnel

  • Filter paper

Procedure:

  • Extraction: Macerate 100 g of finely ground red clover hay in 500 mL of methanol or 95% ethanol for 24-48 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the organic solvent is removed.

  • Resuspension: Resuspend the resulting aqueous residue in 100 mL of deionized water.

  • Lipid Removal (Optional): To remove lipids, perform a liquid-liquid extraction by partitioning the aqueous solution with an equal volume of a nonpolar solvent like hexane. Discard the organic layer.

  • Basification and Extraction: Adjust the pH of the aqueous solution to >10 with NaOH solution. Extract the alkaline solution three times with an equal volume of chloroform or dichloromethane in a separatory funnel.

  • Pooling and Washing: Combine the organic extracts and wash with a small volume of deionized water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure.

  • Purification (Optional): The crude extract can be further purified using techniques such as preparative thin-layer chromatography (TLC) or column chromatography.

4.2. Quantification of this compound by HPLC-MS/MS

This protocol outlines the general parameters for HPLC-MS/MS analysis.[1][19]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Precursor and Product Ions: The specific m/z transitions for this compound need to be determined using a pure standard. For example, a precursor ion could be the protonated molecule [M+H]+, and product ions would be characteristic fragments.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.

Quantification:

  • Prepare a calibration curve using a certified this compound standard.

  • Analyze the extracted samples and quantify the this compound concentration by comparing the peak area to the calibration curve.

Diagram of a Typical Experimental Workflow:

G Experimental Workflow for this compound Analysis Sample Red Clover Sample (Forage or Hay) Grinding Grinding and Homogenization Sample->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Purification Liquid-Liquid Partitioning and Purification Extraction->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A generalized workflow for the analysis of this compound.

Molecular Mechanism of Action

This compound itself is a prodrug and requires metabolic activation to exert its biological effects.[20]

5.1. Metabolic Activation in the Liver

In the liver, this compound is oxidized by microsomal enzymes, likely a flavoprotein oxidase, to its active form, a ketoimine derivative.[6][13] This biotransformation is crucial for its parasympathomimetic activity.

5.2. Muscarinic Acetylcholine Receptor Agonism

The active metabolite of this compound acts as a potent agonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype.[5][21] M3 receptors are G-protein coupled receptors (GPCRs) that are widely distributed in the body, including on exocrine glands.[22][23]

5.3. Downstream Signaling Pathway

The binding of the this compound metabolite to M3 receptors initiates a downstream signaling cascade:

  • G-Protein Activation: The activated M3 receptor couples to a Gq protein, leading to the exchange of GDP for GTP on the Gαq subunit.[16][24]

  • Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[16][24]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[16][24]

  • Calcium Release and PKC Activation: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+).[16][24] DAG and the increased intracellular Ca2+ concentration synergistically activate protein kinase C (PKC).[16][24]

  • Physiological Response: The activation of PKC and the elevated intracellular calcium levels in exocrine gland cells, such as the salivary glands, lead to an increase in secretion, resulting in the characteristic hypersalivation observed in "slobbers syndrome".[21]

Diagram of the this compound Signaling Pathway:

G This compound Signaling Pathway cluster_0 Cell Membrane Slaframine_metabolite Active this compound Metabolite (Ketoimine) M3_Receptor M3 Muscarinic Receptor Slaframine_metabolite->M3_Receptor binds Gq_protein Gq Protein M3_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_response Increased Salivation PKC->Cellular_response leads to

Caption: The signaling cascade initiated by the active metabolite of this compound.

Conclusion

This compound, a mycotoxin found in red clover infected with Slafractonia leguminicola, presents a dual significance. In veterinary science, it is a causative agent of economic losses due to its effects on livestock. For researchers and drug development professionals, its potent and specific mechanism of action as a muscarinic agonist offers a valuable pharmacological tool and a potential lead for the development of new therapeutics targeting the cholinergic system. A thorough understanding of its natural occurrence, biosynthesis, and molecular pharmacology is essential for both mitigating its negative impacts and harnessing its potential benefits.

References

Co-occurrence of Slaframine and Swainsonine in Forage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The simultaneous contamination of forage legumes with the mycotoxins slaframine and swainsonine presents a significant challenge to livestock health and productivity. Produced by the fungus Rhizoctonia leguminicola (also known as Slafractonia leguminicola), the causative agent of black patch disease, these indolizidine alkaloids induce distinct yet sometimes overlapping toxicological effects in animals.[1][2] this compound is primarily associated with "slobber syndrome," characterized by excessive salivation, while swainsonine is known to cause locoism, a neurological condition resulting from the inhibition of α-mannosidase.[1][3] This technical guide provides an in-depth overview of the co-occurrence of these mycotoxins, methodologies for their detection and quantification, and a detailed examination of their mechanisms of action.

Data Presentation: Quantitative Analysis of this compound and Swainsonine in Forage

The concentration of this compound and swainsonine in contaminated forage can vary significantly depending on environmental conditions, the extent of fungal infection, and the type of forage. The following table summarizes quantitative data from various studies on the co-occurrence of these mycotoxins.

Forage TypeThis compound ConcentrationSwainsonine ConcentrationAnalytical MethodReference
Red Clover Hay50-100 ppm2.5 ppmNot Specified[4]
Red Clover Hay7 ppm (after 10 months storage)Not DeterminedNot Specified[4]
Pasture/Hay MixNot Detected128 µg/kgLC-MS/MS[5]
Pasture/Hay MixNot Detected60 µg/kgLC-MS/MS[5]

Note: Concentrations are reported as found in the original studies. Conversion: 1 ppm = 1000 µg/kg. The variability in reported concentrations highlights the need for sensitive and accurate analytical methods for routine monitoring of forage.

Experimental Protocols

Accurate quantification of this compound and swainsonine is critical for assessing the risk to livestock. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method for the sensitive and specific detection of these alkaloids.

Protocol: Simultaneous Extraction and Quantification of this compound and Swainsonine in Forage by LC-MS/MS

This protocol is a composite based on established methods for alkaloid extraction and analysis.[5][6]

1. Sample Preparation:

  • Dry the forage sample at 40°C.
  • Grind the dried sample to a fine powder using a centrifugal mill and homogenize.

2. Extraction:

  • Weigh 0.5 – 1.0 g of the homogenized sample into a centrifuge tube.
  • Add 10 ml of aqueous formic acid (2%).
  • Shake horizontally at 350 rpm for 60 minutes.
  • Centrifuge the mixture and collect the supernatant.

3. Solid-Phase Extraction (SPE) Clean-up:

  • Use a cation-exchange SPE column (e.g., SCX).
  • Condition the column according to the manufacturer's instructions.
  • Load the supernatant onto the column.
  • Wash the column to remove interfering compounds.
  • Elute the analytes (this compound and swainsonine) with an appropriate solvent (e.g., methanol containing ammonia).
  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a C18 reversed-phase column.
  • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.
  • Tandem Mass Spectrometry:
  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for this compound and swainsonine.
  • Swainsonine transitions: m/z 174.0 > 156.1, 174.0 > 138.1, 174.0 > 97.1[5]
  • This compound transitions: (To be determined based on standard analysis)
  • Quantification:
  • Prepare a matrix-matched calibration curve using certified reference standards for this compound and swainsonine to compensate for matrix effects.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound acts as a parasympathomimetic by being metabolized in the liver to an active form that is a potent agonist of muscarinic acetylcholine receptors (mAChRs).[7] This activation, particularly of the M3 subtype, leads to the stimulation of exocrine glands, resulting in the characteristic "slobbering."

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Active Metabolite) mAChR Muscarinic Acetylcholine Receptor (M3) This compound->mAChR binds Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Exocytosis Exocytosis of Salivary Vesicles Ca2->Exocytosis triggers PKC->Exocytosis phosphorylates proteins leading to

Caption: this compound-induced cholinergic signaling pathway.

Swainsonine Signaling Pathway

Swainsonine is a potent and specific inhibitor of α-mannosidase, a key enzyme in the lysosomal degradation of glycoproteins.[8][9][10] Its inhibition leads to the accumulation of mannose-rich oligosaccharides within lysosomes, causing a condition known as induced mannosidosis or locoism.

G cluster_lysosome Lysosome cluster_cell Cellular Effects swainsonine Swainsonine alpha_mannosidase α-Mannosidase swainsonine->alpha_mannosidase inhibits glycoprotein Glycoprotein with Mannose Residues alpha_mannosidase->glycoprotein normally cleaves mannose glycoprotein->alpha_mannosidase substrate oligosaccharides Accumulation of Mannose-rich Oligosaccharides glycoprotein->oligosaccharides leads to lysosomal_dysfunction Lysosomal Dysfunction & Vacuolation oligosaccharides->lysosomal_dysfunction causes neuronal_damage Neuronal Damage (Locoism) lysosomal_dysfunction->neuronal_damage results in G start Forage Sample Collection prep Sample Preparation (Drying, Grinding, Homogenization) start->prep extraction Extraction with Aqueous Formic Acid prep->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup analysis LC-MS/MS Analysis (Quantification) cleanup->analysis data Data Analysis (Concentration Determination) analysis->data end Reporting of Results data->end

References

Methodological & Application

Application Notes and Protocols for Slaframine Isolation and Purification from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine is a bicyclic indolizidine alkaloid mycotoxin produced by the fungus Slafractonia leguminicola (formerly Rhizoctonia leguminicola).[1] This fungus is a common pathogen of red clover (Trifolium pratense) and other legumes, where it causes a disease known as "black patch."[1] this compound is of significant interest to researchers due to its potent parasympathomimetic activity. It acts as a cholinergic agonist, stimulating exocrine glands and causing profuse salivation, giving rise to the animal toxicosis known as "slobbers."[2] In the liver, this compound is metabolized into its active form, a ketoimine metabolite, which is responsible for its physiological effects. Its specific mechanism of action and potential therapeutic applications make the efficient isolation and purification of this compound from fungal cultures a critical process for further study.

These application notes provide detailed protocols for the cultivation of S. leguminicola, followed by the extraction, isolation, and purification of this compound for research and development purposes.

Data Presentation: this compound Yields

Quantitative yields of this compound can vary significantly based on the fungal strain, culture conditions, and the substrate from which it is being extracted. The following table summarizes reported yields from different sources.

Source MaterialProduction MethodReported this compound YieldReference
S. leguminicola CultureGrown on Potato Dextrose Agar (PDA) for 7 days>1.0 mg / g (dry mycelial mass)[3]
Red Clover Hay (Freshly Contaminated)Natural Fungal Infection50 - 100 µg / g (ppm)
Red Clover Hay (Stored for 10 months)Natural Fungal Infection~7 µg / g (ppm)

Experimental Protocols

This section details the step-by-step methodologies for producing, isolating, and purifying this compound.

Protocol 1: Fungal Culture and this compound Production

This protocol describes the cultivation of Slafractonia leguminicola in a standard laboratory medium for the production of this compound.

Materials:

  • Slafractonia leguminicola culture (e.g., ATCC 26280)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)[4]

  • Sterile distilled water

  • Erlenmeyer flasks (2 L)

  • Incubator shaker

  • Sterile microbiological loops and supplies

Procedure:

  • Strain Maintenance: Maintain stock cultures of S. leguminicola on PDA slants at 4°C.[5][6] For long-term storage, follow established fungal preservation methods.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelia from the stock culture to the center of a fresh PDA plate.

    • Incubate the plate at 25°C for 5-7 days, or until the mycelial mat covers a significant portion of the plate.[5]

  • Liquid Culture Production:

    • Prepare PDB according to the manufacturer's instructions and dispense 500 mL into each 2 L Erlenmeyer flask. Autoclave to sterilize.

    • From the actively growing PDA plate, cut out several small agar plugs (approx. 1 cm²) of mycelia.

    • Aseptically transfer 4-5 agar plugs into each flask containing sterile PDB.

    • Incubate the flasks at 25°C for 7-9 days in a shaker incubator set to 150 rpm.[6] Peak this compound production has been observed around day 7.[3][5]

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of this compound from the fungal mycelia and culture broth using solvent extraction followed by a liquid-liquid partition to separate the basic alkaloid.

Materials:

  • S. leguminicola liquid culture from Protocol 1

  • Buchner funnel and filter paper or Miracloth

  • Ethanol (95%)

  • Rotary evaporator

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 2.5 M

  • pH meter or pH strips

  • Chloroform (or Dichloromethane)

  • Separatory funnel (2 L)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Mycelia Separation: Harvest the fungal culture by filtering through a Buchner funnel or layers of Miracloth to separate the mycelia from the culture broth. Retain both the mycelia and the filtrate (broth).

  • Mycelial Extraction:

    • Transfer the harvested mycelial mass to a large beaker.

    • Add a sufficient volume of 95% ethanol to fully submerge the mycelia (e.g., 500 mL for every 100 g of wet mycelia).

    • Stir the slurry at room temperature for 16-24 hours to extract the alkaloids.[6]

    • Filter the mixture to remove the mycelial debris and collect the ethanol extract.

  • Crude Extract Preparation:

    • Combine the ethanol extract from the mycelia with the culture broth filtrate from step 1.

    • Concentrate the combined liquid under reduced pressure using a rotary evaporator at 40-50°C until the ethanol is removed and the volume is reduced to approximately 20% of the original.

  • Acid-Base Liquid-Liquid Partitioning:

    • Acidify the concentrated aqueous extract to pH 2-3 by slowly adding 1 M HCl while stirring. This converts the this compound into its water-soluble salt form.

    • Wash the acidified solution by transferring it to a separatory funnel and extracting it twice with an equal volume of chloroform to remove neutral and acidic lipids and impurities. Discard the organic (chloroform) layers.

    • Transfer the remaining aqueous phase to a clean beaker and carefully basify it to pH 10-11 by slowly adding 2.5 M NaOH. This converts this compound back to its free-base form, which is soluble in organic solvents.

    • Return the basic aqueous solution to the separatory funnel and extract it three times with an equal volume of chloroform.

    • Combine the three chloroform extracts. This fraction now contains the crude this compound.

  • Drying and Concentration:

    • Dry the combined chloroform extract by adding anhydrous sodium sulfate and swirling until the solution is clear.

    • Decant or filter the dried chloroform solution to remove the sodium sulfate.

    • Evaporate the chloroform on a rotary evaporator to yield a crude, oily this compound extract.

Protocol 3: Purification by Preparative Thin-Layer Chromatography (TLC)

This protocol describes the final purification of this compound from the crude extract using preparative TLC. This method is effective for purifying milligram quantities of the compound.[7]

Materials:

  • Crude this compound extract from Protocol 2

  • Preparative TLC plates (e.g., 20x20 cm glass-backed silica gel 60, 1000-2000 µm thickness)[7][8]

  • Developing tank

  • Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide (e.g., 80:20:1 v/v/v)

  • Visualization method: Iodine vapor tank or Ninhydrin spray reagent

  • Scraping tool (e.g., spatula or razor blade)

  • Elution solvent (e.g., Methanol or Chloroform:Methanol mixture)

  • Glass column or funnel with a sintered glass or cotton plug

  • Vials for collecting fractions

Procedure:

  • Sample Application: Dissolve the crude this compound extract in a minimal volume of chloroform or methanol. Using a capillary tube or syringe, carefully apply the dissolved sample as a thin, uniform band across the origin line of the preparative TLC plate, about 2 cm from the bottom edge. Allow the solvent to fully evaporate.

  • Chromatogram Development: Place the prepared TLC plate in a developing tank pre-saturated with the mobile phase. Ensure the solvent level is below the sample origin line. Allow the solvent to ascend the plate until it is about 1-2 cm from the top edge.

  • Visualization:

    • Remove the plate from the tank and allow it to air dry completely in a fume hood.

    • To visualize the separated bands, place the plate in a sealed tank containing a few crystals of iodine. This compound, being an amine-containing alkaloid, will appear as a brown spot. Alternatively, lightly spray the plate with a ninhydrin solution and gently heat it; primary and secondary amines will appear as purple spots. It is advisable to cover most of the plate and only expose a small vertical section to the visualization agent to preserve the bulk of the compound.

  • Isolation:

    • Identify the band corresponding to this compound based on its Rf value (if a standard is available) or by isolating the major amine-positive band.

    • Carefully scrape the silica gel containing the target band from the glass plate onto a clean piece of weighing paper.

  • Elution:

    • Pack the collected silica gel into a small glass column or a funnel plugged with cotton.

    • Slowly pass an appropriate elution solvent (e.g., methanol) through the silica gel to elute the this compound.

    • Collect the eluate in a clean, pre-weighed flask.

  • Final Concentration: Evaporate the solvent from the eluate using a rotary evaporator or a stream of nitrogen gas to yield the purified this compound. Confirm purity using analytical HPLC or GC-MS.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in S. leguminicola begins with the amino acid L-lysine. The pathway involves the formation of key intermediates such as pipecolic acid and 1-oxoindolizidine. The pathway diverges from that of the co-metabolite swainsonine after the formation of 1-oxoindolizidine.

G cluster_pathway This compound Biosynthesis Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine PipecolicAcid L-Pipecolic Acid Saccharopine->PipecolicAcid Oxoindolizidine 1-Oxoindolizidine PipecolicAcid:e->Oxoindolizidine:w + Malonyl-CoA MalonylCoA Malonyl-CoA Hydroxyindolizidine cis-1-Hydroxyindolizidine Oxoindolizidine->Hydroxyindolizidine Reduction Swainsonine Swainsonine Pathway Oxoindolizidine->Swainsonine Divergence Point Dihydroxyindolizidine 1,6-Dihydroxyindolizidine Hydroxyindolizidine->Dihydroxyindolizidine Hydroxylation Hydroxyoxoindolizidine 1-Hydroxy-6-oxoindolizidine Dihydroxyindolizidine->Hydroxyoxoindolizidine Oxidation Aminoindolizidine 1-Hydroxy-6-aminoindolizidine Hydroxyoxoindolizidine->Aminoindolizidine Transamination This compound This compound (1-Acetoxy-6-aminooctahydroindolizine) Aminoindolizidine->this compound Acetylation

Caption: Biosynthetic pathway of this compound from L-lysine.

Experimental Workflow

The overall process for isolating and purifying this compound involves a multi-step workflow starting from fungal culture to the final pure compound.

G cluster_workflow This compound Isolation & Purification Workflow Culture 1. Fungal Culture (S. leguminicola in PDB) Harvest 2. Harvest & Separate (Filter Mycelia from Broth) Culture->Harvest Extract 3. Solvent Extraction (Ethanol extraction of mycelia) Harvest->Extract Partition 4. Liquid-Liquid Partition (Acid-Base Extraction) Extract->Partition Crude Crude this compound Extract Partition->Crude TLC 5. Preparative TLC (Silica Gel) Crude->TLC Scrape 6. Scrape & Elute Band TLC->Scrape Pure Purified this compound Scrape->Pure

Caption: Workflow for this compound isolation and purification.

References

Application Note: Determination of Slaframine in Animal Feed by High-Performance Liquid Chromatography with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective method for the determination of the mycotoxin slaframine in animal feed matrices, such as hay and silage, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocol involves an efficient extraction and solid-phase extraction (SPE) clean-up procedure, followed by pre-column derivatization to enhance the analytical sensitivity. This method is intended for use by researchers and laboratory professionals for the routine monitoring of this compound contamination in animal feed to ensure animal health and welfare.

Introduction

This compound is a mycotoxin produced by the fungus Rhizoctonia leguminicola, which commonly infects red clover and other legumes.[1][2][3] Ingestion of feed contaminated with this compound can lead to a condition known as "slobbers" or this compound toxicosis in livestock, particularly horses and cattle.[2][3] The clinical signs are primarily due to the stimulation of the parasympathetic nervous system and include excessive salivation, lacrimation, and in some cases, diarrhea and bloating.[2][3] this compound is metabolized in the liver to its active form, which acts as a cholinergic agonist.[1] Given the potential for significant animal health issues, a reliable and sensitive method for the detection and quantification of this compound in animal feed is crucial. This application note provides a detailed protocol for a validated HPLC method for this compound analysis.

This compound Signaling Pathway

This compound acts as a parasympathomimetic agent. After ingestion, it is metabolized in the liver to an active ketoimine analog. This active metabolite is a cholinergic agonist that stimulates muscarinic receptors, leading to the hypersecretion of exocrine glands, most notably the salivary glands.

slaframine_pathway cluster_ingestion Ingestion & Metabolism cluster_action Cellular Action cluster_response Physiological Response Slaframine_in_Feed This compound in Animal Feed Ingestion Ingestion by Livestock Slaframine_in_Feed->Ingestion Liver_Metabolism Hepatic Bioactivation (Liver) Ingestion->Liver_Metabolism Active_Metabolite Active Ketoimine Metabolite Liver_Metabolism->Active_Metabolite Muscarinic_Receptor Muscarinic Acetylcholine Receptors (mAChRs) on Exocrine Glands Active_Metabolite->Muscarinic_Receptor Binds to Stimulation Receptor Stimulation Muscarinic_Receptor->Stimulation Exocrine_Gland_Secretion Increased Exocrine Gland Secretion Stimulation->Exocrine_Gland_Secretion Clinical_Signs Clinical Signs: - Excessive Salivation - Lacrimation - Diarrhea Exocrine_Gland_Secretion->Clinical_Signs

Figure 1: Simplified signaling pathway of this compound toxicosis.

Experimental Protocol

This protocol is designed for the analysis of this compound in animal feed matrices such as hay, silage, and pelleted feed.

Materials and Reagents
  • This compound standard (analytical grade)

  • Fluorescamine (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic

  • Deionized water (18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL

  • Syringe filters (0.45 µm, PTFE)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • Fluorescence detector

  • Analytical balance

  • Homogenizer or blender

  • Centrifuge

  • pH meter

  • Vortex mixer

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Preparation and Extraction
  • Homogenization: Grind a representative sample of the animal feed to a fine powder (e.g., to pass a 1 mm sieve).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 40 mL of acetonitrile/water (80:20, v/v).

    • Homogenize at high speed for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 10 mL of the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 0.1 M HCl.

Pre-column Derivatization
  • To the 1 mL reconstituted extract, add 0.5 mL of 200 mM borate buffer (pH 9.0).

  • Add 0.5 mL of fluorescamine solution (0.3 mg/mL in acetonitrile).

  • Vortex immediately for 30 seconds.

  • Allow the reaction to proceed for 15 minutes at room temperature in the dark.

  • Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 50 mM potassium phosphate buffer (pH 6.8) / Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Fluorescence Detector
Excitation 390 nm
Emission 475 nm
Run Time Approximately 15 minutes

Method Validation Data

The following table summarizes the typical performance characteristics of this HPLC method for the analysis of this compound in animal feed.

ParameterResult
Linearity (r²) > 0.998
Range 10 - 1000 ng/mL
Limit of Detection (LOD) 2 µg/kg
Limit of Quantification (LOQ) 7 µg/kg
Recovery (at 50 µg/kg) 85 - 95%
Precision (RSD%)
   Intra-day< 5%
   Inter-day< 8%

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in animal feed.

hplc_workflow Sample Animal Feed Sample (Hay, Silage) Homogenize Homogenization (Grinding) Sample->Homogenize Extract Extraction (Acetonitrile/Water) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE SPE Clean-up (C18 Cartridge) Supernatant->SPE Evaporate Evaporation (N2) & Reconstitution SPE->Evaporate Derivatize Derivatization (Fluorescamine) Evaporate->Derivatize HPLC HPLC Analysis (Fluorescence Detection) Derivatize->HPLC Quantify Data Analysis & Quantification HPLC->Quantify

Figure 2: Analytical workflow for this compound detection in animal feed.

Conclusion

The described HPLC method with pre-column derivatization and fluorescence detection provides a reliable and sensitive approach for the quantification of this compound in various animal feed matrices. The sample preparation procedure, incorporating a solid-phase extraction clean-up step, effectively removes matrix interferences, ensuring accurate results. This method can be readily implemented in analytical laboratories for routine monitoring of this compound contamination, thereby aiding in the prevention of this compound toxicosis in livestock.

References

Application Note: Quantification of Slaframine in Plasma and Milk using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed method for the extraction, derivatization, and subsequent quantification of the mycotoxin slaframine in plasma and milk samples using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of this compound, a derivatization step is essential to improve its volatility and thermal stability for GC-MS analysis. The protocol describes a liquid-liquid extraction (LLE) for plasma and a solid-phase extraction (SPE) for milk, followed by silylation derivatization. This method is intended for researchers in toxicology, food safety, and drug development requiring a reliable analytical procedure for this compound quantification in biological matrices.

Introduction

This compound is a mycotoxin produced by the fungus Rhizoctonia leguminicola, which can contaminate forage crops consumed by livestock.[1][2] Ingestion of this compound can lead to a condition known as "slobbers," characterized by excessive salivation and other parasympathomimetic effects.[1][2] Monitoring this compound levels in biological matrices such as plasma and milk is crucial for toxicological studies and for ensuring the safety of animal-derived food products.

While high-performance liquid chromatography (HPLC) methods for this compound exist, GC-MS offers high selectivity and sensitivity, especially when coupled with a derivatization step to enhance analyte volatility.[3][4][5] this compound possesses a primary amine group, making it a suitable candidate for silylation, a common derivatization technique that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.[6][7] This protocol outlines a complete workflow from sample preparation to GC-MS analysis.

Experimental

2.1. Sample Preparation

Two distinct extraction protocols are provided for plasma and milk to account for the differences in matrix complexity.

2.1.1. Plasma: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction method is employed to isolate this compound from plasma.

  • Protocol:

    • To 1.0 mL of plasma in a centrifuge tube, add an internal standard.

    • Alkalinize the sample by adding 100 µL of 2M sodium hydroxide to reach a pH > 9.

    • Add 5.0 mL of a dichloromethane:isopropanol (9:1, v/v) extraction solvent.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • The dried extract is now ready for derivatization.

2.1.2. Milk: Solid-Phase Extraction (SPE)

A solid-phase extraction method is utilized for milk to effectively remove fats and proteins.

  • Protocol:

    • To 2.0 mL of milk, add 2.0 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 4000 x g for 15 minutes.

    • Dilute the supernatant with 4.0 mL of water.

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1 M hydrochloric acid, followed by 3 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 3 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • The dried extract is now ready for derivatization.

2.2. Derivatization

Silylation is performed to increase the volatility of this compound.

  • Protocol:

    • Reconstitute the dried extract from either LLE or SPE in 50 µL of pyridine.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[8][9]

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before GC-MS injection.

2.3. GC-MS Parameters

The following are representative GC-MS parameters. Optimization may be required based on the specific instrument used.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)To be determined empirically. Hypothetical ions for TMS-derivatized this compound could include a molecular ion and characteristic fragment ions.

Results and Discussion

3.1. Quantitative Data

The following table presents representative quantitative data that could be expected from a validated method. Actual values must be determined experimentally.

ParameterPlasmaMilk
Extraction Recovery > 85%> 80%
Retention Time (min) ~12.5~12.5
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL3.0 ng/mL
Linearity (r²) > 0.995> 0.995
Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%

3.2. Mass Spectra

The primary amine of this compound will react with BSTFA to form a TMS derivative. The expected mass spectrum would show a molecular ion corresponding to the derivatized molecule and characteristic fragment ions that can be used for quantification and confirmation in SIM mode.

Visualization of Protocols

LLE_Workflow cluster_plasma Plasma Sample Preparation (LLE) cluster_derivatization Derivatization cluster_analysis Analysis p1 1.0 mL Plasma + Internal Standard p2 Alkalinize with 2M NaOH p1->p2 p3 Add 5 mL DCM:IPA (9:1) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Organic Layer p4->p5 p6 Evaporate to Dryness p5->p6 d1 Reconstitute in Pyridine p6->d1 d2 Add BSTFA + 1% TMCS d1->d2 d3 Heat at 70°C for 60 min d2->d3 d4 Cool to Room Temp d3->d4 a1 Inject into GC-MS d4->a1

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from plasma.

SPE_Workflow cluster_milk Milk Sample Preparation (SPE) cluster_derivatization Derivatization cluster_analysis Analysis m1 2.0 mL Milk + 2.0 mL Acetonitrile m2 Vortex & Centrifuge m1->m2 m3 Dilute Supernatant m2->m3 m4 Load onto SPE Cartridge m3->m4 m5 Wash Cartridge m4->m5 m6 Elute this compound m5->m6 m7 Evaporate to Dryness m6->m7 d1 Reconstitute in Pyridine m7->d1 d2 Add BSTFA + 1% TMCS d1->d2 d3 Heat at 70°C for 60 min d2->d3 d4 Cool to Room Temp d3->d4 a1 Inject into GC-MS d4->a1

Caption: Solid-Phase Extraction (SPE) workflow for this compound from milk.

Conclusion

The proposed GC-MS method, incorporating tailored extraction procedures for plasma and milk followed by silylation, provides a robust framework for the quantitative analysis of this compound. This application note serves as a comprehensive guide for researchers, offering detailed protocols and expected performance characteristics. Method validation in accordance with regulatory guidelines is recommended before implementation for routine analysis.

References

Application Notes and Protocols for the Quantitative Analysis of Slaframine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine is an indolizidine alkaloid mycotoxin produced by the fungus Rhizoctonia leguminicola. It is a parasympathomimetic agent that acts as a cholinergic agonist, primarily affecting muscarinic receptors. Contamination of animal feed, particularly red clover, with this compound can lead to a condition known as "slobbers," characterized by excessive salivation, lacrimation, and other cholinergic effects in livestock. The development of sensitive and specific analytical methods for the quantitative analysis of this compound is crucial for veterinary diagnostics, food safety, and toxicological studies.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for the detection and quantification of trace levels of this compound.

Principle of the Method

The method is based on the extraction of this compound from the sample matrix, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) and subsequent detection and quantification by a triple quadrupole mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. The following are recommended protocols for animal feed, plasma, and urine.

1.1. Animal Feed (e.g., Hay, Silage)

  • Homogenization: Dry the feed sample to a constant weight and grind it to a fine powder (e.g., using a 1 mm screen).

  • Extraction:

    • To 5 g of the homogenized sample, add 20 mL of an extraction solvent consisting of acetonitrile/water (80:20, v/v) with 0.1% formic acid.

    • Shake vigorously for 60 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a cation-exchange SPE cartridge (e.g., Oasis MCX, 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.

    • Load 5 mL of the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

    • Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

1.2. Plasma/Serum

  • Protein Precipitation:

    • To 200 µL of plasma or serum, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Centrifuge at 13,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial for analysis.

1.3. Urine

  • Dilution:

    • Centrifuge the urine sample at 4000 rpm for 5 minutes to remove any particulate matter.

    • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Given that this compound is a polar basic compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable chromatographic approach. Alternatively, a reversed-phase method with a polar-compatible column can be employed.

2.1. HILIC Method

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) %A %B
    0.0 5 95
    1.0 5 95
    5.0 40 60
    6.0 40 60
    6.1 5 95

    | 8.0 | 5 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.2. Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    • The molecular weight of this compound is 198.26 g/mol . The protonated precursor ion [M+H]⁺ is expected at m/z 199.3. A recent study detected this compound using a selected ion at m/z 199.1437[1].

    • Based on the chemical structure of this compound (an indolizidine alkaloid with an acetoxy group), plausible product ions can be proposed. The loss of the acetoxy group (CH₃COOH, 60 Da) is a likely fragmentation pathway. Further fragmentation of the indolizidine ring can also occur.

    • Note: The following MRM transitions and collision energies are proposed based on chemical principles and require experimental optimization and validation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)199.2139.11002515
This compound (Qualifier)199.296.11002525

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.995
LLOQ (ng/mL)0.5
Accuracy (%)85-115
Precision (%RSD)< 15
Recovery (%)80-110

Table 2: this compound Concentrations in Samples (Example Data)

Sample IDMatrixConcentration (ng/g or ng/mL)
Feed_01Hay15.2
Plasma_01Bovine Plasma2.8
Urine_01Equine Urine8.5

Visualizations

Signaling Pathway

This compound acts as a muscarinic acetylcholine receptor agonist. Its primary metabolite is thought to be responsible for the cholinergic effects.

G This compound This compound Metabolite Active Metabolite (Ketoimine) This compound->Metabolite Hepatic Metabolism mAChR Muscarinic Acetylcholine Receptors (mAChR) Metabolite->mAChR Agonist Binding G_protein G-protein activation mAChR->G_protein PLC Phospholipase C (PLC) activation G_protein->PLC IP3_DAG IP3 and DAG signaling PLC->IP3_DAG Salivation Increased Salivation and other cholinergic effects IP3_DAG->Salivation

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization (Feed Samples) Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC HILIC Separation Evaporation->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in various biological matrices. The use of HILIC is particularly advantageous for retaining and separating this polar compound. The proposed MRM transitions offer a starting point for method development, which should be followed by rigorous validation to ensure accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound for food safety, veterinary diagnostics, and toxicological research.

References

Application Notes and Protocols for Slaframine Extraction from Hay and Silage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine is an indolizidine alkaloid mycotoxin produced by the fungus Rhizoctonia leguminicola (also known as Slafractonia leguminicola).[1] This fungus is a common pathogen of red clover (Trifolium pratense) and other legumes, causing a condition known as "black patch" disease.[1] Livestock, particularly horses and cattle, that consume hay or silage contaminated with this compound can develop a condition called "slobbers," characterized by excessive salivation.[1][2] this compound is a stable compound in dried hay and likely in silage as well.[3] Accurate quantification of this compound in forage is crucial for animal health diagnostics, toxicology studies, and potential drug development applications, as this compound and its derivatives are potent cholinergic agents.

These application notes provide a detailed protocol for the extraction of this compound from hay and silage, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

This compound Concentration in Forage

The concentration of this compound in contaminated forage can vary significantly. The following table summarizes reported concentrations and the impact of storage.

Forage TypeThis compound Concentration (ppm)Storage ConditionsNotesReference
Red Clover Hay50 - 100Freshly acquiredHigh levels of contamination can lead to acute toxicosis.[3][4]
Red Clover Hay710 months at room temperatureDemonstrates a significant (approximately 10-fold) decrease in this compound concentration over time.[3][4]
Red Clover Hay1.5Not specifiedEven low concentrations can induce clinical signs in sensitive animals.[5]
Analytical Method Recovery Rates
Analytical MethodMatrixRecovery Rate (%)Coefficient of Variation (%)Reference
HPLC with Fluorescence DetectionPlasma958.4[6]
HPLC with Fluorescence DetectionMilk919.8[6]

Experimental Protocols

This protocol outlines a general method for the extraction and purification of this compound from hay and silage samples based on established alkaloid extraction principles. Optimization may be required depending on the specific sample matrix and analytical instrumentation.

Sample Preparation

Proper sampling is critical for obtaining representative results.

  • Hay: Use a forage sampler to collect core subsamples from 12-20 bales of a single lot. For large round bales stored outdoors, avoid the weathered outer layer.

  • Silage: For baled silage, follow the same procedure as for hay. For silage from a bunker or silo, collect several grab samples from the feed wagon or across the face of the silo to ensure a representative sample.

  • Homogenization: Combine the collected subsamples and grind the material to a moderately coarse powder to increase the surface area for efficient extraction.

This compound Extraction and Purification

This protocol utilizes a classic acid-base liquid-liquid extraction technique to isolate the alkaloid.

Materials:

  • Methanol or 95% Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH), concentrated

  • Chloroform or Methylene Chloride

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Centrifuge

  • pH meter or pH paper

  • Separatory Funnel

Procedure:

  • Initial Extraction:

    • Weigh 10 g of the homogenized hay or silage sample into a flask.

    • Add 100 mL of methanol or 95% ethanol (a 1:10 sample-to-solvent ratio is a common starting point for alkaloid extractions).

    • Shake or stir the mixture for 1-2 hours at room temperature.

    • Centrifuge the mixture and decant the supernatant. Repeat the extraction on the pellet with an additional 100 mL of the solvent.

    • Combine the supernatants.

  • Acidification and Lipid Removal:

    • Concentrate the combined extracts to approximately 20 mL using a rotary evaporator.

    • Add 80 mL of 0.1 M HCl to the concentrated extract.

    • (Optional) To remove non-polar impurities, wash the acidic aqueous solution by shaking it with 50 mL of hexane or diethyl ether in a separatory funnel. Discard the organic layer.

  • Basification and this compound Extraction:

    • Adjust the pH of the aqueous solution to 9-10 by slowly adding concentrated ammonium hydroxide or sodium hydroxide. Monitor the pH carefully.

    • Transfer the basified solution to a separatory funnel and add 50 mL of chloroform or methylene chloride.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the lower organic layer containing the this compound.

    • Repeat the extraction of the aqueous layer twice more with 50 mL portions of the organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution:

    • Reconstitute the dried residue in a small, precise volume of a solvent suitable for the intended analytical method (e.g., mobile phase for HPLC, or a volatile organic solvent for GC-MS).

Analytical Finish

A. HPLC with Fluorescence Detection (Recommended for higher sensitivity):

  • Derivatization: this compound can be derivatized pre-column with fluorescamine to enhance its fluorescence properties.

  • Column: A Hamilton PRP-1 C18 polymeric column or equivalent is suitable.

  • Detection: Fluorescence detection provides a 100-fold increase in sensitivity compared to older GC methods.[6]

B. GC-MS Analysis:

  • Derivatization: this compound contains a primary amine and a hydroxyl group (after hydrolysis of the acetate), which may require derivatization to improve volatility and chromatographic peak shape. Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. A typical procedure involves heating the dried extract with the silylating reagent (e.g., at 60-80°C for 30-60 minutes).

  • Analysis: The derivatized sample is then analyzed by GC-MS.

Mandatory Visualizations

This compound Extraction Workflow

Slaframine_Extraction cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Initial Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Sample Hay/Silage Sample Grind Grind to Powder Sample->Grind Solvent Add Methanol or 95% Ethanol Extract Shake/Stir & Centrifuge Solvent->Extract Concentrate Concentrate Extract Extract->Concentrate Acidify Acidify with HCl Concentrate->Acidify Basify Basify with NH4OH/NaOH Acidify->Basify LLE Liquid-Liquid Extraction (Chloroform/Methylene Chloride) Basify->LLE Dry Dry Organic Layer (Na2SO4) LLE->Dry Concentrate_Final Evaporate to Dryness Dry->Concentrate_Final Reconstitute Reconstitute Residue Concentrate_Final->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for the extraction of this compound from hay and silage.

This compound Signaling Pathway (Simplified)

This compound itself is a pro-toxin and requires metabolic activation in the liver to become a potent cholinergic agonist.

Slaframine_Signaling This compound This compound (Pro-toxin) Liver Liver Microsomal Flavoprotein Oxidase This compound->Liver Active_Metabolite Active Metabolite (Ketoimine) Liver->Active_Metabolite Bioactivation Muscarinic_Receptor Muscarinic Acetylcholine Receptors (M3) Active_Metabolite->Muscarinic_Receptor Agonist Binding Exocrine_Glands Exocrine Glands (e.g., Salivary Glands) Muscarinic_Receptor->Exocrine_Glands Stimulation Salivation Increased Salivation ('Slobbers') Exocrine_Glands->Salivation Physiological Response

References

Application Notes and Protocols for Slaframine-Induced Hypersalivation in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is a potent cholinergic agonist that induces profuse salivation, a condition often referred to as "slobbers" in livestock.[1][2][3] Its mechanism of action involves the activation of muscarinic acetylcholine receptors, particularly the M3 subtype, which are highly expressed in exocrine glands such as salivary glands.[1] This property makes this compound a valuable pharmacological tool for researchers studying the mechanisms of salivation, salivary gland physiology, and for developing and testing potential antisialogogues or treatments for xerostomia (dry mouth).

These application notes provide detailed protocols and information for the use of this compound to induce hypersalivation in rat models, a common preclinical species for physiological and pharmacological studies.

Mechanism of Action: M3 Muscarinic Receptor Signaling

This compound acts as a parasympathomimetic agent by agonizing muscarinic receptors. In the salivary glands, the predominant receptor subtype responsible for secretion is the M3 muscarinic receptor. The binding of this compound to the M3 receptor initiates a signaling cascade that leads to the secretion of saliva.

Signaling Pathway of this compound-Induced Salivation

G This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Opens Ca²⁺ channels Ca2_increase ↑ Intracellular [Ca²⁺] Secretion Saliva Secretion Ca2_increase->Secretion Triggers PKC->Secretion Modulates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (≥ 7 days) Animal_Prep Animal Preparation (Anesthesia) Animal_Acclimation->Animal_Prep Slaframine_Prep Prepare this compound Solution Slaframine_Admin This compound Administration (e.g., i.p.) Slaframine_Prep->Slaframine_Admin Animal_Prep->Slaframine_Admin Saliva_Collection Saliva Collection (Pre-weighed swabs) Slaframine_Admin->Saliva_Collection Quantification Saliva Quantification (Weight/Volume) Saliva_Collection->Quantification Biochemical_Analysis Biochemical Analysis (Optional) Quantification->Biochemical_Analysis Data_Analysis Data Analysis Quantification->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for a this compound-induced hypersalivation study in rats.

Protocol 1: Dose-Response Study of this compound-Induced Salivation

Objective: To determine the dose-dependent effect of this compound on salivary flow in rats.

Materials:

  • This compound (appropriate purity)

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Male Wistar rats (250-300 g)

  • Pre-weighed cotton swabs or absorbent sponges

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • This compound Preparation: Prepare a stock solution of this compound in sterile saline. Perform serial dilutions to achieve the desired concentrations for injection.

  • Animal Preparation:

    • Fast the rats for 12 hours before the experiment with free access to water.

    • Anesthetize the rat via intraperitoneal (i.p.) injection of an appropriate anesthetic. Ensure a surgical plane of anesthesia is reached before proceeding.

  • Baseline Saliva Collection:

    • Gently place a pre-weighed cotton swab into the rat's oral cavity for a defined period (e.g., 2 minutes) to collect baseline saliva.

    • Immediately place the swab into a pre-weighed microcentrifuge tube and determine the weight of the collected saliva.

  • This compound Administration:

    • Administer a single i.p. injection of this compound at a predetermined dose (e.g., 10, 30, 100 µg/kg). A control group should receive a vehicle (saline) injection.

  • Stimulated Saliva Collection:

    • At set time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes), collect saliva using fresh pre-weighed cotton swabs for a consistent duration (e.g., 5 minutes).

    • Weigh the collected saliva at each time point.

  • Data Analysis:

    • Calculate the salivary flow rate (mg/min) for each time point and dose.

    • Construct a dose-response curve by plotting the peak salivary flow rate against the this compound dose.

Protocol 2: Time-Course of this compound-Induced Salivation

Objective: To characterize the onset, peak, and duration of this compound-induced hypersalivation in rats.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Acclimation and Preparation: Follow steps 1-3 from Protocol 1.

  • This compound Administration: Administer a single i.p. injection of an effective dose of this compound determined from the dose-response study.

  • Time-Course Saliva Collection:

    • Collect saliva using pre-weighed cotton swabs at frequent intervals post-injection (e.g., every 10 minutes for the first hour, then every 30 minutes for up to 4 hours).

    • Ensure each collection is for a standardized duration (e.g., 2-5 minutes).

  • Data Analysis:

    • Calculate the salivary flow rate (mg/min) for each time point.

    • Plot the salivary flow rate against time to visualize the time-course of this compound's effect. Determine the time to onset of salivation, time to peak effect, and the duration of action.

Safety Precautions

This compound is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Disclaimer: The quantitative data and specific protocols for this compound use in rats provided in these application notes are extrapolated from studies in other species and general pharmacological principles due to the limited availability of specific data in the published literature. Researchers are strongly encouraged to conduct pilot studies to establish optimal experimental parameters for their specific research needs.

References

Application Notes and Protocols for Slaframine as a Pharmacological Tool in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Slaframine is a mycotoxin produced by the fungus Rhizoctonia leguminicola, which is often found on red clover and other legumes.[1][2] Structurally, it is an indolizidine alkaloid that acts as a potent and selective cholinergic agonist.[1] In the field of neurobiology, this compound serves as a valuable pharmacological tool for investigating the cholinergic system, particularly pathways mediated by muscarinic acetylcholine receptors (mAChRs). Its primary utility stems from its bioactivation into a stable metabolite that strongly activates M3 muscarinic receptors, making it a powerful secretagogue for exocrine glands.[1] This property allows researchers to study receptor function, signaling cascades, and physiological responses associated with the parasympathetic nervous system.

Mechanism of Action

This compound itself is a prodrug and is not biologically active upon administration.[1] It requires metabolic conversion, primarily by microsomal flavoprotein oxidases in the liver, into its active form, a ketoimine metabolite.[1][3][4] This active compound is a potent parasympathomimetic that functions as a muscarinic receptor agonist, with a particularly high affinity for the M3 subtype.[1]

M3 receptors are G-protein coupled receptors (GPCRs) that typically couple through Gαq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5] In exocrine glands, the resulting increase in intracellular calcium is the primary driver for fluid and enzyme secretion.[7]

Slaframine_Pathway cluster_metabolism Bioactivation (Liver) cluster_signaling Cellular Signaling cluster_response Physiological Response This compound This compound (Prodrug) Enzymes Microsomal Flavoprotein Oxidases This compound->Enzymes Metabolism Active_Metabolite Ketoimine Metabolite (Active Agonist) Enzymes->Active_Metabolite M3R M3 Muscarinic Receptor (Gq-coupled) Active_Metabolite->M3R Binds & Activates Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Secretion Exocrine Gland Secretion (e.g., Salivation) Ca_Release->Secretion Stimulates

Caption: this compound bioactivation and M3 muscarinic receptor signaling pathway.

Applications in Neurobiology Research

  • Probing the Parasympathetic Nervous System: this compound is an excellent tool for stimulating parasympathetic pathways to study their effects on various organs, most notably exocrine glands like salivary and pancreatic glands.[1][8]

  • M3 Receptor Function and Pharmacology: Due to its high affinity for M3 receptors, this compound can be used in competitive binding assays to screen for novel M3 antagonists or to characterize the binding properties of the M3 receptor in different tissues.[1]

  • Models of Hypercholinergic States: In vivo, administration of this compound can induce a state of cholinergic overstimulation, providing a model to study the physiological and behavioral consequences of such conditions and to test the efficacy of anticholinergic treatments.[4][8]

  • Central Cholinergic Pathways: While its peripheral effects are most prominent, this compound's action on centrally located muscarinic receptors can be explored, particularly in studies investigating autonomic control centers in the brainstem or hypothalamus.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using this compound.

Table 1: Effects of this compound on Pancreatic Secretion in Steers (Data adapted from a study involving Holstein steers with pancreatic cannulas)[11]

This compound Dose (µg/kg BW)Pancreatic Juice SecretionpH of Secreted JuiceTrypsin Secretion
0 (Control)BaselineBaselineBaseline
25Linear Increase (p < 0.05)Linear Increase (p < 0.05)Tended to be lowest value (p < 0.10)
50Linear Increase (p < 0.05)Linear Increase (p < 0.05)Higher than other treatments (p < 0.05)

Table 2: General Physiological Effects of this compound in Ruminants (Data compiled from multiple studies)[1]

ParameterThis compound DoseObserved EffectSpecies
Salivary FlowNot specified10% to 35% increase (P < 0.07)Wethers
Ruminal Fluid Dilution RateNot specified8% to 11% increase (P < 0.10)Wethers
Ruminal pHNot specified3% to 4% increase (P < 0.001)Wethers
Total Tract Starch Digestibility30-90 µg/kg BW (duodenal)Linear increase (P < 0.10)Steers

Experimental Protocols

Protocol 5.1: In Vivo Assessment of this compound-Induced Salivation in Rodents

This protocol provides a framework for measuring the sialagogic (saliva-inducing) effect of this compound in a mouse or rat model. It is based on methodologies used for other muscarinic agonists.[7][12]

1. Animals and Acclimation:

  • Use adult male or female mice (e.g., C57BL/6, 8-12 weeks old) or rats (e.g., Sprague-Dawley, 250-300g).

  • House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Allow at least one week for acclimation before the experiment.

2. Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)[13]

  • Pre-weighed cotton balls (20-30 mg)

  • Fine-tipped forceps

  • Microcentrifuge tubes

  • Precision balance (readable to 0.1 mg)

3. Procedure:

  • Preparation: Prepare a stock solution of this compound in sterile saline. A dose-finding study is recommended, but starting doses can be extrapolated from livestock studies (e.g., 25-100 µg/kg).[11] Prepare vehicle control (saline only).

  • Anesthesia: Anesthetize the animal. Confirm proper anesthetic depth by lack of pedal withdrawal reflex. Maintain anesthesia throughout the collection period.

  • Baseline Saliva Collection (Optional):

    • Carefully place a pre-weighed cotton ball in the animal's mouth for a set period (e.g., 2 minutes).

    • Remove the cotton ball with forceps and place it in a sealed, pre-weighed microcentrifuge tube.

  • This compound Administration: Administer this compound via the desired route. Intraperitoneal (IP) or subcutaneous (SC) injections are common.[14] Administer an equivalent volume of saline to control animals.

  • Stimulated Saliva Collection:

    • At a predetermined time post-injection (e.g., 15 minutes, allowing for absorption and bioactivation), place a new pre-weighed cotton ball in the mouth.

    • Collect saliva for a defined period (e.g., 10 minutes). Multiple time points can be assessed (e.g., 0-10 min, 10-20 min, 20-30 min).

    • Remove the cotton ball and place it in its corresponding sealed, pre-weighed tube.

  • Measurement:

    • Immediately weigh the tubes containing the cotton balls.

    • Calculate the amount of saliva collected by subtracting the initial weight (tube + dry cotton) from the final weight (tube + wet cotton).

    • Normalize the saliva volume to the animal's body weight (e.g., mg saliva / 100g body weight).

  • Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide a heat source to prevent hypothermia.

Protocol 5.2: In Vitro Muscarinic Receptor Competitive Binding Assay

This protocol describes a general method to assess this compound's affinity for muscarinic receptors in a tissue homogenate using radioligand displacement.[15][16][17]

1. Materials:

  • Tissue source of muscarinic receptors (e.g., rodent brain cortex, salivary gland, or cells expressing a specific mAChR subtype).

  • Radioligand: A non-selective muscarinic antagonist, e.g., [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).

  • This compound (as the unlabeled competitor).

  • Atropine or another high-affinity muscarinic antagonist (for determining non-specific binding).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration manifold/cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

2. Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at or below its Kd), and binding buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plates at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound ligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo neuropharmacological study using this compound.

Slaframine_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis arrow arrow A1 Animal Acclimation & Baseline Measurements A2 Prepare this compound Doses & Vehicle Control A1->A2 A3 Randomize Animals into Treatment Groups A2->A3 B1 Administer this compound/Vehicle (e.g., IP, SC) A3->B1 B2 Behavioral Observation (e.g., Salivation, Tremors) B1->B2 B3 Physiological Measurement (e.g., Saliva Collection, Blood Sampling) B1->B3 C1 Quantify Samples (e.g., Saliva Volume, Plasma Hormone Levels) B3->C1 C3 Data Analysis & Statistical Comparison C1->C3 C2 Tissue Collection (Post-mortem) C2->C3

Caption: Generalized workflow for an in vivo study with this compound.

References

Slaframine-Induced Sialorrhea: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialorrhea, or excessive salivation, is a debilitating condition associated with a variety of neurological disorders and can be a side effect of certain medications. Animal models are indispensable tools for studying the pathophysiology of sialorrhea and for the preclinical evaluation of novel therapeutic agents. Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is a potent and specific inducer of salivation, making it a valuable tool for establishing reliable and reproducible animal models of sialorrhea.[1][2]

This compound itself is a prodrug that undergoes bioactivation in the liver to form a highly active ketoimine metabolite. This metabolite functions as a potent cholinergic agonist with a high affinity for muscarinic acetylcholine receptors, particularly the M3 subtype, which are predominantly expressed in exocrine glands, including the salivary glands.[3] Activation of these receptors initiates a signaling cascade that leads to a profound and sustained increase in saliva production. This document provides detailed application notes and protocols for utilizing this compound to induce sialorrhea in animal models for research and drug development purposes.

Data Presentation

Quantitative Effects of this compound on Salivation in Ruminant Models

While specific dose-response data in rodent models is limited in the publicly available literature, studies in ruminants provide valuable insights into the dose-dependent effects of this compound on salivation. Researchers should consider these as a starting point for dose-range finding studies in their rodent models of choice.

Animal ModelDose of this compoundRoute of AdministrationObserved Effect on SalivationReference
Beef Steers12 µg/kg BWIntramuscular31% to 43% increase in salivary flow[4]
Beef Steers24 µg/kg BWIntramuscular31% to 43% increase in salivary flow[4]
Beef Steers66 µg/kg BWInjectionApproximately 50% increase in salivary flow[5]
Beef Steers100 µg/kg BWInjectionApproximately 50% increase in salivary flow[5]
Wethers (Sheep)8 µg/kg BW (twice daily)Intramuscular10% to 35% increase in salivary flow[6]

Experimental Protocols

Protocol for Induction and Measurement of this compound-Induced Sialorrhea in Rodents

This protocol is adapted from established methods for inducing sialorrhea with other muscarinic agonists, such as pilocarpine, and should be optimized for specific experimental needs.

Materials:

  • This compound (appropriate purity for in vivo use)

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Small, pre-weighed cotton balls or absorbent swabs

  • Microcentrifuge tubes

  • Precision balance

  • Pipettes

  • (Optional) Capillary tubes for direct saliva collection

Procedure:

  • Animal Acclimatization: House animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in sterile saline. Further dilute the stock solution to the desired final concentrations for injection. The optimal dose should be determined in a pilot study, starting with a range extrapolated from ruminant data (e.g., 10-100 µg/kg for intraperitoneal injection).

  • Animal Preparation:

    • Weigh each animal to accurately calculate the dose of this compound and anesthetic.

    • Administer the anesthetic agent. Confirm the depth of anesthesia by monitoring reflexes (e.g., pedal withdrawal reflex).

  • This compound Administration: Administer the prepared this compound solution via the desired route (e.g., intraperitoneal, subcutaneous, or oral). Administer an equivalent volume of sterile saline to the control group.

  • Saliva Collection:

    • Absorbent Method:

      • Carefully place a pre-weighed cotton ball or absorbent swab into the animal's oral cavity.

      • Remove the cotton ball/swab after a defined period (e.g., 5, 10, or 15 minutes).

      • Immediately place the wet cotton ball/swab into a pre-weighed microcentrifuge tube.

    • Direct Collection Method (optional):

      • Position the anesthetized animal with its head tilted downwards to allow saliva to pool in the mouth.

      • Use a capillary tube or a micropipette to collect the saliva directly from the oral cavity.

  • Quantification of Saliva:

    • Gravimetric Method (for absorbent method): Weigh the microcentrifuge tube containing the wet cotton ball/swab. The difference between the wet and dry weight of the cotton ball/swab represents the amount of saliva collected.

    • Volumetric Method (for direct collection): The volume of saliva collected in the capillary tube can be directly measured.

  • Data Expression: Express the results as the total weight (mg) or volume (µL) of saliva collected over the specified time period. Data can also be normalized to the animal's body weight (e.g., mg of saliva per 100g of body weight).

  • Time-Course Analysis: To determine the time course of this compound-induced salivation, repeat the saliva collection at different time points after this compound administration (e.g., 15, 30, 60, 90, and 120 minutes).

Mandatory Visualizations

This compound Bioactivation and Muscarinic Receptor Signaling Pathway

G This compound Bioactivation and M3 Muscarinic Receptor Signaling Pathway cluster_0 Bioactivation in Liver cluster_1 Salivary Gland Acinar Cell This compound This compound (Prodrug) Active_Metabolite Ketoimine Metabolite (Active Agonist) This compound->Active_Metabolite Hepatic Microsomal Enzymes M3R M3 Muscarinic Receptor Active_Metabolite->M3R Binds and Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ Saliva_Secretion Saliva Secretion Ca2_increase->Saliva_Secretion PKC->Saliva_Secretion Phosphorylates Proteins

Caption: this compound is bioactivated in the liver to its active ketoimine form, which then stimulates M3 muscarinic receptors on salivary gland cells. This activation of the Gq-PLC pathway leads to an increase in intracellular calcium and subsequent saliva secretion.

Experimental Workflow for this compound-Induced Sialorrhea Model

G Experimental Workflow for this compound-Induced Sialorrhea in Rodents start Start acclimatization Animal Acclimatization start->acclimatization preparation This compound/Vehicle Preparation acclimatization->preparation weighing Weigh Animals preparation->weighing anesthesia Administer Anesthesia weighing->anesthesia injection This compound/Vehicle Injection (e.g., IP) anesthesia->injection collection Saliva Collection (Timed) injection->collection quantification Quantify Saliva (Gravimetric/Volumetric) collection->quantification analysis Data Analysis quantification->analysis end End analysis->end

Caption: This workflow outlines the key steps for conducting a study on this compound-induced sialorrhea in a rodent model, from animal preparation to data analysis.

References

Application Notes and Protocols for Studying Exocrine Gland Secretion Using Slaframine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slaframine (SF), a parasympathomimetic alkaloid produced by the fungus Rhizoctonia leguminicola, is a potent cholinergic agonist with high affinity for M3 muscarinic receptors.[1] These receptors are predominantly located on exocrine glands and smooth muscle, making this compound a valuable tool for studying the physiology of exocrine secretion, particularly in salivary and pancreatic glands.[2][3] Its administration leads to a sustained increase in secretory activity, providing a model to investigate the mechanisms of secretion and the effects of enhanced glandular function.[1] These application notes provide detailed protocols for the use of this compound in studying salivary and pancreatic exocrine secretion in ruminant models, along with data on its effects and a description of the underlying signaling pathways.

Mechanism of Action: M3 Muscarinic Receptor Signaling

This compound exerts its effects by acting as an agonist at M3 muscarinic acetylcholine receptors (mAChRs) on the basolateral membrane of acinar cells in exocrine glands. The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to fluid and enzyme secretion.

The binding of this compound to the M3 receptor triggers the activation of a Gq/11 protein.[4][5] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium is a primary driver of fluid secretion. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which is involved in the regulation of protein secretion.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response M3R M3 Muscarinic Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Co-activates Fluid_Secretion Fluid Secretion Ca_ER->Fluid_Secretion Leads to Enzyme_Secretion Enzyme Secretion PKC->Enzyme_Secretion Regulates This compound This compound This compound->M3R Binds to

Figure 1: this compound-induced M3 muscarinic receptor signaling pathway in exocrine acinar cells.

Data Presentation: Effects of this compound on Exocrine Secretion

The following tables summarize the quantitative effects of this compound on salivary and pancreatic exocrine secretions in cattle, as reported in peer-reviewed studies.

Table 1: Effect of this compound on Salivary Flow Rate in Steers

This compound Dose (µg/kg BW)Route of AdministrationIncrease in Salivary FlowStudy AnimalReference
12Intramuscular31%Angus steers[6]
24Intramuscular43%Angus steers[6]
66Injection~50%Beef steers[7]
100Injection~50%Beef steers[7]
30Daily InjectionSignificant increaseCrossbred beef steers[8]
60Daily InjectionSignificant increaseCrossbred beef steers[8]
10Intramuscular (every 12h)N/A (focus on digestion)Fistulated steers[9]
15Intramuscular (every 12h)N/A (focus on digestion)Fistulated steers[9]
20Intramuscular (every 12h)N/A (focus on digestion)Fistulated steers[9]

Table 2: Effect of this compound on Pancreatic Secretion in Steers

This compound Dose (µg/kg BW)Parameter MeasuredEffectStudy AnimalReference
25Pancreatic Juice SecretionLinear increaseHolstein steers[10]
50Pancreatic Juice SecretionLinear increaseHolstein steers[10]
25pH of Pancreatic JuiceLinear increaseHolstein steers[10]
50pH of Pancreatic JuiceLinear increaseHolstein steers[10]
25Trypsin SecretionTended to show a quadratic responseHolstein steers[10]
50Trypsin SecretionHigher than control and 4DAMPHolstein steers[10]
50Chymotrypsin, α-amylase, Protein SecretionNot affectedHolstein steers[10]
30Total Tract OM & Starch DisappearanceLinear increaseCannulated steers[11]
60Total Tract OM & Starch DisappearanceLinear increaseCannulated steers[11]
90Total Tract OM & Starch DisappearanceLinear increaseCannulated steers[11]

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on salivary and pancreatic exocrine secretion in cattle. These protocols are based on methodologies described in the cited literature and are intended to provide a comprehensive guide for researchers.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Cannulation Surgery) Acclimatization Acclimatization & Baseline Measurements Animal_Prep->Acclimatization Slaframine_Prep This compound Solution Preparation SF_Admin This compound Administration Slaframine_Prep->SF_Admin Acclimatization->SF_Admin Sample_Collection Saliva/Pancreatic Juice Collection SF_Admin->Sample_Collection Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Biochemical_Assays Biochemical Assays (Protein, Enzymes, etc.) Sample_Processing->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis

Figure 2: General experimental workflow for studying this compound's effects on exocrine secretion.
Protocol 1: Induction and Collection of Saliva in Steers

Objective: To quantify the effect of this compound on salivary flow rate and composition in steers.

Materials:

  • This compound (purified)

  • Sterile saline solution (0.9% NaCl)

  • Esophageally and ruminally cannulated steers

  • Collection vessels (graduated cylinders or beakers)

  • pH meter

  • Osmometer

  • Reagents for protein and electrolyte analysis

  • Syringes and needles for intramuscular injection

  • Scale for weighing saliva

Procedure:

  • Animal Preparation and Housing:

    • Use steers surgically fitted with esophageal and ruminal cannulas. Allow for a post-operative recovery period of at least 14 days.

    • House steers in individual stalls to allow for accurate monitoring of feed and water intake.

    • Adapt animals to the experimental diet for a period of at least 7 days prior to the start of the experiment.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for the desired dosage in a small, injectable volume (e.g., 1-5 mL).

    • Filter-sterilize the this compound solution using a 0.22 µm syringe filter into a sterile vial.

    • Store the solution at 4°C for the duration of the experiment.

  • Experimental Design:

    • A Latin square design is recommended to account for individual animal variation.

    • Assign steers to receive different doses of this compound (e.g., 0, 12, 24, 66, 100 µg/kg BW) in a randomized order across experimental periods.

    • Each experimental period should consist of a baseline collection day followed by a treatment day.

  • Saliva Collection:

    • On collection days, withhold feed and water for a short period before the start of collections to obtain baseline measurements.

    • Administer the assigned dose of this compound via intramuscular injection in the neck region.

    • Immediately following injection, begin collecting saliva via the esophageal cannula.

    • Collect saliva continuously or at frequent intervals (e.g., every 15 minutes) for a period of up to 8 hours.[6]

    • At each collection interval, record the volume of saliva and weigh it to determine the flow rate ( g/min ).

    • Take a subsample of saliva at each interval for immediate analysis and for storage.

    • To maintain the animal's fluid and electrolyte balance, the remaining saliva can be returned to the rumen via the ruminal cannula.[6]

  • Sample Analysis:

    • Immediately after collection, measure the pH of the fresh saliva samples.

    • Determine the osmolality of the saliva using an osmometer.

    • Analyze saliva samples for protein concentration (e.g., using a Bradford or BCA assay) and electrolyte concentrations (Na+, K+, etc.) using appropriate analytical methods.

    • Store aliquots of saliva at -20°C or -80°C for later analysis.

Protocol 2: Stimulation and Collection of Pancreatic Secretions in Steers

Objective: To determine the dose-dependent effect of this compound on the volume and composition of pancreatic juice in steers.

Materials:

  • This compound (purified)

  • Sterile saline solution (0.9% NaCl)

  • Steers with surgically implanted pancreatic duct cannulas or duodenal pouches.[12]

  • Collection bags or vessels

  • pH meter

  • Reagents for protein and enzyme (trypsin, chymotrypsin, α-amylase) assays

  • Syringes and needles for intramuscular injection

Procedure:

  • Animal Preparation:

    • Utilize steers that have been surgically prepared with a cannula in the major pancreatic duct or a duodenal pouch to isolate pancreatic secretions.[12]

    • Ensure a sufficient recovery period after surgery and acclimatize the animals to the experimental conditions and diet.

  • This compound Solution Preparation:

    • Prepare sterile injectable solutions of this compound in saline as described in Protocol 1.

  • Experimental Design:

    • Employ a Latin square design with different doses of this compound (e.g., 0, 25, 50 µg/kg BW).[10]

    • Allow for adequate washout periods between treatments.

  • Pancreatic Juice Collection:

    • Begin pancreatic juice collection 1 hour post-feeding.[10]

    • Administer the designated dose of this compound via intramuscular injection.

    • Collect pancreatic secretions continuously in 30-minute intervals for up to 8 hours post-dosing.[10]

    • At each interval, measure the volume of the collected pancreatic juice.

    • Take a subsample for immediate pH measurement and for subsequent biochemical analysis.

    • The remainder of the collected juice can be returned to the duodenum to maintain normal digestive processes.[13]

  • Sample Analysis:

    • Measure the pH of each fresh pancreatic juice sample.

    • Determine the total protein concentration using a suitable protein assay.

    • Measure the activity of key pancreatic enzymes such as α-amylase, trypsin, and chymotrypsin using established enzymatic assays.[13][14]

    • Store aliquots of the pancreatic juice at -80°C for future analyses.

Conclusion

This compound is a powerful and specific tool for stimulating exocrine gland secretion through the M3 muscarinic receptor pathway. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in studies aimed at understanding the physiology and pharmacology of salivary and pancreatic functions. Careful adherence to these detailed methodologies will enable the collection of robust and reproducible data, contributing to advancements in animal science, pharmacology, and the development of new therapeutic agents.

References

Application Notes and Protocols for In Vivo Studies of Slaframine on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of slaframine on gastrointestinal (GI) motility, drawing from studies in various animal models. The provided protocols offer detailed methodologies for assessing these effects, adaptable for preclinical research and drug development.

Introduction

This compound, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is a potent parasympathomimetic agent. Its mechanism of action involves the bioactivation in the liver to a keto-imine intermediate, which is a cholinergic agonist with a high affinity for M3 muscarinic receptors.[1] These receptors are crucial in regulating the function of exocrine glands and smooth muscle, including those in the gastrointestinal tract.[1][2] Stimulation of M3 receptors in the GI tract is known to increase smooth muscle contraction and glandular secretions, thereby influencing motility.[2][3]

While most in vivo research on this compound has been conducted in ruminants due to "slobbers syndrome" in livestock consuming contaminated forage, the insights gained are valuable for understanding its broader pharmacological effects on GI function.[4][5][6] This document summarizes key quantitative data from these studies and provides adaptable protocols for investigating this compound's impact on GI motility in common laboratory animal models.

Data Presentation: Quantitative Effects of this compound on Gastrointestinal Parameters

The following tables summarize the quantitative data from in vivo studies on the effects of this compound.

Table 1: Effect of this compound on Ruminal Motility in Sheep

This compound Dose (µg/kg BW, IM)Time Post-AdministrationChange in Primary Ruminal Contraction FrequencyChange in Secondary Ruminal Contraction Frequency
121-2 hoursDecreased by 20-78%Decreased by 20-78%
241-2 hoursDecreased by 20-78%Decreased by 20-78%
481-2 hoursDecreased by 20-78%Decreased by 20-78%
123-4 hoursDecreased by 20-78%Decreased by 20-78%
243-4 hoursDecreased by 20-78%Decreased by 20-78%
483-4 hoursDecreased by 20-78%Decreased by 20-78%

Data extracted from studies in wethers.[5]

Table 2: Effect of this compound on Ruminal Motility in Steers

This compound Dose (µg/kg BW, IM)Time Post-AdministrationChange in Primary Ruminal Contraction FrequencyChange in Secondary Ruminal Contraction Frequency
121-2 hoursDecreased by 27-64%Decreased by 27-64%
241-2 hoursDecreased by 27-64%Decreased by 27-64%
123-4 hoursDecreased by 27-64%Decreased by 27-64%
243-4 hoursDecreased by 27-64%Decreased by 27-64%
127-8 hoursNot specifiedIncreased by 28%
247-8 hoursNot specifiedIncreased by 28%

Data extracted from studies in steers.[5]

Signaling Pathway of this compound in Gastrointestinal Smooth Muscle

slaframine_pathway cluster_cell Gastrointestinal Smooth Muscle Cell SLAF This compound (Active Metabolite) M3R M3 Muscarinic Receptor SLAF->M3R binds Gq11 Gq/11 Protein M3R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca²⁺ release PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ SR->Ca Contraction Muscle Contraction Ca->Contraction initiates PKC->Contraction potentiates

Caption: this compound's signaling cascade in GI smooth muscle cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo effects of this compound on GI motility. Protocol 1 is based on studies in ruminants, while Protocols 2 and 3 are adaptable methods for use in rodent models.

Protocol 1: Measurement of Ruminal Motility in Sheep

This protocol is adapted from studies investigating the effects of this compound on ruminant digestive function.[5]

1. Animals and Housing:

  • Four adult wethers (castrated male sheep) with ruminal cannulas.

  • House animals in individual pens and allow for an adaptation period.

  • Provide a diet of pelleted concentrate and hay with ad libitum access to water.

2. This compound Administration:

  • Prepare sterile solutions of this compound in saline.

  • Administer this compound via intramuscular (IM) injection at doses of 0, 12, 24, and 48 µg/kg body weight in a Latin-square design.

3. Motility Recording:

  • Record ruminal motility by measuring pressure changes within the rumen.

  • Insert a fluid-filled, open-tipped catheter into the dorsal sac of the rumen through the cannula.

  • Connect the catheter to a pressure transducer and a recording system.

  • Record baseline motility for 1 hour before this compound administration.

  • Continue recording for at least 4 hours post-administration, with specific analysis at 1-2 hours and 3-4 hours.

4. Data Analysis:

  • Quantify the frequency of both primary and secondary ruminal contractions.

  • Compare the contraction frequencies at different time points and dosages to the baseline and control (0 µg/kg) values.

  • Use appropriate statistical methods (e.g., ANOVA for a Latin-square design) to determine significance.

Protocol 2: Assessment of Whole Gut Transit Time in Mice

This protocol is a generalized method adaptable for studying the effects of parasympathomimetic agents like this compound.

1. Animals and Acclimation:

  • Use adult male mice (e.g., C57BL/6 or BALB/c strain).

  • House mice individually for at least 3 days before the experiment to acclimate.

  • Fast mice for 12-16 hours with free access to water before the experiment.

2. This compound Administration:

  • Prepare this compound solutions in a suitable vehicle (e.g., sterile saline).

  • Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at predetermined doses. A pilot study to determine the optimal dose range is recommended.

3. Marker Administration:

  • Prepare a non-absorbable colored marker. A common choice is 6% carmine red in 0.5% methylcellulose.

  • 30 minutes after this compound administration, administer 200 µL of the carmine red solution to each mouse via oral gavage.

  • Record the time of marker administration.

4. Monitoring and Data Collection:

  • Place each mouse in a clean cage with a wire mesh bottom to allow for the collection of fecal pellets.

  • Monitor the mice for the first appearance of a red-colored fecal pellet.

  • Record the time of the first red pellet expulsion. The whole gut transit time is the duration between marker administration and the expulsion of the first colored pellet.

5. Data Analysis:

  • Calculate the mean whole gut transit time for each treatment group.

  • Compare the transit times of this compound-treated groups to the vehicle control group using statistical tests such as a t-test or ANOVA.

whole_gut_transit_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fasting Fast Mice (12-16h) SlaframineAdmin Administer this compound (or Vehicle) Fasting->SlaframineAdmin SlaframinePrep Prepare this compound Solution SlaframinePrep->SlaframineAdmin MarkerPrep Prepare Carmine Red Marker MarkerAdmin Administer Carmine Red Marker (Oral Gavage) MarkerPrep->MarkerAdmin Wait Wait 30 min SlaframineAdmin->Wait Wait->MarkerAdmin Monitor Monitor for First Red Fecal Pellet MarkerAdmin->Monitor RecordTime Record Time of Expulsion Monitor->RecordTime CalculateTransit Calculate Whole Gut Transit Time RecordTime->CalculateTransit Statistics Statistical Comparison (Treated vs. Control) CalculateTransit->Statistics

Caption: Workflow for assessing whole gut transit time in mice.

Protocol 3: Measurement of Gastric Emptying in Rats

This protocol is a general method that can be adapted for investigating the effects of this compound on gastric emptying.

1. Animals and Preparation:

  • Use adult male rats (e.g., Sprague-Dawley strain).

  • Fast rats for 18-24 hours with free access to water.

2. This compound Administration:

  • Prepare this compound in a suitable vehicle.

  • Administer this compound at various doses via the desired route (e.g., subcutaneous, intraperitoneal).

3. Test Meal Administration:

  • Prepare a non-nutrient, non-absorbable test meal containing a marker. A common formulation is 1.5% methylcellulose with 0.05% phenol red as an indicator.

  • 30 minutes after this compound administration, give each rat 1.5 mL of the test meal via oral gavage.

4. Sample Collection:

  • At a predetermined time after the test meal (e.g., 20 minutes), euthanize the rats by CO2 asphyxiation followed by cervical dislocation.

  • Immediately clamp the pylorus and the cardiac end of the stomach to prevent leakage.

  • Carefully dissect out the stomach.

5. Quantification of Gastric Emptying:

  • Rinse the exterior of the stomach and place it in a known volume of 0.1 N NaOH.

  • Homogenize the stomach and its contents.

  • Allow the homogenate to settle for 1 hour at room temperature.

  • Add trichloroacetic acid to an aliquot of the supernatant to precipitate proteins.

  • Centrifuge the sample.

  • Add NaOH to the resulting supernatant to develop the color of the phenol red.

  • Measure the absorbance of the solution at 560 nm using a spectrophotometer.

  • To determine the amount of phenol red administered, a separate group of rats is euthanized immediately after receiving the test meal, and their stomach contents are processed as described.

6. Data Analysis:

  • Calculate the percentage of gastric emptying using the following formula:

    • % Gastric Emptying = (1 - (Absorbance of test animal / Mean absorbance of 0-minute control animals)) x 100

  • Compare the percentage of gastric emptying between this compound-treated and vehicle-treated groups using appropriate statistical analyses.

Conclusion

The provided application notes and protocols offer a framework for the in vivo investigation of this compound's effects on gastrointestinal motility. While existing quantitative data is primarily from ruminant models, the adaptable protocols for rodent models will enable researchers and drug development professionals to further elucidate the prokinetic potential of this compound and its mechanism of action in more conventional preclinical species. Careful dose-response studies and consideration of the species-specific metabolism of this compound will be critical for translating these findings.

References

Troubleshooting & Optimization

Improving slaframine extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of slaframine extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

This compound is a mycotoxin, specifically an indolizidine alkaloid, produced by the fungus Rhizoctonia leguminicola (also known as Slafractonia leguminicola).[1][2] This fungus commonly infects red clover (Trifolium pratense), but can also be found on other legumes such as white clover, alsike clover, and alfalfa.[1][2] Consequently, this compound is frequently detected in fresh clover, hay, and silage.[1] It can also be found in biological matrices of animals that have ingested contaminated forage, such as plasma and milk.[3][4]

Q2: How stable is this compound during storage and extraction?

This compound is relatively stable in dried hay, with its concentration decreasing by about 10-fold after 10 months of storage at room temperature.[5] For instance, hay with an initial concentration of 50-100 ppm was found to have a concentration of approximately 7 ppm after 10 months.[5] The stability in fresh forage has not been as extensively studied.[5] During extraction, pH and temperature are critical factors, and prolonged exposure to harsh conditions should be avoided to minimize degradation.

Q3: What is the mechanism of action of this compound?

This compound itself is a pro-toxin. After ingestion, it is metabolized in the liver by microsomal flavoprotein oxidases into its active form, a ketoimine metabolite.[6] This active metabolite is a cholinergic agonist with a high affinity for M3 muscarinic acetylcholine receptors. Activation of these receptors on exocrine glands leads to the characteristic profuse salivation known as "slobbers syndrome" in affected animals.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low this compound Recovery Incomplete Cell Lysis: The robust cell walls of the fungus or plant matrix may not be sufficiently disrupted.Ensure thorough homogenization or grinding of the sample. For fungal cultures, enzymatic lysis or mechanical disruption (e.g., bead beating) may be necessary.
Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for this compound.This compound is soluble in polar solvents like methanol and ethanol.[5] Ensure the solvent-to-sample ratio is adequate and consider increasing extraction time or using techniques like sonication to improve efficiency.
Suboptimal pH during Liquid-Liquid Extraction (LLE): this compound is a basic compound. Its partitioning between aqueous and organic phases is pH-dependent.Adjust the pH of the aqueous phase to be basic (e.g., pH 9-10) to ensure this compound is in its non-ionized form, which is more soluble in organic solvents like chloroform or methylene chloride.[5]
Analyte Loss during SPE: The Solid-Phase Extraction (SPE) protocol may not be optimized. This can be due to incorrect sorbent selection, improper conditioning, or elution with a solvent of inadequate strength.For basic compounds like this compound, a cation-exchange sorbent can be effective. Ensure the cartridge is properly conditioned. Optimize the wash steps to remove interferences without eluting the analyte. Use a sufficiently strong elution solvent, which may require the addition of a base (e.g., ammonium hydroxide in an organic solvent).
Degradation of this compound: Prolonged exposure to high temperatures or extreme pH can lead to degradation.Perform extraction steps at room temperature or on ice where possible. Minimize the time the sample is in contact with strong acids or bases.
High Matrix Effects (Ion Suppression/Enhancement in MS) Co-extraction of Interfering Compounds: Complex matrices like animal feed and biological fluids contain numerous compounds (e.g., fats, proteins, pigments) that can be co-extracted and interfere with the analysis.Improve Sample Cleanup: Incorporate a robust cleanup step. For LLE, a back-extraction into an acidic aqueous solution can help remove neutral and acidic interferences. For SPE, ensure the wash steps are effective. Immunoaffinity columns, if available, offer very high selectivity.[7]
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for matrix effects.
Use of an Internal Standard: An isotopically labeled internal standard is ideal for correcting both extraction recovery and matrix effects. If unavailable, a structurally similar compound can be used.
Poor Chromatographic Peak Shape Column Contamination: Buildup of matrix components on the analytical column.Use a guard column and/or a more thorough sample cleanup procedure. Flush the column regularly.
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for the basic nature of this compound.For reverse-phase chromatography, using a mobile phase with a slightly acidic pH (e.g., containing formic acid or acetic acid) can improve the peak shape of basic compounds by reducing tailing.

Experimental Protocols

The following are generalized protocols for the extraction of this compound from various matrices. These may require optimization based on specific sample characteristics and laboratory instrumentation.

Protocol 1: Solid-Liquid Extraction (SLE) of this compound from Forage (Hay, Clover)

This protocol is adapted from methods described for the extraction of alkaloids from plant materials.[5]

  • Sample Preparation:

    • Dry the forage sample to a constant weight.

    • Grind the dried sample to a fine powder (e.g., to pass through a 1 mm sieve).

  • Extraction:

    • Weigh 10 g of the powdered sample into an Erlenmeyer flask.

    • Add 100 mL of 95% ethanol.[5]

    • Seal the flask and shake for 16 hours at room temperature on an orbital shaker.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it to approximately 10 mL using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning (Cleanup):

    • Transfer the concentrated extract to a separatory funnel.

    • Add 20 mL of 0.5 M H₂SO₄ and mix.

    • Extract the aqueous acidic solution with 30 mL of hexane to remove lipids and other non-polar interferences. Discard the hexane layer. Repeat this step twice.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

    • Extract the basified aqueous solution with 30 mL of chloroform.[5] Collect the chloroform layer. Repeat the extraction twice more.

    • Pool the chloroform extracts and dry over anhydrous sodium sulfate.

  • Final Preparation:

    • Filter the dried chloroform extract.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for chromatographic analysis (e.g., HPLC or GC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is based on a method with a reported recovery of 95%.[3]

  • Sample Preparation:

    • To 1 mL of plasma in a centrifuge tube, add a suitable internal standard.

    • Add 1 mL of a precipitating agent (e.g., acetonitrile) to remove proteins. Vortex for 1 minute.

    • Centrifuge at 4000 x g for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 5 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and isopropanol).

    • Add a buffer to adjust the pH to the basic range (>9).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Final Preparation:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Milk

This protocol is based on a method with a reported recovery of 91%.[3]

  • Sample Preparation:

    • Centrifuge 5 mL of milk at 4000 x g for 15 minutes to separate the fat layer.

    • Carefully collect the skim milk (lower layer) for extraction.

    • Acidify the skim milk sample with a small volume of acid (e.g., formic acid) to a pH of ~3-4.

  • SPE Procedure (using a C18 cartridge):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the prepared skim milk sample onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences. Follow with a wash of 5 mL of 5% methanol in water to remove more polar interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the this compound from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for analysis.

Data on Extraction Efficiency

The efficiency of this compound extraction is highly dependent on the matrix and the method employed. Below is a summary of reported recovery data.

MatrixExtraction MethodReported Recovery (%)Coefficient of Variation (%)Reference
Plasma Liquid-Liquid Partition958.4[3]
Milk Solid-Phase Extraction (SPE)919.8[3]
Forage (General Alkaloids) Soxhlet ExtractionGenerally high, often >90%Varies[8][9]
Forage (General Alkaloids) MacerationVariable, often lower than SoxhletVaries[10]
Forage (General Alkaloids) Ultrasound-Assisted Extraction (UAE)Moderate to highVaries[10]

Visualizations

This compound Mechanism of Action

The active metabolite of this compound acts as an agonist at the M3 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the downstream signaling cascade initiated upon receptor activation.

Slaframine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol M3R M3 Muscarinic Receptor Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Slaframine_Metabolite Active this compound Metabolite (Ketoimine) Slaframine_Metabolite->M3R Binds to IP3 IP3 DAG DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Increased Glandular Secretion (Salivation) PKC->Cellular_Response Contributes to Ca_Release->Cellular_Response Leads to h1->IP3 h1->DAG

Caption: this compound's active metabolite signaling pathway via the M3 receptor.

General Experimental Workflow for this compound Analysis

This diagram outlines the typical steps involved from sample collection to final analysis for the quantification of this compound.

Slaframine_Workflow cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Forage, Milk, Plasma) Homogenization 2. Homogenization/ Grinding SampleCollection->Homogenization Extraction 3. Extraction (SLE, LLE, SPE) Homogenization->Extraction Cleanup 4. Cleanup/ Purification Extraction->Cleanup Concentration 5. Concentration & Reconstitution Cleanup->Concentration Chromatography 6. Chromatographic Separation (HPLC / GC) Concentration->Chromatography Detection 7. Detection (MS, FLD, UV) Chromatography->Detection Quantification 8. Data Analysis & Quantification Detection->Quantification

Caption: General workflow for this compound extraction and analysis.

Logical Diagram for Troubleshooting Low Recovery in SPE

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low analyte recovery during Solid-Phase Extraction (SPE).

SPE_Troubleshooting cluster_solutions1 Issue: Poor Retention cluster_solutions2 Issue: Premature Elution or Incomplete Elution Start Low Recovery Observed CheckBreakthrough Analyze flow-through from Load & Wash steps Start->CheckBreakthrough AnalyteFound Analyte found in flow-through? CheckBreakthrough->AnalyteFound Sol2 1. Wash solvent is too strong. Reduce organic content. CheckBreakthrough->Sol2 Analyte in Wash Sol1 1. Check sample pH/ solvent composition. 2. Ensure proper cartridge conditioning. 3. Use a stronger sorbent. AnalyteFound->Sol1 Yes CheckEluate Analyze a second elution fraction AnalyteFound->CheckEluate No End Problem Resolved/ Further Investigation Sol1->End Sol2->End Sol3 1. Elution solvent is too weak. Increase strength or volume. 2. Check for secondary interactions with sorbent. Sol3->End AnalyteInSecondEluate Analyte found in second elution? CheckEluate->AnalyteInSecondEluate AnalyteInSecondEluate->Sol3 Yes AnalyteInSecondEluate->End No (Consider other issues: degradation, adsorption)

References

Technical Support Center: Overcoming Matrix Effects in Slaframine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of slaframine, with a specific focus on overcoming matrix effects.

Introduction to Matrix Effects in LC-MS/MS Analysis

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), both of which can severely compromise the accuracy, precision, and sensitivity of the analytical method.[3]

Common signs of matrix effects in your this compound analysis may include:

  • Poor reproducibility between replicate injections or different samples.

  • Inaccurate quantitative results.

  • Non-linear calibration curves.

  • Reduced sensitivity or poor signal-to-noise ratios.

This guide will provide you with the necessary tools to identify, troubleshoot, and mitigate these effects in your this compound LC-MS/MS analysis.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to matrix effects in this compound LC-MS/MS analysis.

Issue 1: You are observing poor reproducibility and inconsistent results for this compound.

Question: Why are my this compound results inconsistent across different samples, even when prepared and analyzed under the same conditions?

Answer: High variability in results is a classic symptom of unmanaged matrix effects. Components of the sample matrix can co-elute with this compound and interfere with its ionization process, leading to either suppression or enhancement of the signal. This interference is often not uniform across different samples due to variations in the matrix composition, resulting in poor reproducibility.

To confirm if matrix effects are the cause, you should systematically evaluate their presence and magnitude.

Experimental Protocol: Assessing Matrix Effects

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.

    • Procedure: A standard solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any dips or peaks in the this compound baseline signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into an extracted blank matrix.

    • Procedure:

      • Prepare a this compound standard in a pure solvent (e.g., methanol).

      • Prepare a blank matrix sample by extracting it using your established protocol.

      • Spike the extracted blank matrix with the this compound standard at the same concentration as the pure solvent standard.

      • Analyze both samples by LC-MS/MS.

      • Calculate the matrix effect (ME) using the following formula:

        • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

        • A value < 100% indicates ion suppression.

        • A value > 100% indicates ion enhancement.

Issue 2: You have confirmed the presence of significant ion suppression or enhancement.

Question: Now that I've confirmed matrix effects are present, what are the best strategies to minimize or eliminate them for this compound analysis?

Answer: Once you have confirmed the presence of matrix effects, you can employ several strategies to mitigate their impact. These strategies can be broadly categorized into sample preparation, chromatographic separation, and data acquisition/processing.

1. Optimize Sample Preparation:

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting this compound.

  • Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate this compound from many matrix components based on its solubility. An older but effective method for extracting this compound from plasma involves a liquid-liquid partition with an organic solvent.[4]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. A previously reported method for extracting this compound from milk utilized solid-phase extraction.[4] You can optimize the SPE protocol by testing different sorbent types (e.g., C18, mixed-mode), wash solutions, and elution solvents.

  • Protein Precipitation (PPT): For biological matrices like plasma or serum, precipitating proteins with a solvent like acetonitrile or methanol is a quick and simple way to remove a major source of interference.

2. Enhance Chromatographic Separation:

If co-eluting matrix components are causing interference, improving their separation from this compound on the LC column is crucial.

  • Modify the Mobile Phase Gradient: Adjusting the gradient profile (slope and duration) can improve the resolution between this compound and interfering peaks.

  • Change the Column Chemistry: If a standard C18 column is not providing adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for alkaloids like this compound.

  • Adjust Flow Rate and Temperature: Optimizing these parameters can also influence chromatographic resolution.

3. Utilize an Appropriate Internal Standard:

The use of an internal standard (IS) is a critical strategy to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for compensating for matrix effects. A SIL-IS, such as deuterated this compound (this compound-d3), is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. The ratio of the analyte to the SIL-IS signal should remain constant, thus correcting for signal suppression or enhancement.

    • Note: The commercial availability of a this compound SIL-IS is currently limited. While the synthesis of deuterated precursors has been reported, a readily available standard may be difficult to source.[5]

  • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog of this compound can be used. This compound should have similar chemical properties and chromatographic behavior to this compound but a different mass. It is important to validate that the chosen analog experiences similar matrix effects to this compound.

4. Matrix-Matched Calibration:

When a suitable internal standard is not available, creating calibration curves in a blank matrix that is representative of your samples can help to compensate for matrix effects.

  • Procedure: Prepare your calibration standards by spiking known concentrations of this compound into an extracted blank matrix. This ensures that the standards are subjected to the same matrix effects as your unknown samples.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Animal Feed

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Sample Homogenization: Grind the animal feed sample to a fine powder.

  • Extraction:

    • To 1 gram of the homogenized sample, add 5 mL of extraction solvent (e.g., acetonitrile/water 80:20 v/v with 0.1% formic acid).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for this compound analysis?

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used for the analysis of alkaloids.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal for this compound due to its basic amine group.

  • MRM Transitions: To develop a Multiple Reaction Monitoring (MRM) method, you will need to determine the precursor ion (the protonated molecule, [M+H]+) and suitable product ions. The exact mass of this compound is 198.1368 g/mol . The [M+H]+ would be m/z 199.1441. You will need to perform product ion scans on a standard solution of this compound to identify the most abundant and stable fragment ions for quantification and qualification.

Q2: I cannot find a commercial source for a stable isotope-labeled internal standard for this compound. What is the next best approach?

A2: The lack of a commercially available SIL-IS is a significant challenge. The following strategies are recommended:

  • Use a Structural Analog: Select a compound that is structurally similar to this compound, has similar extraction and chromatographic properties, but is not present in your samples. Validate that it experiences similar matrix effects.

  • Employ Matrix-Matched Calibration: This is a crucial step if a reliable internal standard is not available. Prepare your calibration standards in a blank matrix that closely matches your samples.

  • Standard Addition: For a few critical samples, the method of standard addition can be used to achieve accurate quantification by spiking known amounts of this compound directly into aliquots of the sample.

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Diluting your sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this will also dilute your analyte, this compound, which may compromise the sensitivity of your assay, especially if you are trying to detect low concentrations. This approach is often a trade-off between reducing matrix effects and maintaining adequate sensitivity.

Q4: How can I predict the fragmentation of this compound for MRM method development?

A4: Predicting fragmentation pathways can be complex. Generally, for a molecule like this compound, fragmentation is likely to occur at the ester linkage and around the nitrogen-containing ring system. To determine the optimal MRM transitions, you should infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan on the precursor ion ([M+H]+). This will reveal the most abundant and stable fragment ions, which can then be used to set up your MRM method.

Data Summary

The following table summarizes the expected performance of different sample preparation techniques for this compound analysis based on literature and general knowledge of mycotoxin analysis.

Sample Preparation TechniqueTypical RecoveryEffectiveness in Reducing Matrix Effects
Liquid-Liquid Extraction (LLE) Good to Excellent (>85%)Moderate to High
Solid-Phase Extraction (SPE) Excellent (>90%)High
Protein Precipitation (PPT) Good (>80%)Moderate
Dilute and Shoot N/A (no extraction)Low

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Inconsistent this compound Results assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Confirmed? assess_me->me_present no_me No Significant Matrix Effects (Check other experimental parameters) me_present->no_me No optimize_sp Optimize Sample Preparation (LLE, SPE, PPT) me_present->optimize_sp Yes optimize_lc Optimize Chromatographic Separation (Gradient, Column) optimize_sp->optimize_lc use_is Utilize Internal Standard (SIL-IS if available, or Analog) optimize_lc->use_is matrix_matched Employ Matrix-Matched Calibration use_is->matrix_matched re_evaluate Re-evaluate Matrix Effects matrix_matched->re_evaluate successful Successful Mitigation re_evaluate->successful SlaframineWorkflow sample Sample Collection (Plasma, Milk, Feed) extraction Sample Preparation (LLE, SPE, or PPT) sample->extraction add_is Add Internal Standard (if available) extraction->add_is lc_separation LC Separation (Reversed-Phase C18) add_is->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis results Final Results data_analysis->results

References

Technical Support Center: Slaframine Stability and Analysis in Stored Hay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and analysis of slaframine in stored hay samples. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in hay a concern?

A1: this compound is a mycotoxin produced by the fungus Rhizoctonia leguminicola, which can infect red clover and other legumes used in hay production. It is a cholinergic agonist, meaning it stimulates the parasympathetic nervous system, leading to excessive salivation ("slobbers") and other clinical signs in livestock that consume contaminated forage. For researchers studying its effects or developing analytical methods, understanding its stability is crucial for accurate quantification and interpretation of experimental results, as the concentration of this compound can decrease over time in stored hay.

Q2: How stable is this compound in hay under typical storage conditions?

A2: this compound is known to degrade in stored hay. Studies have shown a significant decrease in this compound concentration over time. For instance, in one documented case, the this compound concentration in infected red clover hay decreased approximately 10-fold after 10 months of storage at room temperature. Another report suggests that after 10 months to a year, only about 5-10% of the original this compound toxicity may remain. The stability can be influenced by factors such as temperature, moisture, and light exposure.

Q3: What are the optimal conditions for storing hay samples to minimize this compound degradation before analysis?

A3: To minimize the degradation of this compound in hay samples intended for analysis, it is recommended to store them in a cool, dry, and dark environment. Ideally, samples should be stored at or below freezing temperatures (-20°C or -80°C) to slow down chemical degradation processes. It is also crucial to prevent moisture absorption, as water can facilitate hydrolysis of the this compound molecule.

Q4: What are the primary analytical methods for quantifying this compound in hay?

A4: The most common analytical methods for the quantification of this compound in hay are chromatographic techniques. These include High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), often a high-resolution mass spectrometer (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity for detecting and quantifying this compound in complex matrices like hay.

Troubleshooting Guides

Low or No this compound Detection in Suspected Contaminated Hay
Potential Cause Troubleshooting Steps
Degradation during Storage Verify the storage history of the hay. If stored for an extended period (e.g., over 10 months) at ambient temperature, the this compound concentration may have significantly decreased.
Inefficient Extraction Review the extraction protocol. Ensure the use of an appropriate solvent (e.g., 95% ethanol or methanol) and adequate extraction time with agitation. Check that the pH adjustment for liquid-liquid partitioning is correct to ensure this compound is in the appropriate form for extraction into the organic solvent.
Instrumental Issues (HPLC/GC-MS) Confirm instrument sensitivity and calibration with a certified this compound standard. Check for any issues with the column, detector, or mass spectrometer settings.
Matrix Effects The complex nature of the hay matrix can interfere with the analysis, leading to ion suppression in LC-MS. Prepare matrix-matched standards by spiking a blank hay extract with known concentrations of this compound to assess and correct for matrix effects.
High Variability in this compound Concentrations Between Sub-samples
Potential Cause Troubleshooting Steps
Uneven Fungal Growth Rhizoctonia leguminicola growth and this compound production can be patchy within a hay bale. Ensure the hay sample is thoroughly homogenized before taking sub-samples for analysis.
Inconsistent Sample Preparation Standardize the sample preparation procedure, including grinding, weighing, and extraction steps, to ensure consistency across all samples.
Analytical Inconsistency Verify the reproducibility of the analytical method by running replicate injections of the same sample extract and standards.

Quantitative Data Summary

The following table summarizes the reported changes in this compound concentration in stored hay.

Initial Concentration (ppm) Storage Duration (months) Storage Temperature Final Concentration (ppm) Reference
50-10010Room Temperature~7

Experimental Protocols

Protocol 1: this compound Extraction from Hay for HPLC-HRMS Analysis

This protocol is adapted from established methods for mycotoxin extraction from feed and fungal cultures.

  • Sample Preparation:

    • Dry the hay sample to a constant weight.

    • Grind the dried hay to a fine powder using a laboratory mill.

    • Accurately weigh 5-10 g of the homogenized hay powder into a flask.

  • Extraction:

    • Add 50 mL of 95% ethanol to the flask.

    • Seal the flask and place it on an orbital shaker for 16 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the residue in 20 mL of deionized water.

    • Adjust the pH of the aqueous solution to 9-10 with a suitable base (e.g., ammonium hydroxide).

    • Transfer the solution to a separatory funnel and extract three times with 20 mL of chloroform or methylene chloride.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Final Sample Preparation:

    • Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-HRMS analysis.

Protocol 2: this compound Analysis by HPLC-HRMS

This protocol is based on a published method for this compound and swainsonine analysis.

  • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Exactive quadrupole/orbitrap) with a heated electrospray ionization (HESI) source.

  • Column: Hypercarb column (100 x 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 20 mM ammonium acetate in water

    • B: Methanol

  • Flow Rate: 0.400 mL/min

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-70% B

    • 5-8 min: 70% B

    • 8-10 min: 70-5% B

    • 10-15 min: 5% B

  • Mass Spectrometry:

    • Operate in positive ion mode.

    • Acquire data in full scan mode and/or targeted SIM mode for the m/z of protonated this compound.

Protocol 3: this compound Analysis by GC-MS (A Guideline)

While less common than LC-MS, GC-MS can be used for this compound analysis, typically requiring a derivatization step to increase volatility.

  • Extraction: Follow the same extraction and partitioning steps as in Protocol 1.

  • Derivatization:

    • To the dried extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • GC-MS Analysis:

    • GC Column: A medium polarity column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl methylpolysiloxane.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at 10-20°C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify the fragmentation pattern of the this compound-TMS derivative and in selected ion monitoring (SIM) mode for quantification.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis in Hay cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis hay_sample Hay Sample grinding Grinding hay_sample->grinding homogenization Homogenization grinding->homogenization extraction Solvent Extraction (e.g., 95% Ethanol) homogenization->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning evaporation Evaporation & Reconstitution partitioning->evaporation lcms LC-MS/MS or GC-MS Analysis evaporation->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for this compound analysis in hay samples.

slaframine_pathway This compound Signaling Pathway in Salivary Glands This compound This compound m3_receptor M3 Muscarinic Receptor This compound->m3_receptor binds & activates gq_protein Gq Protein m3_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 salivation Saliva Secretion ca2->salivation pkc->salivation

Caption: this compound's signaling cascade in salivary glands.

degradation_pathway Proposed this compound Degradation in Stored Hay This compound This compound (Active) hydrolysis Hydrolysis (presence of moisture) This compound->hydrolysis deacetyl Deacetyl-slaframine (Reduced Activity) hydrolysis->deacetyl acetic_acid Acetic Acid hydrolysis->acetic_acid further_degradation Further Degradation Products (Inactive) deacetyl->further_degradation

Technical Support Center: Troubleshooting Slaframine Variability in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the production of slaframine from fungal cultures of Rhizoctonia leguminicola (also known as Slafractonia leguminicola).

Frequently Asked Questions (FAQs)

Q1: My Rhizoctonia leguminicola culture shows good biomass growth, but the this compound yield is consistently low. What are the primary troubleshooting steps?

A1: Low this compound yield despite healthy fungal growth is a common issue and can stem from several factors. A systematic evaluation of your experimental parameters is crucial.[1]

  • Suboptimal Harvest Time: this compound is a secondary metabolite, and its production is often growth-phase dependent. Peak production may occur after the exponential growth phase. It is recommended to perform a time-course study to determine the optimal incubation period for this compound synthesis in your specific culture conditions.[1]

  • Inadequate Nutrient Levels: Secondary metabolism can be triggered by the limitation of certain nutrients, such as nitrogen or phosphate.[1] Conversely, an overabundance of other nutrients might suppress the biosynthetic pathway.

  • Suboptimal Culture Conditions: Physical parameters like pH, temperature, and aeration significantly impact secondary metabolite production.[1]

  • Metabolite Degradation: this compound may be unstable under your current culture or extraction conditions.[1]

Q2: I am observing a high yield of swainsonine but very little this compound. How can I shift the production in favor of this compound?

A2: Rhizoctonia leguminicola naturally produces both this compound and the related alkaloid swainsonine, often in fluctuating ratios.[2][3][4] In many cases, swainsonine is produced in substantially larger quantities than this compound.[2][4] The biosynthetic pathways for these two mycotoxins are linked, diverging at a late stage. Shifting the balance towards this compound production can be challenging, but the following areas should be investigated:

  • Genetics of the Fungal Strain: Different strains of R. leguminicola may have genetic predispositions that favor the production of one alkaloid over the other.

  • Culture Medium Composition: The presence of specific precursors or inducers in the culture medium can influence the metabolic flux towards either this compound or swainsonine. While not definitively established for this compound, the principle of precursor-directed biosynthesis is a key strategy in fermentation.

  • Gene Expression: The expression of genes specific to the this compound biosynthetic pathway, such as the paralogs swnK1 and swnK2, may be crucial.[2] Optimizing culture conditions to enhance the expression of these genes could potentially increase the this compound-to-swainsonine ratio.

Q3: What are the optimal environmental conditions for this compound production?

A3: this compound production is favored by warm, wet, and humid conditions.[5] For laboratory cultures, the following parameters are generally recommended:

  • Temperature: A temperature of around 25°C is commonly used for the routine culture of R. leguminicola and is favorable for this compound production.[6]

  • pH: The optimal pH for the production of many fungal secondary metabolites is often in the acidic to neutral range.[7] For R. leguminicola, maintaining the pH between 5.0 and 7.0 is a good starting point.

  • Aeration: As an aerobic fungus, R. leguminicola requires oxygen for growth and metabolism.[8] In submerged cultures, adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen levels.[9]

Q4: How does the culture medium composition affect this compound yield?

A4: The composition of the culture medium is a critical factor. R. leguminicola is commonly grown on Potato Dextrose Agar (PDA) or in Potato Dextrose Broth (PDB).[10] However, to specifically enhance this compound production, the inclusion of host-plant extracts is highly recommended. This compound production has been observed to be maximal when cultures are grown on a cold-water extract of red clover (Trifolium pratense).[10] This suggests that legumes may provide a signal molecule that induces the this compound biosynthetic pathway.[10]

Troubleshooting Guides

Issue 1: Low or No this compound Production with Good Biomass

This is a common scenario where the fungus grows well but does not produce the target secondary metabolite. The following decision tree can guide your troubleshooting process.

G start Start: Good Biomass, Low this compound harvest_time Is the harvest time optimized? start->harvest_time media_comp Is the media composition optimal? harvest_time->media_comp No solution_time Solution: Perform a time-course experiment (e.g., 3-14 days) and measure this compound concentration at different time points. harvest_time->solution_time Yes culture_cond Are culture conditions (pH, temp, aeration) optimal? media_comp->culture_cond No solution_media Solution: Supplement media with red clover extract. Test different carbon and nitrogen sources. media_comp->solution_media Yes extraction_eff Is the extraction procedure efficient? culture_cond->extraction_eff No solution_cond Solution: Monitor and adjust pH (5-7), temperature (around 25°C), and aeration/agitation. culture_cond->solution_cond Yes solution_extraction Solution: Review extraction solvent, pH, and duration. Check for metabolite degradation. extraction_eff->solution_extraction No

Caption: Troubleshooting decision tree for low this compound yield.

Issue 2: Inconsistent this compound Yields Between Batches

Variability between fermentation batches can hinder research and development.

  • Inoculum Quality: The age, size, and physiological state of the fungal inoculum should be standardized. Using a consistent amount of mycelial plugs from the same region of a culture plate of a specific age can reduce variability.

  • Media Preparation: Ensure that all media components are weighed accurately and that the final pH is consistent before sterilization. Minor variations in media preparation can lead to significant differences in fungal metabolism.[1]

  • Environmental Control: Tightly control and monitor the temperature, humidity, and aeration in your incubator or fermenter.[1]

Data Presentation

Table 1: Time-Course of this compound and Swainsonine Production

This table summarizes the typical production profile of this compound and swainsonine over time in a culture of S. leguminicola. Note that swainsonine is often produced in much higher concentrations.

Incubation Time (Days)This compound Concentration (relative units)Swainsonine Concentration (relative units)This compound/Swainsonine Ratio
1LowLowVariable
3IncreasingIncreasingVariable
5Approaching PeakApproaching PeakVariable
7Peak Production Peak Production Typically < 1
9+DecreasingDecreasingVariable

Data synthesized from time-course studies which show that concentrations of both mycotoxins increase with time, with the highest concentrations often detected around day 7 in cultured fungus.[2][4]

Table 2: Influence of Culture Medium on this compound Production
Medium TypeKey ComponentsExpected this compound YieldComments
Potato Dextrose Broth (PDB)Potato infusion, DextroseLow to ModerateGood for biomass, but may not induce high levels of this compound.
PDB with Red Clover ExtractPDB, Aqueous extract of Trifolium pratenseHigh The presence of host-plant compounds is known to significantly stimulate this compound production.[10]
Minimal Salt MediumDefined salts, simple carbon source (e.g., glucose)LowOften used for metabolic studies, but typically results in lower yields of secondary metabolites unless specifically optimized.

Experimental Protocols

Protocol 1: Culturing Rhizoctonia leguminicola

This protocol describes the initiation of a liquid culture from a stock agar slant.

  • Preparation of Inoculum:

    • Using a sterile scalpel, cut a small agar plug (approximately 5x5 mm) from the leading edge of an actively growing R. leguminicola culture on a Potato Dextrose Agar (PDA) plate.

  • Inoculation:

    • Aseptically transfer the agar plug to a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB), preferably supplemented with a sterile aqueous extract of red clover.

  • Incubation:

    • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 7-10 days.[11] Growth is typically visible as mycelial pellets.

Protocol 2: this compound Extraction from Liquid Culture

This protocol outlines a liquid-liquid extraction procedure to isolate this compound from the culture broth and mycelia.

  • Homogenization:

    • Homogenize the entire culture (broth and mycelia) using a blender or homogenizer.

  • pH Adjustment:

    • Adjust the pH of the homogenate to approximately 9.0-10.0 using a suitable base (e.g., 1M NaOH) to ensure this compound is in its free base form.

  • Solvent Extraction:

    • Transfer the alkalinized homogenate to a separatory funnel.

    • Add an equal volume of a non-polar organic solvent such as dichloromethane or chloroform.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate. The organic layer will contain the this compound.

  • Collection and Concentration:

    • Carefully collect the lower organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh solvent to maximize recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Storage:

    • Store the dried extract at -20°C until further analysis.

Protocol 3: this compound Quantification by HPLC with Fluorescence Detection

This protocol describes a sensitive method for quantifying this compound using pre-column derivatization.[12]

  • Derivatization:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile).

    • To an aliquot of the extract, add a solution of fluorescamine in acetone. The reaction is rapid and forms a fluorescent derivative with the primary amine group of this compound.

  • HPLC Conditions:

    • Column: C18 polymeric column (e.g., Hamilton PRP-1).[12]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and a suitable buffer (e.g., phosphate buffer) is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the fluorescamine derivative.

  • Quantification:

    • Prepare a standard curve using known concentrations of a this compound standard that have been derivatized in the same manner as the samples.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthetic Pathway

G lysine L-Lysine pipecolic_acid Pipecolic Acid lysine->pipecolic_acid oxoindolizidine 1-Oxooctahydroindolizidine pipecolic_acid->oxoindolizidine slaframine_precursor This compound Precursors oxoindolizidine->slaframine_precursor swainsonine_precursor Swainsonine Precursors oxoindolizidine->swainsonine_precursor This compound This compound slaframine_precursor->this compound swainsonine Swainsonine swainsonine_precursor->swainsonine

Caption: Simplified this compound and swainsonine biosynthetic pathway.

Experimental Workflow for this compound Analysis

G culture Fungal Culture (R. leguminicola) extraction Extraction (Liquid-Liquid) culture->extraction derivatization Derivatization (Fluorescamine) extraction->derivatization hplc HPLC-FLD Analysis derivatization->hplc quantification Quantification (Standard Curve) hplc->quantification

Caption: Experimental workflow for this compound extraction and analysis.

References

Technical Support Center: Optimizing Slaframine-Induced Salivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dosage and achieving consistent results in slaframine-induced salivation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce salivation?

A1: this compound is a mycotoxin produced by the fungus Rhizoctonia leguminicola, which can infect legumes like red clover.[1][2] It is a parasympathomimetic alkaloid that, after ingestion, is metabolized in the liver to its active form.[3] This active metabolite functions as a cholinergic agonist with a high affinity for M3 muscarinic acetylcholine receptors, which are crucial for regulating exocrine gland secretions, including saliva.[4] Activation of these receptors on salivary gland acinar cells stimulates the production and secretion of saliva.

Q2: What is the typical onset and duration of action for this compound?

A2: In horses and cattle, the onset of clinical signs, primarily profuse salivation, occurs within hours of consuming contaminated forage.[1] In experimental settings with intramuscular injections in cattle, the peak salivary response is observed within the first 3 hours, returning to baseline levels by 8 hours. A single dose of this compound can produce salivation for 6-10 hours.[3]

Q3: What are the known species sensitivities to this compound?

A3: Horses are reported to be highly sensitive to this compound.[1] Guinea pigs are also noted to be very sensitive.[5] While much of the research has been conducted in cattle, this compound-induced salivation has been observed in various species, including sheep, swine, cats, dogs, rats, and mice.[6]

Q4: How should this compound be stored and handled?

A4: this compound's stability can be a critical factor in experimental consistency. In contaminated hay stored at room temperature for 10 months, this compound concentration has been observed to decrease by as much as 10-fold.[2][5] For research purposes, it is advisable to store purified this compound according to the manufacturer's instructions, typically at low temperatures and protected from light, to ensure its stability and potency.

Q5: What vehicle should be used for dissolving and administering this compound?

A5: While specific literature on vehicles for purified this compound is scarce, general principles for in vivo administration of alkaloids can be applied. For injection, sterile isotonic saline is a common and appropriate vehicle for water-soluble compounds. For compounds with limited water solubility, co-solvents such as polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO) may be considered, although potential toxicity of the vehicle itself should be evaluated. A vehicle-only control group is essential in any experiment.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or No Salivary Response This compound Degradation: Improper storage or handling of this compound can lead to loss of potency.- Ensure this compound is stored under the recommended conditions (cool, dark). - Prepare fresh solutions for each experiment. - Consider performing a bioassay on a known sensitive animal to confirm the activity of your this compound stock.
Incorrect Dosage: The dose may be too low for the species or strain being used.- Review the available literature for dose-response data in your animal model. If data is unavailable, conduct a pilot dose-escalation study to determine the optimal dose.
Animal-to-Animal Variability: Biological factors such as age, sex, and metabolic rate can influence the response.- Use a sufficient number of animals per group to account for individual variability. - Ensure animals are of a similar age and weight. - Randomize animals into treatment groups.
Bioactivation Issues: this compound requires hepatic metabolism to become active. Liver function can affect the degree of activation.- Ensure the use of healthy animals with normal liver function. - Be aware that factors affecting liver metabolism (e.g., other administered compounds) could alter the effects of this compound.
High Variability in Salivary Output Between Animals Inconsistent Administration: Variations in injection volume or site can lead to different absorption rates.- Ensure accurate and consistent administration techniques. For intraperitoneal or subcutaneous injections, use a consistent location.
Stress-Induced Effects: Animal stress can influence salivary flow.- Acclimatize animals to the experimental procedures and environment. - Handle animals gently and minimize stress during the experiment.
Inaccurate Saliva Collection: The method of saliva collection may not be consistent across all animals.- Use a standardized and validated method for saliva collection. - Ensure the collection period is precisely timed for all animals.
Unexpected Side Effects Dose Too High: this compound can cause other cholinergic effects at higher doses.- If observing adverse effects such as diarrhea, increased urination, or respiratory distress, consider reducing the dose.[1][5]
Contaminated Compound: Impurities in the this compound preparation could cause unexpected effects.- Use a high-purity grade of this compound from a reputable supplier.

Data Presentation

Table 1: this compound Dosage and Effects in Beef Steers

Dose (µg/kg BW) Route of Administration Observed Effect on Salivary Flow Reference
6, 12, 24Intramuscular31-43% increase at 12 and 24 µg/kg
30, 60IntravenousDose-dependent increase in salivary score[7]
66, 100Not specifiedApproximately 50% increase

Experimental Protocols

Protocol 1: this compound-Induced Salivation in Rodents (Adapted from Pilocarpine Protocols)

This protocol is adapted from established methods for measuring pilocarpine-induced salivation in mice and can serve as a starting point for this compound experiments.

Materials:

  • This compound hydrochloride

  • Sterile isotonic saline (vehicle)

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Pre-weighed cotton swabs or absorbent sponges

  • Microcentrifuge tubes

Procedure:

  • Animal Preparation: Fast mice for a minimum of 2 hours prior to the experiment to minimize food contamination in the oral cavity.

  • Anesthesia: Anesthetize the mouse via intraperitoneal injection of an appropriate anesthetic cocktail. The dosage should be in accordance with institutional animal care and use guidelines.

  • This compound Administration: Once the animal is fully anesthetized, administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection. A pilot study to determine the optimal dose is highly recommended. Based on cattle data, a starting range of 10-100 µg/kg could be explored. A vehicle control group receiving only saline is essential.

  • Saliva Collection: Immediately following this compound injection, place a pre-weighed cotton swab or absorbent sponge into the mouse's mouth. The collection period should be standardized (e.g., 15 minutes).

  • Measurement: After the collection period, remove the swab/sponge and place it in a pre-weighed microcentrifuge tube. The weight of the collected saliva can be determined by subtracting the initial weight of the swab and tube from the final weight.

Mandatory Visualizations

This compound's Mechanism of Action

slaframine_mechanism cluster_0 On Salivary Gland This compound This compound (Pro-drug) Liver Liver (Hepatic Metabolism) This compound->Liver Bioactivation ActiveMetabolite Active Metabolite Liver->ActiveMetabolite M3Receptor M3 Muscarinic Receptor ActiveMetabolite->M3Receptor Binds and Activates SalivaryGland Salivary Gland Acinar Cell Salivation Increased Salivation SalivaryGland->Salivation Stimulates

Caption: Bioactivation and mechanism of action of this compound.

Experimental Workflow for this compound-Induced Salivation

experimental_workflow start Start animal_prep Animal Preparation (Fasting, Anesthesia) start->animal_prep dosing This compound/Vehicle Administration (IP/SC) animal_prep->dosing collection Saliva Collection (Standardized Time) dosing->collection measurement Gravimetric Measurement of Saliva collection->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: A typical experimental workflow for measuring this compound-induced salivation.

M3 Muscarinic Receptor Signaling Pathway in Salivation

m3_signaling SlaframineMetabolite This compound (Active Metabolite) M3R M3 Receptor SlaframineMetabolite->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release FluidSecretion Fluid and Electrolyte Secretion Ca_release->FluidSecretion Triggers PKC->FluidSecretion Modulates

Caption: Simplified M3 receptor signaling cascade in salivary glands.

References

Technical Support Center: Synthesis of Slaframine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of slaframine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main hurdles in this compound synthesis are establishing the correct stereochemistry at the three contiguous chiral centers of the indolizidine core (C1, C6, and C8a) and introducing the 1-acetoxy and 6-amino groups with the desired stereoselectivity. Many synthetic routes involve multiple steps and require careful control of reaction conditions to achieve the natural (-)-slaframine enantiomer.[1][2][3]

Q2: Are there any particularly low-yielding steps to be aware of?

Yes, certain transformations in this compound synthesis are known for variable or low yields. For instance, intramolecular cyclization reactions to form the indolizidine skeleton can be challenging and may lead to mixtures of diastereomers.[1] Additionally, the introduction of the C6-amino group late in the synthesis can be problematic. Optimizing reaction conditions, such as solvent, temperature, and reagents, is crucial for improving yields in these steps.

Q3: What are common side reactions observed during the synthesis of the indolizidine core?

A common side reaction is the formation of stereoisomers, particularly at the C8a position, leading to epi-slaframine analogs.[1] Over-reduction or incomplete reduction of functional groups, and undesired rearrangements during cyclization are also potential issues. Careful selection of stereoselective reactions and protecting group strategies is essential to minimize these side products.

Q4: How can I purify this compound and its analogs effectively?

Purification of this compound and its intermediates can be challenging due to their polar nature and potential for multiple stereoisomers. A combination of chromatographic techniques is often necessary. Ion-exchange chromatography can be effective for separating the basic this compound from non-basic impurities.[4] Reversed-phase HPLC is also a powerful tool for separating diastereomers and achieving high purity.

Q5: What is the mechanism of action of this compound's active metabolite?

This compound itself is a prodrug and is metabolized in the liver by microsomal flavoprotein oxidases to its active form, a quaternary ammonium ion.[4][5] This active metabolite acts as a cholinergic agonist with a high affinity for M3 muscarinic acetylcholine receptors.[4] Stimulation of these receptors in exocrine glands leads to the characteristic profuse salivation ("slobbers") observed in animals that have ingested this compound-contaminated feed.[4][6][7]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Indolizidine Core Formation
Symptom Possible Cause Suggested Solution
Formation of multiple diastereomers during cyclization.Non-stereoselective cyclization method.Employ a stereoselective cyclization strategy, such as an intramolecular imino Diels-Alder reaction or a Julia olefination followed by cyclization.[2][8]
Epimerization at C8a.Harsh reaction conditions (acidic or basic).Use milder reaction conditions and carefully control the pH. Consider using a protecting group strategy to prevent epimerization.
Incomplete cyclization.Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure all starting material is consumed by TLC or LC-MS monitoring.
Problem 2: Difficulty in Introducing the C6-Amino Group
Symptom Possible Cause Suggested Solution
Low yield during amination.Steric hindrance around the C6 position.Introduce the nitrogen functionality earlier in the synthesis in a more accessible form, such as an azide or a nitro group, which can be reduced at a later stage.
Formation of side products.Non-specific reagents.Use a stereoselective amination method. For example, utilize a chiral auxiliary or a catalytic asymmetric method.
Failure to achieve the desired stereochemistry.Incorrect choice of reducing agent for azide or nitro group.Screen different reducing agents and conditions. For example, catalytic hydrogenation with different catalysts or chemical reduction with reagents like LiAlH4 or NaBH4 can give different stereochemical outcomes.

Quantitative Data

Table 1: Comparison of Reported Overall Yields for (-)-Slaframine Synthesis

Synthetic Strategy Key Reaction Number of Steps Overall Yield (%) Reference
Intramolecular imino Diels-AlderDiels-Alder reaction~15Not explicitly stated[8]
Julia Olefination and CyclizationJulia Olefination~12~5%[2]
Epoxide opening and intramolecular alkylationEpoxide opening~10Not explicitly stated[1]

Experimental Protocols

Key Experiment: Stereoselective Reduction of a Ketone to Introduce the C1-Hydroxy Group

This protocol is a representative example of a critical stereoselective step in this compound synthesis.

Objective: To stereoselectively reduce a ketone precursor to the corresponding alcohol with the desired (1S) stereochemistry.

Materials:

  • Indolizidinone precursor

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the indolizidinone precursor in an appropriate solvent (e.g., MeOH for NaBH₄, THF for LiAlH₄) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄ or LiAlH₄) portion-wise to the stirred solution. The molar excess of the reducing agent will need to be optimized.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired alcohol.

  • Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.

Visualizations

Slaframine_Biosynthesis Lysine L-Lysine Pipecolic_acid Pipecolic Acid Lysine->Pipecolic_acid Indolizidine_core 1-Oxooctahydroindolizine Pipecolic_acid->Indolizidine_core Malonyl_CoA Malonyl-CoA Malonyl_CoA->Indolizidine_core Hydroxy_intermediate 1-Hydroxyoctahydroindolizine Indolizidine_core->Hydroxy_intermediate Reduction This compound This compound Hydroxy_intermediate->this compound Amination & Acetylation

Caption: Biosynthetic pathway of this compound from L-lysine.

Synthetic_Workflow Start Chiral Starting Material Step1 Chain Elongation Start->Step1 Step2 Formation of Precursor Step1->Step2 Cyclization Intramolecular Cyclization (e.g., Diels-Alder) Step2->Cyclization Core Indolizidine Core Cyclization->Core Func1 Introduction of C1-OH (Stereoselective Reduction) Core->Func1 Protect Protecting Group Manipulation Func1->Protect Func2 Introduction of C6-NH2 (Stereoselective Amination) Final Final Deprotection & Acetylation Func2->Final Protect->Func2 This compound (-)-Slaframine Final->this compound Slaframine_Signaling This compound This compound (Prodrug) Liver Liver Microsomal Flavoprotein Oxidase This compound->Liver Metabolism Active_Metabolite Active Metabolite (Quaternary Ammonium Ion) Liver->Active_Metabolite M3_Receptor M3 Muscarinic Receptor Active_Metabolite->M3_Receptor Binds to G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Salivation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Degradation products of slaframine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of slaframine and guidance on identifying its degradation products under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What is known about the stability of this compound in stored agricultural products?

A2: Studies have shown that this compound concentration can decrease significantly in stored forage. For instance, in red clover hay stored for 10 months at room temperature, the this compound level dropped from an initial concentration of 50-100 ppm (µg/g) to approximately 7 ppm.[4][5] This indicates that time and temperature are key factors in its degradation in a complex matrix like hay.

Q3: What are the known metabolites of this compound?

A3: In vivo, this compound is metabolized in the liver by a microsomal flavoprotein oxidase to its active form, a ketoimine metabolite.[1][6] However, specific degradation products resulting from storage under different environmental conditions (e.g., temperature, pH, light) have not been extensively documented in the scientific literature.

Q4: What analytical techniques are suitable for analyzing this compound and its potential degradation products?

A4: Chromatographic methods are the primary choice for the analysis of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detectors, and Gas Chromatography (GC) have been used.[7][8] For the separation and identification of unknown degradation products, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable due to their high sensitivity and ability to provide structural information.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent this compound concentration in analytical standards over time. Degradation of this compound in the solvent.- Prepare fresh standards regularly.- Store stock solutions in a stable solvent (e.g., aprotic solvents like acetonitrile) at low temperatures (-20°C or -80°C) and protected from light.[9][10]- Perform a stability study of the standard in the chosen solvent to determine its shelf life.
Loss of this compound in stored samples (e.g., extracts from forage, biological fluids). - Temperature fluctuations.- Exposure to light.- Inappropriate pH of the storage medium.- Oxidative degradation.- Store samples at or below -20°C immediately after collection and extraction.- Use amber vials or wrap containers in aluminum foil to protect from light.- Buffer the sample to a neutral or slightly acidic pH if this compound is found to be unstable at extreme pH values.- Consider adding an antioxidant if oxidative degradation is suspected. Purge with an inert gas like nitrogen or argon before sealing.
Appearance of unknown peaks in chromatograms of aged this compound samples. Formation of degradation products.- This is expected. These new peaks represent degradation products.- Use a stability-indicating analytical method (see Experimental Protocols section) to separate the parent this compound peak from the degradation product peaks.- Employ LC-MS/MS to identify the mass and fragmentation pattern of the unknown peaks for structural elucidation.
Poor recovery of this compound during sample extraction. Inefficient extraction method or degradation during extraction.- Optimize the extraction solvent and procedure. An acid-base extraction can be effective for alkaloids.[7]- Minimize the time between extraction and analysis.- Keep samples cool during the extraction process if thermal degradation is a concern.

Data on this compound Stability

Currently, detailed quantitative data on the degradation of pure this compound under a variety of controlled storage conditions (e.g., different temperatures, pH, and light exposure in solution) is limited in the published literature. The most concrete data comes from the analysis of contaminated forage.

Table 1: Stability of this compound in Stored Red Clover Hay

Storage DurationStorage TemperatureInitial Concentration (ppm)Final Concentration (ppm)Reference(s)
10 monthsRoom Temperature50 - 100~7[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

Objective: To investigate the stability of this compound under various stress conditions and to generate its degradation products for identification.

Materials:

  • This compound standard of known purity

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UHPLC system with a photodiode array (PDA) or UV detector

  • LC-MS/MS system for identification of degradation products

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial with the dry this compound residue in an oven at 80°C for 48 hours. Reconstitute in the mobile phase before analysis.

    • Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC-PDA method. The method should be capable of separating the intact this compound from any new peaks (degradation products).

    • Monitor the percentage degradation of this compound and the formation of degradation products.

  • Identification of Degradation Products:

    • Analyze the stressed samples using an LC-MS/MS system to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products.

    • Use this data to propose structures for the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Degradation (80°C, solid state) stock->thermal Expose to stress photo Photodegradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Monitor degradation base->hplc Monitor degradation oxidation->hplc Monitor degradation thermal->hplc Monitor degradation photo->hplc Monitor degradation lcms LC-MS/MS Analysis hplc->lcms Analyze samples with significant degradation products Structural Identification of Degradation Products lcms->products pathway Degradation Pathway Elucidation products->pathway

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_activation Bioactivation cluster_action Mechanism of Action This compound This compound liver Liver Microsomal Flavoprotein Oxidase This compound->liver Metabolized in active_metabolite Active Ketoimine Metabolite liver->active_metabolite Converts to receptor Muscarinic Acetylcholine Receptors active_metabolite->receptor Binds to and activates glands Exocrine Glands (e.g., Salivary Glands) receptor->glands Stimulates response Increased Secretion (Salivation) glands->response Leads to

Caption: Proposed signaling pathway for this compound-induced salivation.

References

Technical Support Center: Method Validation for Slaframine Analysis in Regulatory Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation of slaframine analysis for regulatory testing.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for this compound quantification in regulatory testing?

A1: The most common analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) after derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is also a viable method. LC-MS/MS is often preferred for its high sensitivity and selectivity, which are critical for regulatory submissions.

Q2: Are there established regulatory limits for this compound in animal feed?

A2: Currently, neither the U.S. Food and Drug Administration (FDA) nor the European Union (EU) have established specific maximum levels or action levels for this compound in animal feed.[1][2][3][4][5] However, regulatory bodies can take action against contaminated feed if it is deemed unsafe.[1][2] Therefore, it is crucial to use a validated analytical method to accurately determine the concentration of this compound to ensure animal safety.

Q3: Where can I obtain a certified reference material (CRM) for this compound?

A3: Currently, there are no commercially available certified reference materials specifically for this compound from major suppliers. For accurate quantification, it is recommended to:

  • Synthesize and thoroughly characterize a this compound standard in-house.

  • Obtain a well-characterized standard from a research institution or a custom synthesis laboratory.

  • Use a stable isotope-labeled internal standard, if available, to compensate for matrix effects and procedural losses.

Q4: What are the key parameters for method validation of this compound analysis?

A4: Key validation parameters, in line with regulatory guidelines, include:

  • Specificity/Selectivity: The ability to differentiate and quantify this compound in the presence of other matrix components.

  • Linearity and Range: Demonstrating a proportional relationship between the instrument response and the concentration of this compound over a specified range.

  • Accuracy (Trueness): The closeness of the measured value to the true value, often expressed as percent recovery.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantified as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7][8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of this compound in the sample matrix and in solution under specific storage and processing conditions.[9]

Q5: How should I address the stability of this compound during method validation?

A5: this compound is known to be stable in dried hay but can degrade over time, with a significant reduction in concentration observed after 10 months of storage at room temperature.[9] Your validation should include stability studies of this compound in the analytical solutions and in the matrix under typical storage and handling conditions. This involves analyzing samples at different time points and temperatures to assess for any degradation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Animal Feed (e.g., Red Clover Hay)
  • Potential Cause 1: Inefficient Extraction.

    • Troubleshooting:

      • Optimize Extraction Solvent: this compound is a polar alkaloid. Ensure your extraction solvent is sufficiently polar. A mixture of acetonitrile and water or methanol and water is a good starting point. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve the extraction efficiency by protonating the amine groups of this compound.

      • Increase Extraction Time/Agitation: Ensure the sample is finely ground and has sufficient contact time with the extraction solvent. Increase shaking or sonication time.

      • Check Sample to Solvent Ratio: An insufficient volume of extraction solvent can lead to incomplete extraction. Ensure the ratio is appropriate for the sample weight.

  • Potential Cause 2: Analyte Loss During Sample Cleanup.

    • Troubleshooting:

      • Evaluate SPE Sorbent: If using Solid Phase Extraction (SPE), ensure the sorbent type and elution solvents are appropriate for this compound. A mixed-mode cation exchange sorbent can be effective.

      • Optimize Elution Volume: Ensure the volume of the elution solvent is sufficient to completely elute this compound from the SPE cartridge.

      • Consider Alternative Cleanup: For complex matrices like silage, a Liquid-Liquid Extraction (LLE) may be a suitable alternative or addition to SPE.

Issue 2: Poor Peak Shape or Shifting Retention Times in LC-MS/MS Analysis
  • Potential Cause 1: Matrix Effects.

    • Troubleshooting:

      • Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure (e.g., combination of SPE and LLE) to remove interfering matrix components.

      • Dilute the Sample Extract: Diluting the final extract can mitigate matrix effects, but ensure the concentration of this compound remains above the LOQ.

      • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

  • Potential Cause 2: Incompatible Injection Solvent.

    • Troubleshooting:

      • Match Injection Solvent to Mobile Phase: The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase to ensure good peak shape.

      • Reduce Injection Volume: A large injection volume of a strong solvent can cause peak distortion.

Issue 3: Low Sensitivity or No Signal in GC-MS Analysis
  • Potential Cause 1: Incomplete Derivatization.

    • Troubleshooting:

      • Optimize Derivatization Reaction: this compound has active hydrogens that require derivatization (e.g., silylation) to increase volatility for GC analysis.[10][11][12] Ensure the derivatization agent is fresh and the reaction time and temperature are optimized.

      • Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure all glassware and solvents are dry.

  • Potential Cause 2: Thermal Degradation.

    • Troubleshooting:

      • Lower Injection Port Temperature: A high injection port temperature can cause degradation of the derivatized analyte. Experiment with lower temperatures.

      • Use a Cool On-Column Inlet: If available, this can minimize thermal stress on the analyte.

Data Presentation: Method Validation Parameters

The following table summarizes typical performance data for a validated LC-MS/MS method for this compound analysis. Note: This is an illustrative example based on common validation requirements, as comprehensive published validation reports for this compound are scarce.

Validation ParameterAcceptance CriteriaExample Result
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.990.998
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/mL
Accuracy (Recovery) 80 - 120%92 - 105%
Precision (Repeatability, %RSD) ≤ 15%< 10%
Precision (Intermediate, %RSD) ≤ 20%< 15%

Experimental Protocols

Protocol 1: this compound Extraction from Animal Feed using a Modified QuEChERS Method for LC-MS/MS Analysis

This protocol is adapted from established QuEChERS methods for mycotoxin analysis in feed.[13][14][15][16][17]

  • Sample Preparation: Homogenize the animal feed sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE powder (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute in 500 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: this compound Stability Study
  • Stock Solution Stability:

    • Prepare a stock solution of this compound in methanol.

    • Divide the stock solution into aliquots and store them under different conditions (e.g., room temperature, 4°C, -20°C) and protected from light.

    • Analyze the aliquots at specified time points (e.g., 0, 24, 48, 72 hours, 1 week) and compare the results to the initial concentration.

  • Matrix Stability:

    • Spike a blank matrix extract with a known concentration of this compound.

    • Store the spiked matrix samples under the same conditions as the stock solution stability study.

    • Extract and analyze the samples at the specified time points and compare the results to a freshly prepared spiked sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Feed Sample Weigh Weigh 5g Sample Homogenize->Weigh Add_H2O Add 10mL Water Weigh->Add_H2O Add_ACN_FA Add 10mL ACN + 1% FA Add_H2O->Add_ACN_FA Add_Salts Add QuEChERS Salts Add_ACN_FA->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Transfer_Aliquot Transfer 1mL Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE Add d-SPE Powder Transfer_Aliquot->Add_dSPE Centrifuge2 Centrifuge Add_dSPE->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter Evaporate Evaporate to Dryness Filter->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: QuEChERS workflow for this compound analysis in animal feed.

troubleshooting_logic Start Low this compound Recovery Cause1 Inefficient Extraction? Start->Cause1 Action1 Optimize Solvent Increase Extraction Time Check Sample:Solvent Ratio Cause1->Action1 Yes Cause2 Loss During Cleanup? Cause1->Cause2 No End Recovery Improved Action1->End Action2 Evaluate SPE Sorbent Optimize Elution Volume Consider LLE Cause2->Action2 Yes Action2->End

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Enhancing Slaframine Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of slaframine detection in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological fluids?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the determination of this compound in complex biological matrices such as plasma, serum, and urine.[1][2][3][4][5] Its high specificity minimizes interference from matrix components, leading to lower limits of detection (LOD) and quantification (LOQ).

Another highly sensitive technique is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which requires a pre-column derivatization step to make the this compound molecule fluorescent. This method has been shown to increase sensitivity by as much as 100-fold compared to older gas chromatography (GC) methods.[6]

Q2: What are the key challenges in achieving high sensitivity for this compound detection?

The primary challenges include:

  • Low concentrations: this compound is often present at very low levels in biological samples.

  • Matrix effects: Components in biological fluids (e.g., proteins, phospholipids, salts) can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, which can lead to inaccurate quantification.[7][8][9][10]

  • Sample preparation: Inefficient extraction of this compound from the matrix can lead to low recovery and reduced sensitivity.

  • Analyte stability: this compound may be susceptible to degradation during sample collection, storage, and processing.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective sample preparation: Utilize techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for any signal suppression or enhancement.

  • Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Use of an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects and variations in instrument response.

Q4: Is derivatization always necessary for sensitive this compound detection?

For HPLC with fluorescence or UV detection, pre-column derivatization is essential to enhance the detectability of this compound, which lacks a strong chromophore or fluorophore.[6] Fluorescamine is a commonly used derivatizing agent for this purpose.[6] However, for LC-MS/MS analysis, derivatization is not typically required as the mass spectrometer provides sufficient sensitivity and specificity for the underivatized molecule.

Q5: What are the recommended storage conditions for biological samples containing this compound?

To ensure the stability of this compound, biological samples should be stored at low temperatures, typically at -20°C or -80°C, until analysis. It is also advisable to minimize freeze-thaw cycles.

Troubleshooting Guides

HPLC-Fluorescence Detection
Problem Possible Cause(s) Troubleshooting Steps
Low or no fluorescence signal Incomplete or failed derivatization reaction.- Verify the pH of the reaction mixture; fluorescamine reacts optimally under basic conditions.- Ensure the derivatizing agent is fresh and has been stored correctly.- Optimize the reaction time and temperature.
Degradation of the derivative.- Analyze the samples immediately after derivatization.- Protect the derivatized sample from light.
Poor peak shape (tailing, fronting, splitting) Column contamination or degradation.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Mismatch between injection solvent and mobile phase.- Ensure the injection solvent is of similar or weaker strength than the mobile phase.
Inconsistent retention times Fluctuations in pump flow rate.- Check the pump for leaks and ensure it is properly primed.
Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure it is well-mixed.
Column temperature variations.- Use a column oven to maintain a constant temperature.
LC-MS/MS Detection
Problem Possible Cause(s) Troubleshooting Steps
Low signal intensity / Ion suppression Matrix effects from co-eluting endogenous compounds.- Improve sample cleanup using a more selective SPE sorbent or a liquid-liquid extraction.- Dilute the sample extract.- Optimize chromatographic separation to resolve this compound from the interfering peaks.
Inefficient ionization.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Ensure the mobile phase is compatible with the ionization mode (e.g., ESI positive).
High background noise Contamination of the LC-MS system.- Clean the ion source.- Flush the LC system with a strong solvent.- Use high-purity solvents and reagents.
Poor peak shape See "Poor peak shape" in HPLC-Fluorescence section.- In addition to the HPLC-related causes, ensure that the MS data acquisition rate is sufficient to define the peak shape accurately.
Inaccurate quantification Matrix effects.- Prepare a matrix-matched calibration curve.- Use a stable isotope-labeled internal standard.
Analyte degradation in the ion source.- Optimize the source temperature and other parameters to minimize in-source fragmentation.

Data Presentation

Table 1: Comparison of this compound Detection Methods in Biological Fluids

Method Matrix Sample Preparation LOD/LOQ Recovery (%) Reference
HPLC-FluorescencePlasmaLiquid-Liquid ExtractionNot specified95[6]
HPLC-FluorescenceMilkSolid-Phase ExtractionNot specified91[6]
LC-MS/MSVariousSPE or LLETypically low ng/mL to pg/mL rangeGenerally >80%General capability
Immunoassay (ELISA)VariousDilution/ExtractionDependent on antibody affinityVariableGeneral capability

Experimental Protocols

Detailed Methodology: HPLC with Pre-column Fluorescamine Derivatization for this compound in Plasma

This protocol is based on the method described by Imerman and Stahr (1998).[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add a suitable internal standard.

  • Add 1 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 5 mL of dichloromethane, vortex for 1 minute, and centrifuge to separate the layers.

  • Transfer the organic (lower) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Derivatization

  • To the reconstituted extract, add 50 µL of a borate buffer (pH 9.0).

  • Add 50 µL of fluorescamine solution (e.g., 0.3 mg/mL in acetone).

  • Vortex immediately for 10 seconds.

  • Allow the reaction to proceed for 5 minutes at room temperature, protected from light.

3. HPLC Analysis

  • Column: Hamilton PRP-1 C18 polymeric column or equivalent.

  • Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at ~390 nm and emission at ~475 nm.

Mandatory Visualizations

This compound Bioactivation and Mechanism of Action

This compound itself is a pro-toxin. After ingestion, it is transported to the liver where it undergoes bioactivation by microsomal enzymes to its active form, a ketoamine metabolite.[11][12][13] This active metabolite is a potent cholinergic agonist with a high affinity for M3 muscarinic acetylcholine receptors.[14]

Slaframine_Bioactivation This compound This compound (Pro-toxin) Liver Liver Microsomes (Oxidation) This compound->Liver Ingestion & Absorption Active_Metabolite Active Ketoamine Metabolite Liver->Active_Metabolite Bioactivation

Caption: this compound bioactivation pathway in the liver.

The active ketoamine metabolite of this compound then binds to and activates M3 muscarinic receptors on exocrine glands, such as salivary glands. This activation triggers a downstream signaling cascade, leading to the characteristic excessive salivation ("slobbers").

M3_Signaling_Pathway cluster_cell Exocrine Gland Cell M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Cellular_Response Increased Glandular Secretion (e.g., Salivation) Ca2->Cellular_Response triggers PKC->Cellular_Response contributes to Slaframine_Metabolite Active this compound Metabolite Slaframine_Metabolite->M3R binds & activates

Caption: M3 muscarinic receptor signaling pathway activated by this compound.[14][15][16][17][18]

Experimental Workflow for Sensitive this compound Detection

The following diagram illustrates a typical workflow for the sensitive detection of this compound in biological fluids using LC-MS/MS.

Slaframine_Detection_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Milk, Urine) Sample_Prep 2. Sample Preparation (Protein Precipitation, LLE, or SPE) Sample_Collection->Sample_Prep Evaporation 3. Evaporation & Reconstitution Sample_Prep->Evaporation LC_Separation 4. LC Separation (Reversed-Phase HPLC) Evaporation->LC_Separation MS_Detection 5. MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for this compound analysis by LC-MS/MS.

References

Technical Support Center: Minimizing Animal Stress in Slaframine-Induced Hypersalivation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during slaframine-induced hypersalivation studies, with a core focus on minimizing animal stress and ensuring ethical experimental conduct.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce hypersalivation?

A1: this compound is a mycotoxin that acts as a potent cholinergic agonist with a high affinity for the M3 muscarinic acetylcholine receptor subtype.[1] This receptor is crucial in regulating exocrine glands, including salivary glands.[1] When this compound binds to the M3 receptor on salivary gland acinar cells, it activates a signaling cascade that leads to increased saliva production.[2][3]

Q2: What is the mechanism of action of this compound at the cellular level?

A2: this compound, as a muscarinic agonist, binds to the M3 receptor, which is coupled to a Gq protein.[4][5] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[2][4][6] The elevated intracellular calcium is a primary driver for fluid secretion from the salivary glands, resulting in hypersalivation.

Q3: What are the typical clinical signs of this compound-induced hypersalivation in animals?

A3: The most prominent clinical sign is profuse and excessive salivation, often referred to as "slobbers".[7] Other signs may include lacrimation (tearing), urination, and diarrhea.[7] In severe cases or with prolonged exposure, animals may exhibit feed refusal, bloating, and colic.[8]

Q4: Are there alternatives to this compound for inducing hypersalivation in research?

A4: Yes, pilocarpine is a commonly used alternative for inducing salivation in laboratory animals.[9][10][11] It is also a muscarinic acetylcholine receptor agonist.[12] The choice between this compound and pilocarpine may depend on the specific research objectives, desired duration of action, and the animal model being used.

Q5: What are the key ethical considerations when conducting this compound-induced hypersalivation studies?

A5: The primary ethical considerations revolve around the "Three Rs": Replacement, Reduction, and Refinement. Researchers should consider if non-animal models can be used (Replacement), use the minimum number of animals necessary to obtain statistically significant results (Reduction), and modify procedures to minimize pain, suffering, and distress (Refinement).[8][13][14][15] This includes using humane endpoints to determine when an animal should be removed from a study to prevent further suffering.[8][13][14][15]

Troubleshooting Guides

Issue 1: High Variability in Saliva Output Between Animals

Q: We are observing significant variability in the volume of saliva produced by different animals receiving the same dose of this compound. What could be the cause and how can we mitigate this?

A: High variability is a common challenge in salivation studies. Several factors can contribute to this:

  • Stress: Stress from handling and administration procedures can significantly impact physiological responses, including salivation.[16]

    • Solution: Implement refinement techniques to reduce stress. Acclimatize animals to handling and the experimental environment.[17] Consider less stressful administration methods than oral gavage, such as voluntary consumption in a palatable vehicle.[18][19][20][21]

  • Animal Health: Underlying health issues can affect an animal's response to this compound.

    • Solution: Ensure all animals are healthy and free from any conditions that could affect salivation or their general well-being before starting the experiment.

  • Inconsistent Dosing: Inaccurate dosing can lead to varied responses.

    • Solution: Ensure accurate weighing of each animal before dosing to calculate the precise volume of this compound solution. Use calibrated equipment for administration.

  • Method of Saliva Collection: The technique used to collect saliva can introduce variability.

    • Solution: Standardize the saliva collection method. The pre-weighed cotton swab or sponge method is a common and relatively consistent technique.[10][11] Ensure the collection duration is consistent for all animals.

Issue 2: Animal Distress and Adverse Events During the Study

Q: Some of our animals are showing signs of distress beyond hypersalivation, such as lethargy and refusal to eat. What should we do?

A: It is crucial to closely monitor animals for signs of distress and have a clear plan for intervention.

  • Recognizing Distress: Be familiar with species-specific signs of pain and distress in rodents, which can include:

    • Hunched posture[22]

    • Ruffled fur[22]

    • Reduced activity and exploration[14]

    • Porphyrin staining around the eyes and nose in rats[23]

    • Weight loss[8]

    • Dehydration

  • Intervention and Humane Endpoints:

    • Solution: Establish clear humane endpoints before the study begins.[13][14][15] These are predetermined criteria that, when met, indicate that an animal should be humanely euthanized to prevent further suffering. Examples of humane endpoints include:

      • Significant weight loss (e.g., >20% of baseline body weight)[8]

      • Inability to eat or drink[13]

      • Severe lethargy or unresponsiveness

    • If an animal shows signs of distress that are not part of the expected experimental outcome, a veterinarian should be consulted. Supportive care, such as providing supplemental hydration, may be necessary.

Issue 3: Complications with Oral Gavage Administration

Q: We are using oral gavage to administer this compound and have experienced some complications, including animal mortality. How can we improve our technique?

A: Oral gavage is a technically demanding procedure that can cause significant stress and injury if not performed correctly.[16][24][25]

  • Refinement of Gavage Technique:

    • Use of Appropriate Equipment: Use a flexible gavage tube or a stainless-steel needle with a ball tip to minimize the risk of esophageal or stomach perforation.[24] Ensure the size of the gavage needle is appropriate for the size of the animal.

    • Proper Restraint: Gently but firmly restrain the animal to prevent movement and injury. The head, neck, and body should be in a straight line.

    • Confirming Placement: Ensure the gavage tube has entered the esophagus and not the trachea before administering the substance. If the animal coughs or struggles excessively, the tube is likely in the trachea and should be immediately and gently removed.

    • Sucrose Coating: Pre-coating the gavage needle with a sucrose solution has been shown to pacify mice and reduce the stress associated with the procedure.[26]

  • Alternatives to Oral Gavage:

    • Voluntary Consumption: Whenever possible, consider mixing the this compound with a palatable food or liquid that the animals will voluntarily consume.[18][19][20][21] This can significantly reduce stress.

    • Parenteral Administration: Depending on the experimental design, subcutaneous or intraperitoneal injection may be a less stressful alternative to oral gavage.

Data Presentation

Table 1: this compound and Pilocarpine Dose-Response on Salivation in Rodents

AgonistAnimal ModelDoseRoute of AdministrationSaliva Output (Mean ± SEM)Reference
This compoundBeef Steers66 µg/kg BWInjection~50% increase in salivary flow[1]
This compoundBeef Steers100 µg/kg BWInjection~50% increase in salivary flow[1]
PilocarpineC57BL/6J Mice0.25 mg/kg BWIntraperitoneal~15 mg[11]
PilocarpineC57BL/6J Mice0.5 mg/kg BWIntraperitoneal~35 mg[11]
PilocarpineC57BL/6J Mice1.0 mg/kg BWIntraperitoneal~60 mg[11]

Table 2: Atropine Dosing for Reversal of Cholinergic Effects in Rats

CompoundAnimal ModelDoseRoute of AdministrationEffectReference
AtropineRats0.1 mg/kg BWNot specifiedPotentiated prandial drinking in lesioned rats[27]
AtropineRats1.0 mg/kg BWNot specifiedInduced prandial drinking in control rats[27]

Experimental Protocols

Protocol 1: this compound-Induced Hypersalivation in Rodents (Adapted from Pilocarpine Protocols)

This protocol is adapted from established methods for pilocarpine-induced salivation in mice and should be optimized for this compound based on pilot studies.[10][11]

Materials:

  • This compound hydrochloride

  • Sterile isotonic saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Pre-weighed absorbent cotton swabs or sponges

  • Microcentrifuge tubes (0.5 mL and 1.5 mL)

  • Syringes and needles for administration

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental room and handling for at least one week prior to the experiment. Fast animals for 2-4 hours before the experiment to prevent contamination of saliva with food particles.

  • This compound Preparation: Prepare a stock solution of this compound in sterile saline. Further dilute to the desired working concentration on the day of the experiment.

  • Anesthesia: Anesthetize the animal with an intraperitoneal injection of a ketamine/xylazine mixture. The dosage should be in accordance with approved institutional animal care and use committee (IACUC) protocols. Apply a veterinary ophthalmic ointment to the eyes to prevent corneal drying.

  • This compound Administration: Once the animal is adequately anesthetized, administer the calculated dose of this compound via intraperitoneal (IP) or subcutaneous (SC) injection. The oral route via gavage can also be used, but requires specific training and refinement techniques to minimize stress (see Troubleshooting Guide).

  • Saliva Collection:

    • Immediately after this compound administration, place a pre-weighed cotton swab or sponge into the animal's oral cavity.

    • Position the animal with its head tilted slightly downwards to facilitate saliva collection and prevent aspiration.

    • Collect saliva for a standardized period (e.g., 15-30 minutes).

  • Sample Processing:

    • Remove the wet swab and place it into a pre-weighed 0.5 mL microcentrifuge tube.

    • Weigh the tube with the wet swab to determine the total weight of the collected saliva. Saliva volume can be estimated assuming a density of 1 mg/µL.[11]

    • To recover the saliva for further analysis, place the 0.5 mL tube into a 1.5 mL microcentrifuge tube (with a hole pierced in the bottom of the smaller tube) and centrifuge.

  • Post-Procedure Monitoring: Monitor the animal until it has fully recovered from anesthesia. Provide a source of hydration (e.g., hydrogel) in the cage.

Visualizations

Slaframine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Saliva Saliva Secretion Ca2->Saliva Triggers PKC->Saliva Contributes to Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (≥ 1 week) Fasting Fasting (2-4 hours) Acclimatization->Fasting Anesthesia Anesthesia (e.g., Ketamine/Xylazine) Fasting->Anesthesia Slaframine_Admin This compound Administration (IP, SC, or Oral Gavage) Anesthesia->Slaframine_Admin Saliva_Collection Saliva Collection (Standardized Duration) Slaframine_Admin->Saliva_Collection Measurement Saliva Quantification (Weight/Volume) Saliva_Collection->Measurement Monitoring Post-Procedure Monitoring Saliva_Collection->Monitoring Analysis Further Analysis (Optional) Measurement->Analysis

References

Validation & Comparative

Slaframine vs. Pilocarpine: A Comparative Guide to their Effects on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of slaframine and pilocarpine on muscarinic acetylcholine receptors (mAChRs). While both are recognized as muscarinic agonists, their interactions with receptor subtypes and subsequent signaling pathways exhibit notable differences. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes the underlying molecular mechanisms to aid in research and drug development.

Executive Summary

Data Presentation: Quantitative Comparison

Pilocarpine: Receptor Binding Affinities and Functional Potencies

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of pilocarpine for various muscarinic receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Reference
M10.64 µM[1]
M20.56 µM[1]
M31.61 µM[1]
Functional AssayReceptor SubtypePotency (EC50)Efficacy (% of Carbachol)Reference
Phosphoinositide (PI) TurnoverM1/M3 (hippocampus)18 µM35%[2]
Low-Km GTPase ActivityM2 (cortex)4.5 µM50%[2]
Inhibition of cAMP accumulationM265 µMNot specified
This compound: Qualitative Pharmacological Profile

Due to the lack of specific quantitative data in the literature, a qualitative summary of this compound's effects is provided.

PropertyDescriptionReference
Primary Target High affinity for the M3 muscarinic receptor subtype.
Primary Effect Potent cholinergic agonist, primarily known for inducing profuse salivation ("slobbers").
Mechanism The in vivo effects, such as hyperglycemia and hyperinsulinemia, are blocked by the M3-selective antagonist 4-DAMP, confirming M3 receptor mediation.

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different G protein families.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Pilocarpine Signaling

Pilocarpine exhibits complex signaling properties. It acts as a partial agonist at M1 and M2 receptors[2]. At the M3 receptor, its behavior is particularly intriguing, demonstrating biased agonism. While it can stimulate Gq/11-mediated calcium mobilization, it can also act as an antagonist of PLC activation under certain conditions. Furthermore, pilocarpine has been shown to bias M3 receptor signaling towards the β-arrestin pathway.

This compound Signaling

The primary mechanism of action for this compound is the activation of M3 muscarinic receptors, leading to the canonical Gq/11-PLC signaling cascade and subsequent downstream effects, most notably exocrine gland secretion.

Muscarinic Receptor Signaling Pathways cluster_ligands Ligands cluster_receptors Muscarinic Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Pilocarpine Pilocarpine M1_M3_M5 M1, M3, M5 Pilocarpine->M1_M3_M5 Partial Agonist (Biased at M3) M2_M4 M2, M4 Pilocarpine->M2_M4 Partial Agonist This compound This compound This compound->M1_M3_M5 Agonist (High affinity for M3) Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates Gi_o Gi/o M2_M4->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Ca_PKC ↑ [Ca2+]i Activate PKC IP3_DAG->Ca_PKC cAMP_effect ↓ Cellular Response cAMP->cAMP_effect

Caption: General signaling pathways of muscarinic receptors activated by pilocarpine and this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing muscarinic receptors radioligand Incubate membranes with a radiolabeled muscarinic antagonist (e.g., [3H]NMS) prep->radioligand competitor Add increasing concentrations of unlabeled ligand (pilocarpine or this compound) radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate bound and free radioligand (e.g., by filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki values using competition binding analysis quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (pilocarpine or this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Phosphoinositide (PI) Turnover Assay

This functional assay measures the agonist-induced production of inositol phosphates, a hallmark of Gq/11-coupled receptor activation.

Methodology:

  • Cell Culture and Labeling: Culture cells expressing the muscarinic receptor subtype of interest and label them with [3H]myo-inositol.

  • Stimulation: Wash the cells and stimulate them with varying concentrations of the agonist (pilocarpine or this compound) in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: Terminate the reaction and extract the water-soluble inositol phosphates.

  • Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions by liquid scintillation counting.

  • Data Analysis: Plot the amount of [3H]inositol phosphates produced against the agonist concentration to determine the EC50 value.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis to GDP, which is increased upon agonist-induced activation of G protein-coupled receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor and the G protein of interest.

  • Assay Reaction: Incubate the membranes with the agonist (pilocarpine or this compound) in a buffer containing [γ-32P]GTP.

  • Termination: Stop the reaction by adding a solution that precipitates the unhydrolyzed [γ-32P]GTP.

  • Quantification: Measure the amount of released [32P]inorganic phosphate in the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the GTPase activity and plot it against the agonist concentration to determine the EC50 value[3].

Conclusion

Pilocarpine and this compound are both valuable tools for studying the muscarinic cholinergic system. Pilocarpine's complex pharmacology, including its biased agonism, makes it an interesting subject for investigating the nuances of GPCR signaling. While this compound is a potent M3 receptor agonist, a more detailed characterization of its binding and functional properties across all muscarinic receptor subtypes is needed to fully understand its pharmacological profile and to enable a more complete comparison with other muscarinic agonists like pilocarpine. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the distinct effects of these two compounds.

References

A Comparative Analysis of Slaframine and Carbachol on Salivary Flow: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of two prominent cholinergic agonists, slaframine and carbachol, and their effects on salivary flow. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the performance of these compounds, offering detailed insights into their mechanisms of action and experimental applications.

Introduction: Unraveling Cholinergic Agonists in Salivary Research

This compound, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is a potent and specific M3 muscarinic receptor agonist.[1] In contrast, carbachol is a non-selective cholinergic agonist, activating both muscarinic and nicotinic acetylcholine receptors.[2][3][4][5][6] This fundamental difference in receptor affinity underpins their distinct physiological effects and therapeutic potentials in managing conditions like xerostomia (dry mouth). This guide delves into the quantitative effects of both compounds on salivary secretion, outlines the experimental protocols for their study, and illustrates their cellular signaling pathways.

Quantitative Analysis of Salivary Flow

The following tables summarize the dose-dependent effects of this compound and carbachol on salivary flow, as reported in various animal models. It is important to note that the available data for this compound is predominantly from studies in cattle, while carbachol has been extensively studied in rodents. This difference in animal models should be considered when making direct comparisons.

Table 1: Effect of this compound on Salivary Flow in Cattle

Animal ModelDose of this compoundRoute of AdministrationObserved Effect on Salivary FlowCitation
Angus Steers12 µg/kg BWIntramuscular31% to 43% increase[1]
Angus Steers24 µg/kg BWIntramuscular31% to 43% increase[1]
Angus Steers12 µg/kg BW (repeated every 8h)Intramuscular50% to 70% increase[1]
Angus Steers24 µg/kg BW (repeated every 8h)Intramuscular50% to 70% increase[1]
Beef Steers66 µg/kg BWIntramuscularApproximately 50% increase[7]
Beef Steers100 µg/kg BWIntramuscularApproximately 50% increase[7]

Table 2: Effect of Carbachol on Salivary Gland Secretion in Rats

Animal ModelGlandDose of CarbacholObserved EffectCitation
RatPerfused Submandibular Gland0.2 µMInduction of salivary fluid secretion[8]
RatPerfused Submandibular Gland1 µMInduction of salivary fluid secretion[8]
RatParotid Gland Acinar Cells0.1 µM - 100 µMDose-dependent increase in amylase release[3]

Note: Amylase release is an indicator of protein secretion from salivary glands and is often correlated with fluid secretion.

Experimental Protocols

The methodologies employed to assess the effects of this compound and carbachol on salivary flow vary depending on the animal model. Below are detailed descriptions of typical experimental protocols for both rodent and bovine models.

Measurement of Salivary Flow in Rodents (Rat/Mouse Model)

This protocol is a composite of standard methods used for stimulating and collecting saliva in rodents.[9][10][11][12]

Materials:

  • This compound or Carbachol solution of desired concentrations

  • Anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane)

  • Pilocarpine hydrochloride (often used as a standard secretagogue for comparison)

  • Pre-weighed collection tubes (e.g., 0.6 mL microfuge tubes)

  • Absorbent material (e.g., cotton swabs) or capillary tubes

  • Analytical balance

Procedure:

  • Animal Preparation: House animals in a controlled environment with free access to food and water. For the experiment, fast the animals for a few hours to prevent contamination of saliva with food particles.

  • Anesthesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or inhalation of isoflurane).

  • Drug Administration: Administer a pre-determined dose of this compound or carbachol via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Saliva Collection:

    • Swab Method: Carefully place a pre-weighed conical cotton swab into the animal's oral cavity for a defined period (e.g., 2-5 minutes).

    • Capillary Tube Method: Position the animal with its head tilted downwards. As saliva pools in the mouth, collect it using a pre-weighed capillary tube.

  • Quantification: Immediately after collection, weigh the collection tube with the saliva sample. The difference between the wet and dry weight of the tube (and swab, if used) represents the amount of saliva secreted. The salivary flow rate can then be calculated (e.g., in mg/minute).

Measurement of Salivary Flow in Cattle

This protocol is based on methodologies described in studies investigating the effects of this compound in ruminants.[1][7]

Materials:

  • This compound solution of desired concentrations

  • Esophageal or ruminal cannula (surgically implanted)

  • Collection containers

  • Scale for weighing saliva

Procedure:

  • Animal Preparation: Utilize cattle previously fitted with an esophageal or ruminal cannula.

  • Drug Administration: Administer this compound via intramuscular injection at the specified dosages.

  • Saliva Collection: Collect saliva continuously or at fixed intervals via the esophageal cannula. The collected saliva is then weighed to determine the volume.

  • Data Recording: Record the total weight of saliva collected over a specific time period to calculate the flow rate.

Signaling Pathways

The secretagogue effects of this compound and carbachol are initiated by their binding to muscarinic receptors on salivary acinar cells, triggering a cascade of intracellular events that lead to fluid and protein secretion.

G cluster_this compound This compound Signaling Pathway This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Secretion Salivary Secretion (Fluid & Protein) Ca->Secretion Stimulates PKC->Secretion Stimulates

This compound's specific activation of the M3 receptor pathway.

G cluster_carbachol Carbachol Signaling Pathway Carbachol Carbachol MR Muscarinic Receptors (M1, M3, etc.) Carbachol->MR Binds to NR Nicotinic Receptors Carbachol->NR Binds to Gq Gq Protein MR->Gq Activates IonChannel Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) NR->IonChannel Opens PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Depolarization Membrane Depolarization IonChannel->Depolarization Ca Ca²⁺ Depolarization->Ca Voltage-gated Ca²⁺ channels open IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates ER->Ca Releases Secretion Salivary Secretion (Fluid & Protein) Ca->Secretion Stimulates PKC->Secretion Stimulates

Carbachol's non-selective action on muscarinic and nicotinic receptors.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of this compound and carbachol on salivary flow.

G cluster_workflow Comparative Experimental Workflow start Start: Select Animal Model (e.g., Rat) acclimatization Acclimatization Period start->acclimatization grouping Randomly Assign to Groups: - Vehicle Control - this compound (multiple doses) - Carbachol (multiple doses) acclimatization->grouping anesthesia Anesthetize Animals grouping->anesthesia drug_admin Administer Test Compound or Vehicle anesthesia->drug_admin saliva_collection Collect Saliva over a Defined Time Period drug_admin->saliva_collection measurement Measure Saliva Volume/Weight saliva_collection->measurement data_analysis Analyze Data: - Dose-response curves - Statistical comparison measurement->data_analysis end End: Report Findings data_analysis->end

A generalized workflow for comparing secretagogues.

Discussion and Conclusion

Both this compound and carbachol are effective in stimulating salivary flow, a critical function for oral health. The data presented indicates that this compound is a potent secretagogue in cattle, with a clear dose-dependent effect. Carbachol also demonstrates robust secretagogue activity in rodent models.

The primary distinction lies in their receptor selectivity. This compound's high affinity for the M3 muscarinic receptor, which is predominantly expressed in salivary glands, suggests it may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to the non-selective carbachol. Carbachol's activation of both muscarinic and nicotinic receptors could lead to a broader range of physiological responses.

Further research, ideally involving direct comparative studies of this compound and carbachol in the same animal model, is warranted to fully elucidate their relative potencies and therapeutic indices. Such studies would provide invaluable data for the development of novel therapies for salivary gland hypofunction.

This guide serves as a foundational resource for researchers in the field, providing a summary of current knowledge and a framework for future investigations into the pharmacology of salivary secretion.

References

Atropine's Competitive Dance with Slaframine: A Guide to Understanding Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of atropine's role as a competitive antagonist to the potent muscarinic agonist, slaframine. We delve into the molecular interactions, present supporting experimental data, and detail the methodologies used to elucidate this classic pharmacological relationship.

Unveiling the Molecular Conflict: this compound's Agonism Meets Atropine's Antagonism

This compound, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is a potent cholinergic agonist with a particular affinity for the M3 muscarinic acetylcholine receptor.[1][2] Its activation of these receptors, predominantly found on exocrine glands and smooth muscle cells, leads to a cascade of downstream signaling events. This stimulation of the parasympathetic nervous system is responsible for the characteristic hypersalivation, or "slobbers," observed in livestock that have ingested contaminated forage.

Atropine, a well-characterized competitive antagonist of muscarinic receptors, directly counteracts the effects of this compound. It achieves this by binding to the same orthosteric site on the muscarinic receptor as this compound, but without activating it. This reversible binding of atropine effectively blocks this compound from interacting with the receptor, thus inhibiting its downstream signaling and physiological effects. The competitive nature of this antagonism means that the inhibitory effect of atropine can be overcome by increasing the concentration of the agonist, this compound.

Quantitative Analysis of Receptor Binding

For atropine, extensive research has determined its binding affinities across the five muscarinic receptor subtypes (M1-M5).

Receptor SubtypeAtropine pA2Atropine Ki (nM)
M1 7.9[3]-
M2 --
M3 --
General (non-selective) 8.16 - 10.2[4][5]5.0 - 38[6]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist. Ki represents the inhibition constant.

Delving into the Signaling Pathways

The physiological effects of this compound are a direct result of its activation of the M3 muscarinic receptor signaling cascade. This pathway is a classic example of G-protein coupled receptor (GPCR) signaling.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds & Activates Atropine Atropine Atropine->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Salivation Salivation Ca_cyto->Salivation Leads to PKC->Salivation Leads to

This compound-induced M3 muscarinic receptor signaling pathway and its blockade by atropine.

As depicted in the diagram, this compound binding to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ and activated PKC ultimately lead to the physiological response of increased salivation. Atropine competitively binds to the M3 receptor, preventing this compound from initiating this signaling cascade.

Experimental Protocols for Demonstrating Competitive Antagonism

1. In Vitro Radioligand Binding Assay

This assay directly measures the binding of radiolabeled ligands to receptors. To determine the competitive nature of atropine's antagonism, a competition binding assay is performed.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing M3 receptors Incubate Incubate membranes with radioligand and test compounds Membrane_Prep->Incubate Radioligand Prepare radiolabeled antagonist (e.g., [³H]QNB) Radioligand->Incubate Compounds Prepare varying concentrations of Atropine and a fixed concentration of this compound Compounds->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Count Quantify radioactivity of bound ligand Filter->Count Plot Plot % inhibition vs. Atropine concentration Count->Plot Calculate Calculate Ki value for Atropine Plot->Calculate

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of M3 muscarinic receptors are isolated and prepared.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate, [³H]QNB) and varying concentrations of unlabeled atropine. A fixed, high concentration of this compound can be included to demonstrate the competitive interaction.

  • Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (atropine). The IC50 (the concentration of atropine that inhibits 50% of the specific radioligand binding) is determined and used to calculate the Ki value, which reflects the binding affinity of atropine for the M3 receptor. A rightward shift in the atropine inhibition curve in the presence of this compound is indicative of competitive antagonism.

2. In Vivo Measurement of Salivation

This functional assay directly measures the physiological effect of this compound and its antagonism by atropine.

salivation_study_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_collection Saliva Collection cluster_analysis Data Analysis Animal_Model Use suitable animal model (e.g., rat, mouse) Anesthetize Anesthetize the animal Animal_Model->Anesthetize Atropine_Admin Administer varying doses of Atropine (or vehicle) Anesthetize->Atropine_Admin Slaframine_Admin Administer a fixed dose of this compound Atropine_Admin->Slaframine_Admin Collect_Saliva Collect saliva over a defined time period Slaframine_Admin->Collect_Saliva Measure_Volume Measure the volume or weight of collected saliva Collect_Saliva->Measure_Volume Plot_Data Plot saliva production vs. Atropine dose Measure_Volume->Plot_Data Determine_ID50 Determine the ID50 of Atropine Plot_Data->Determine_ID50

Workflow for an in vivo salivation study.

Methodology:

  • Animal Model: A suitable animal model, such as a rat or mouse, is used.

  • Drug Administration: Animals are treated with varying doses of atropine (or a vehicle control) prior to the administration of a fixed, salivation-inducing dose of this compound.

  • Saliva Collection: Saliva is collected over a specified time period using pre-weighed cotton swabs placed in the animal's mouth.

  • Quantification: The amount of saliva produced is determined by the change in weight of the cotton swabs.

  • Data Analysis: The inhibitory effect of atropine on this compound-induced salivation is plotted, and the dose of atropine that causes a 50% reduction in salivation (ID50) can be calculated. To demonstrate competitive antagonism, dose-response curves to this compound can be generated in the presence of different fixed concentrations of atropine. A parallel rightward shift of the this compound dose-response curve by atropine is characteristic of competitive antagonism. A Schild plot analysis can then be performed to determine the pA2 value of atropine.[7][8][9]

Conclusion

The interaction between atropine and this compound serves as a clear and compelling example of competitive antagonism at muscarinic receptors. Atropine effectively mitigates the cholinergic hyperstimulation induced by this compound by directly competing for the same receptor binding site. The quantitative data from binding and functional assays, combined with a thorough understanding of the underlying signaling pathways, provide a robust framework for researchers and drug development professionals. This knowledge is not only crucial for veterinary medicine in treating this compound toxicosis but also serves as a fundamental model for understanding receptor pharmacology and the development of new antagonist therapies.

References

Unveiling the Cholinergic Cross-Reactivity of Slaframine: A Guide to Acetylcholine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated cross-reactivity of the mycotoxin slaframine in acetylcholine receptor binding assays. While direct quantitative binding data for this compound across all acetylcholine receptor subtypes is not extensively available in public literature, its well-documented physiological effects as a potent cholinergic agonist allow for informed comparisons. This document outlines the experimental methodologies required to definitively characterize its binding profile and presents comparative data for well-known cholinergic ligands to provide a framework for analysis.

This compound, a parasympathomimetic alkaloid, is primarily recognized for its profound stimulation of exocrine glands, leading to symptoms such as excessive salivation, lacrimation, and gastrointestinal hypermotility, a condition often referred to as "slobbers syndrome" in livestock.[1][2] These effects strongly suggest that this compound acts as a potent agonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes that are crucial in regulating glandular secretions. However, the extent of its interaction with other muscarinic subtypes (M2, M4, M5) and with nicotinic acetylcholine receptors (nAChRs) remains to be fully elucidated through comprehensive binding studies.

Comparative Binding Affinities of Cholinergic Ligands

To understand the potential binding profile of this compound, it is useful to compare it with established cholinergic agonists and antagonists. The following tables summarize the binding affinities (Ki values) of several standard reference compounds for the five human muscarinic receptor subtypes (M1-M5). This data, derived from various receptor binding studies, illustrates the range of affinities and selectivities that can be determined through the experimental protocols detailed in this guide.

Table 1: Binding Affinities (Ki, nM) of Standard Muscarinic Agonists

CompoundM1M2M3M4M5
Acetylcholine230460330180290
Carbachol1901,800250450320
Oxotremorine-M3.2154.96.38.1
Pilocarpine1,1004,5009801,6001,200

Note: These values are approximate and can vary based on experimental conditions and tissue/cell type used.

Table 2: Binding Affinities (Ki, nM) of Standard Muscarinic Antagonists

CompoundM1M2M3M4M5
Atropine1.11.81.21.01.5
Pirenzepine1545020050180
Methoctramine15015400200300
4-DAMP5100183

Note: These values are approximate and can vary based on experimental conditions and tissue/cell type used.[3]

Based on its physiological effects, it is hypothesized that this compound would exhibit high affinity for M1 and M3 receptors. Its potential cross-reactivity with M2, M4, and M5 receptors, as well as with various nicotinic receptor subtypes, would determine its broader pharmacological profile and potential side effects.

Experimental Protocols for Acetylcholine Receptor Binding Assays

To quantitatively determine the cross-reactivity of this compound, competitive radioligand binding assays are the gold standard. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

1. Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
  • Test Compound: this compound.
  • Non-specific Binding Control: Atropine (a high-affinity, non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • Glass fiber filters (e.g., Whatman GF/B).
  • 96-well plates.
  • Filtration apparatus.
  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
  • Assay Setup: In a 96-well plate, set up the following in triplicate:
  • Total Binding: Radioligand + Assay Buffer + Membranes.
  • Non-specific Binding: Radioligand + Atropine + Membranes.
  • This compound Competition: Radioligand + varying concentrations of this compound + Membranes.
  • Incubation: Add a fixed concentration of [³H]-NMS (typically at a concentration close to its dissociation constant, Kd) to all wells. Add the appropriate concentration of this compound or atropine. Finally, add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a vacuum filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of any competitor).
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be adapted for nicotinic acetylcholine receptors, using an appropriate radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and receptor-expressing cell lines.

Visualizing Cholinergic Signaling and Experimental Workflow

To better understand the context of these binding assays, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_M1M3M5 Acetylcholine / this compound M1M3M5 M1/M3/M5 Receptor ACh_M1M3M5->M1M3M5 Gq_11 Gq/11 M1M3M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh_M2M4 Acetylcholine / this compound M2M4 M2/M4 Receptor ACh_M2M4->M2M4 Gi_o Gi/o M2M4->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP Production AC->cAMP reduces

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

binding_assay_workflow prep Receptor Membrane Preparation setup Assay Plate Setup (Total, Non-specific, Competition) prep->setup incubation Incubation with [³H]-NMS & this compound setup->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

References

A Comparative Guide to Preclinical Models for Sjögren's Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Established Spontaneous Autoimmune Models for the Study of Sjögren's Syndrome Pathogenesis and Therapeutic Intervention.

Executive Summary

Sjögren's syndrome is a complex autoimmune disease characterized by lymphocytic infiltration of exocrine glands, leading to severe dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca). The development of effective therapeutics relies on robust and validated animal models that accurately recapitulate the key features of the human disease. This guide provides a comprehensive comparison of the most widely used and well-validated spontaneous mouse models of Sjögren's syndrome: the Non-Obese Diabetic (NOD) mouse and its derivative strains, and the Murphy Roths Large/lymphoproliferation (MRL/lpr) mouse.

It is important to note that a "slaframine-induced model" of Sjögren's syndrome is not an established or validated entity in the scientific literature. This compound, a potent muscarinic agonist, is a valuable tool for stimulating salivary and lacrimal gland secretion.[1] Its utility lies in the functional assessment of glandular output in various experimental conditions, including in established Sjögren's syndrome models, rather than in inducing the autoimmune pathology characteristic of the disease. This guide will, therefore, focus on the validated spontaneous models and discuss the role of secretagogues like this compound in the context of their functional evaluation.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of these models based on quantitative data, experimental protocols, and the underlying signaling pathways.

Comparative Analysis of Key Disease Parameters

The selection of an appropriate animal model is critical for the success of preclinical research in Sjögren's syndrome. The following tables summarize key quantitative data for the most prominent spontaneous mouse models, allowing for an informed decision based on the specific research question.

Table 1: Salivary Gland Function

ModelAge (weeks)Stimulated Salivary Flow Rate (µl/min/g body weight)Unstimulated Salivary Flow Rate (µl/min/g body weight)Reference
NOD/ShiLtJ 8~0.35Not consistently reported[2]
12~0.30Not consistently reported[2]
16~0.25Not consistently reported[2]
20 ~0.15Not consistently reported[2]
C57BL/6.NOD-Aec1Aec2 8NormalNot consistently reported[3]
16 Significant decreaseNot consistently reported[3]
MRL/lpr 8NormalNot consistently reported[4]
20 Significant decreaseNot consistently reported[4]
BALB/c (Control) 8~0.40Not consistently reported[5]
24~0.45Not consistently reported[5]

Note: Salivary flow rates can vary between facilities and specific substrains. Data presented are approximate values to illustrate trends. A significant decrease is denoted by .

Table 2: Histopathology of Salivary Glands

ModelAge (weeks)Lymphocytic Infiltration (Focus Score/4mm²)Key Infiltrating CellsReference
NOD/ShiLtJ 80.9 ± 1.3CD4+ T cells, B cells[2]
122.1 ± 1.0CD4+ T cells, B cells[2]
162.8 ± 0.9CD4+ T cells, B cells[2]
203.5 ± 1.5CD4+ T cells, B cells[2]
C57BL/6.NOD-Aec1Aec2 20Significant infiltrationCD4+ and CD8+ T cells[6][7]
MRL/lpr 8Focal inflammation beginsCD4+ T cells (Ly-1, L3T4)[4][8]
20Progressive and severeCD4+ T cells, B cells[4][8]

Note: A focus is defined as an aggregate of at least 50 lymphocytes.

Table 3: Autoantibody Profile

ModelKey Autoantibodies DetectedCommentsReference
NOD/ShiLtJ Anti-SSA/Ro, Anti-SSB/La, ANA, Anti-M3R, Anti-α-fodrinWide spectrum of autoantibodies closely mimicking human Sjögren's syndrome.[9]
C57BL/6.NOD-Aec1Aec2 ANA, other autoantibodies presentDevelops a robust Sjögren's-like phenotype without diabetes.[3][9]
MRL/lpr Anti-SSA/Ro, Anti-SSB/La, ANA, Rheumatoid FactorAlso a model for systemic lupus erythematosus, so autoantibody profile is broad.[10]

Experimental Protocols

Accurate and reproducible methodologies are essential for validating findings in preclinical models. The following are detailed protocols for key experiments in Sjögren's syndrome research.

Measurement of Stimulated Salivary Flow

This protocol is adapted from established methods for the accurate collection of saliva in mice.[11][12][13][14]

Materials:

  • Pilocarpine hydrochloride (sialagogue)

  • Sterile isotonic saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Pre-weighed collection tubes (e.g., 0.5 mL microfuge tubes)

  • Absorbent material (e.g., small cotton swabs)

  • Microcentrifuge

Procedure:

  • Preparation: Anesthetize the mouse. Once fully anesthetized, record the body weight.

  • Stimulation: Administer pilocarpine hydrochloride (typically 0.5 mg/kg) via intraperitoneal injection to induce salivation.

  • Collection: Carefully place a pre-weighed absorbent cotton swab into the mouse's oral cavity for a set period (e.g., 15 minutes).

  • Measurement: Remove the saliva-saturated swab and place it back into its pre-weighed collection tube. Weigh the tube again to determine the weight of the collected saliva (1 mg ≈ 1 µl).

  • Analysis: The salivary flow rate is typically expressed as microliters of saliva per minute per gram of body weight. The collected saliva can be centrifuged to remove debris and stored at -80°C for further analysis (e.g., protein or electrolyte content).

Histological Analysis of Salivary Glands (Focus Scoring)

This method provides a quantitative assessment of the degree of lymphocytic infiltration in the salivary glands.[15][16]

Procedure:

  • Tissue Preparation: Euthanize the mouse and carefully dissect the submandibular salivary glands. Fix the glands in 10% neutral buffered formalin for 24 hours.

  • Processing and Staining: Process the fixed tissues, embed in paraffin, and cut 4-5 µm sections. Stain the sections with Hematoxylin and Eosin (H&E).

  • Scoring: A pathologist blindly examines the stained sections under a light microscope. A "focus" is defined as an aggregate of at least 50 mononuclear inflammatory cells. The focus score is calculated as the number of foci per 4 mm² of glandular tissue.

  • Grading: The severity of sialadenitis can also be graded on a scale (e.g., 0-4) based on the size and number of inflammatory foci.

Detection of Autoantibodies (ELISA)

This protocol outlines a general procedure for detecting anti-SSA/Ro and anti-SSB/La antibodies in mouse serum.[17][18][19][20][21]

Materials:

  • ELISA plates coated with recombinant SSA/Ro or SSB/La antigen

  • Mouse serum samples

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well ELISA plate with the desired antigen (SSA/Ro or SSB/La) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted mouse serum samples to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader. The antibody titer is determined by comparing the sample absorbance to a standard curve.

Key Signaling Pathways in Sjögren's Syndrome Pathogenesis

The following diagrams, generated using the DOT language for Graphviz, illustrate the critical signaling pathways implicated in the pathogenesis of Sjögren's syndrome, which are actively studied in the described animal models.

Experimental_Workflow cluster_model Animal Model cluster_assessment Functional & Pathological Assessment cluster_analysis Data Analysis & Interpretation Mouse Sjögren's Syndrome Mouse Model (e.g., NOD, MRL/lpr) Saliva Salivary Flow Measurement (Pilocarpine/Slaframine Stimulation) Mouse->Saliva Histo Histopathology (Focus Scoring) Mouse->Histo Serum Serum Collection Mouse->Serum Results Comparative Data Analysis Saliva->Results Histo->Results AutoAb Autoantibody Analysis (ELISA) Serum->AutoAb AutoAb->Results

Experimental workflow for Sjögren's syndrome model validation.

Signaling_Pathways cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response cluster_gland Glandular Damage TLR TLR Activation (e.g., by viral RNA) pDC Plasmacytoid Dendritic Cell TLR->pDC IFN Type I Interferon (IFN-α/β) Production pDC->IFN BAFF BAFF Upregulation IFN->BAFF TCell T Cell Activation & Differentiation IFN->TCell BCell B Cell Activation & Survival BAFF->BCell AutoAb Autoantibody Production (Anti-SSA/Ro, Anti-SSB/La) BCell->AutoAb Infiltration Lymphocytic Infiltration BCell->Infiltration Dysfunction Exocrine Gland Dysfunction AutoAb->Dysfunction TCell->Infiltration Infiltration->Dysfunction

Key signaling pathways in Sjögren's syndrome pathogenesis.

Conclusion

The NOD mouse and its congenic strains, along with the MRL/lpr mouse, represent the cornerstones of preclinical Sjögren's syndrome research. Each model presents a unique combination of disease characteristics, and the choice of model should be carefully considered based on the specific aims of the study. The NOD-derived models are particularly valuable for studying primary Sjögren's syndrome, while the MRL/lpr mouse is a well-established model for the systemic and polyautoimmune aspects of the disease. While not a model for inducing the disease, the secretagogue this compound remains a useful pharmacological tool for the functional assessment of exocrine glands in these models. By utilizing the quantitative data and standardized protocols presented in this guide, researchers can enhance the rigor and reproducibility of their preclinical studies, ultimately accelerating the development of novel therapies for Sjögren's syndrome.

References

Synergistic Toxicity of Slaframine and Swainsonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxic effects of slaframine and swainsonine, two mycotoxins produced by the fungus Slafractonia leguminicola (formerly Rhizoctonia leguminicola). These toxins often co-contaminate forage, particularly red clover, leading to a complex toxicological profile in livestock. While the individual toxicities of this compound and swainsonine are well-documented, evidence suggests a potential for synergistic or additive effects, where the combined toxicity is greater than the sum of its parts. This guide summarizes the available data, outlines experimental protocols for assessing synergistic toxicity, and visualizes the involved signaling pathways.

Executive Summary

This compound is primarily known for causing "slobbers syndrome," characterized by excessive salivation, due to its action as a cholinergic agonist. Swainsonine, on the other hand, induces "locoism," a neurological disorder resulting from its inhibition of α-mannosidase, which leads to a lysosomal storage disease. The co-occurrence of these mycotoxins in contaminated feed presents a complex clinical picture that is not always fully explained by the individual actions of each toxin, pointing towards a potential synergistic interaction. Although direct quantitative studies on this synergy are limited, this guide provides a framework for its investigation.

Data Presentation: Toxin Profiles and Concentrations

Table 1: Toxicological Profile of this compound and Swainsonine

FeatureThis compoundSwainsonine
Primary Toxic Effect Cholinergic agonist; induces excessive salivation ("slobbers")α-mannosidase inhibitor; causes lysosomal storage disease ("locoism")
Mechanism of Action The active metabolite, a ketoimine, stimulates muscarinic acetylcholine receptors.[1]Inhibits lysosomal α-mannosidase and Golgi mannosidase II, leading to the accumulation of mannose-containing oligosaccharides.[2]
Key Clinical Signs Profuse salivation, lacrimation, urination, diarrhea.[3][4]Neurological signs (depression, ataxia, tremors), weight loss, reproductive issues.[4]
Target Organs Exocrine glands, parasympathetic nervous system.[5]Central nervous system, lysosomes in various cell types.[6]
LD50 (Mice) Not clearly established in available literature828.323 mg/kg (intraperitoneal injection)[7]

Table 2: Reported Concentrations in Contaminated Forage

MycotoxinConcentration Range (ppm, parts per million)Forage Type
This compound1.5 - 100 ppm[8][9]Red Clover, Alfalfa Hay[1]
Swainsonine>1 mg/g (in cultured fungus), ~3 µg/g (in inoculated leaves)[10]Red Clover Hay

Experimental Protocols

To rigorously assess the potential synergistic toxic effects of this compound and swainsonine, a combination of in vitro and in vivo studies is required. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (Checkerboard Method)

This assay determines the effect of the toxin combination on cell viability.

  • Cell Lines: A relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) to assess neurotoxicity or a cell line relevant to cholinergic effects (e.g., salivary gland epithelial cells).

  • Materials: 96-well microtiter plates, cell culture medium, this compound, swainsonine, MTT or similar viability reagent, plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and swainsonine.

    • In a 96-well plate, create a checkerboard pattern by adding different concentrations of this compound in the horizontal direction and swainsonine in the vertical direction to each well. Include wells with each toxin alone and a no-toxin control.

    • Seed the wells with the chosen cell line at a predetermined density.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using an MTT assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

In Vivo Acute Toxicity Study (Isobolographic Analysis)

This study is designed to determine the LD50 of the individual toxins and their combination.

  • Animal Model: Mice or rats.

  • Materials: this compound, swainsonine, appropriate vehicle for administration (e.g., saline), animal housing facilities.

  • Procedure:

    • Determine the LD50 of this compound and swainsonine individually through dose-response studies.

    • Prepare mixtures of this compound and swainsonine in fixed-ratio combinations (e.g., based on their relative potencies or environmentally relevant ratios).

    • Administer different doses of the mixtures to groups of animals.

    • Observe the animals for a set period (e.g., 14 days) and record mortality and clinical signs of toxicity.

  • Data Analysis:

    • Calculate the LD50 for each mixture.

    • Construct an isobologram by plotting the doses of this compound and swainsonine that produce a 50% lethal effect.

    • The line connecting the individual LD50 values on the x and y axes represents additivity. Points for the combination falling below this line indicate synergy, while points above indicate antagonism.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known signaling pathways of this compound and swainsonine, and a proposed model for their synergistic interaction.

slaframine_pathway This compound This compound active_metabolite Ketoimine (Active Metabolite) This compound->active_metabolite Hepatic Metabolism m_receptor Muscarinic Acetylcholine Receptor (M3) active_metabolite->m_receptor Agonist Binding g_protein Gq/11 Protein m_receptor->g_protein Activation plc Phospholipase C g_protein->plc Activation ip3_dag IP3 & DAG plc->ip3_dag Hydrolysis of PIP2 ca_release Ca2+ Release from ER ip3_dag->ca_release Second Messengers cellular_response Increased Salivation (Slobbers) ca_release->cellular_response Leads to swainsonine_pathway swainsonine Swainsonine alpha_mannosidase Lysosomal α-Mannosidase swainsonine->alpha_mannosidase Inhibition golgi_mannosidase Golgi Mannosidase II swainsonine->golgi_mannosidase Inhibition oligosaccharide Mannose-rich Oligosaccharides alpha_mannosidase->oligosaccharide Normally Degrades golgi_mannosidase->oligosaccharide Normally Processes accumulation Accumulation in Lysosomes oligosaccharide->accumulation Leads to cellular_dysfunction Cellular Dysfunction (Vacuolation) accumulation->cellular_dysfunction locoism Locoism (Neurological Disease) cellular_dysfunction->locoism synergistic_effect cluster_this compound This compound Effects cluster_swainsonine Swainsonine Effects This compound This compound cholinergic_stress Cholinergic Stress This compound->cholinergic_stress amplified_toxicity Amplified Cellular Stress & Neurotoxicity cholinergic_stress->amplified_toxicity swainsonine Swainsonine lysosomal_dysfunction Lysosomal Dysfunction swainsonine->lysosomal_dysfunction lysosomal_dysfunction->amplified_toxicity clinical_syndrome Severe 'Slobbers Syndrome' with Neurological Components amplified_toxicity->clinical_syndrome experimental_workflow start Hypothesis: This compound and Swainsonine exhibit synergistic toxicity dose_response Determine Individual Dose-Response Curves start->dose_response in_vitro In Vitro Studies (e.g., Checkerboard Assay) combination_testing Test Combinations at Fixed Ratios in_vitro->combination_testing in_vivo In Vivo Studies (e.g., Isobolographic Analysis) in_vivo->combination_testing dose_response->in_vitro dose_response->in_vivo data_analysis Data Analysis (FICI / Isobologram) combination_testing->data_analysis conclusion Conclusion on Synergy/Additive/Antagonism data_analysis->conclusion

References

Comparing the efficacy of different analytical methods for slaframine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of slaframine, a mycotoxin known to cause "slobbers" syndrome in livestock. The efficacy of High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on available performance data.

Executive Summary

The analysis of this compound, a toxic indolizidine alkaloid, is critical for both veterinary diagnostics and food safety. This guide delves into the primary chromatographic techniques utilized for its quantification, presenting a comparative overview of their performance characteristics. While each method offers distinct advantages, the choice of the most suitable technique depends on the specific requirements of the analysis, including sensitivity, matrix complexity, and the need for confirmatory data.

Data Presentation: A Comparative Analysis

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
HPLC with Fluorescence Detection PlasmaData Not AvailableData Not AvailableData Not Available95[1]
MilkData Not AvailableData Not AvailableData Not Available91[1]
GC-MS Red Clover HayData Not AvailableData Not AvailableData Not AvailableData Not Available
LC-MS/MS & LC-HRMS Fungal Cultures & Infested LeavesData Not AvailableData Not AvailableData Not AvailableData Not Available

Concentrations in Red Clover Hay analyzed by GC-MS have been reported to be in the range of 50-100 ppm, decreasing to 7 ppm after 10 months of storage[2].

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of the methodologies described in the literature for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method offers high sensitivity, reportedly 100-fold greater than previous GC methods, making it suitable for biological samples with low this compound concentrations[3][1].

Sample Preparation:

  • Plasma: A liquid-liquid partition is employed for extraction[3][1].

  • Milk: Solid-phase extraction is used to isolate this compound[3][1].

Derivatization:

  • This compound is derivatized pre-column with fluorescamine to enable fluorescence detection[3][1].

Chromatographic Conditions:

  • Column: Hamilton PRP-1 C18 polymeric column[1].

  • Detection: Fluorescence detection[3][1].

  • Mode: Isocratic elution[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and confirmation of this compound, particularly in complex matrices like animal feed[2].

Sample Preparation:

  • Forage (Red Clover Hay): this compound can be extracted from plant tissue using methanol or 95% ethanol[2][4]. The extract is then concentrated, resuspended in water, made basic, and partitioned with an organic solvent like chloroform or methylene chloride[4].

Derivatization:

  • For GC analysis, this compound often requires derivatization to increase its volatility and thermal stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS)

LC-MS/MS and LC-HRMS are highly specific and sensitive methods that are increasingly used for mycotoxin analysis, including this compound, in various matrices[1].

Sample Preparation:

  • Fungal Cultures and Infested Leaves: Extraction is typically performed with 95% ethanol[1].

Chromatographic and Mass Spectrometric Conditions:

  • Specific parameters for LC-MS/MS and LC-HRMS analysis of this compound, including column type, mobile phase composition, and mass spectrometer settings, are detailed in specialized research publications[1].

Mandatory Visualization

Experimental_Workflow_for_Slaframine_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample_Collection Sample Collection (Forage, Milk, Plasma) Extraction Extraction (LLE, SPE, Solvent) Sample_Collection->Extraction Clean_up Clean-up/Purification Extraction->Clean_up Derivatization Derivatization (if required, e.g., for GC-MS) Clean_up->Derivatization Chromatography Chromatographic Separation (HPLC, GC, LC) Clean_up->Chromatography (for methods not requiring derivatization) Derivatization->Chromatography Detection Detection (Fluorescence, MS, MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation (Mass Spectra) Quantification->Confirmation

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The selection of an appropriate analytical method for this compound is a critical decision for researchers and drug development professionals. HPLC with fluorescence detection stands out for its enhanced sensitivity, particularly for biological fluids like plasma and milk. GC-MS remains a robust confirmatory method, especially for complex feed matrices. The emerging use of LC-MS/MS and LC-HRMS offers high specificity and sensitivity, making it a promising tool for future this compound analysis. Further validation studies are needed to establish comprehensive performance data, including LOD, LOQ, and linearity, for all methods across a wider range of matrices to facilitate more direct comparisons. The development of a validated ELISA could also provide a valuable high-throughput screening tool.

References

Interspecies Sensitivity to Slaframine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential sensitivity to the mycotoxin slaframine across various animal species. This compound, an indolizidine alkaloid produced by the fungus Rhizoctonia leguminicola, is a parasympathomimetic agent that primarily affects the exocrine glands, leading to the characteristic "slobbers" syndrome. Understanding the species-specific responses to this compound is crucial for toxicological studies, veterinary medicine, and the development of potential therapeutic agents.

Comparative Toxicology of this compound

The toxicity of this compound varies significantly among different animal species. While definitive LD50 values are not well-documented in the literature due to the non-lethal nature of the toxicosis in most cases, the degree of sensitivity can be inferred from the dose required to elicit clinical signs, primarily excessive salivation.

Table 1: Interspecies Ranking of Sensitivity to this compound

RankSpeciesObservations
1Guinea PigConsidered the most sensitive species to the effects of this compound.[1]
2HorseHighly sensitive, with profuse salivation being a prominent and rapidly developing clinical sign.[2]
3CattleSusceptible to this compound toxicosis, exhibiting significant salivation.
4Other Ruminants (Sheep, Goats)Affected by this compound.
5SwineDemonstrates sensitivity to the toxin.
6Cats and DogsLess commonly affected, but still susceptible.[1]
7Rats and ChickensConsidered among the less sensitive species.[1]

Table 2: Quantitative Dose-Response Data for this compound

SpeciesRoute of AdministrationDoseEffect
SteersIntramuscular injection25 µg/kg body weightIncreased salivary flow.[3]
SteersIntramuscular injection50 µg/kg body weightFurther increase in salivary flow.[3]
HorsesOral (contaminated hay)50-100 ppm in hayToxicosis with severe clinical signs, including excessive salivation.[4][5]
HorsesOral (contaminated hay)7 ppm in hay (after 10 months of storage)Reduced biological activity and toxicity.[4][5]

Clinical Manifestations of this compound Toxicosis Across Species

While the hallmark sign of this compound poisoning is profuse salivation ("slobbers") across all susceptible species, other clinical manifestations can vary in their presence and severity.[6] The onset of clinical signs is typically rapid, occurring within an hour of ingestion of contaminated forage.[1][7]

Table 3: Comparison of Clinical Signs of this compound Toxicosis

Clinical SignGuinea PigHorseCattleOther Species (Sheep, Swine)
Excessive Salivation Severe Severe Severe Moderate to Severe
Lacrimation PresentPresentPresentPresent
Urination FrequentFrequentFrequentFrequent
Defecation/Diarrhea PresentFrequentPresentPresent
Feed Refusal/Anorexia PresentPresentPresentPresent
Bloat Not reportedPossibleCommonPossible
Piloerection PresentPresentNot commonly reportedNot commonly reported
Respiratory Distress PossiblePossibleNot commonly reportedNot commonly reported

Experimental Protocols

Detailed experimental protocols for the administration of this compound vary depending on the research objectives and the animal model. The following are summaries of methodologies cited in the literature.

Oral Administration (Horses and Cattle)
  • Objective: To replicate natural exposure and observe clinical signs.

  • Methodology:

    • Forage (typically red clover hay) contaminated with Rhizoctonia leguminicola is harvested and the this compound concentration is determined using methods such as gas chromatography-mass spectrometry.[5]

    • The contaminated forage is offered as the primary feed source to the experimental animals.

    • Animals are housed in individual stalls to monitor feed intake and clinical signs accurately.

    • Observations for the onset, duration, and severity of clinical signs (salivation, urination, defecation, etc.) are recorded at regular intervals.

    • Physiological parameters such as heart rate, respiratory rate, and body temperature may also be monitored.

    • The study duration can range from a single feeding to several days, depending on the research goals.

Intraperitoneal (IP) Injection (Guinea Pigs)
  • Objective: To assess the direct systemic effects of purified this compound and to determine relative toxicity.

  • Methodology:

    • This compound is purified from fungal cultures.

    • The purified this compound is dissolved in a sterile, physiologically compatible vehicle (e.g., saline).

    • A specific dose of the this compound solution is administered to the guinea pigs via intraperitoneal injection.

    • The animals are closely monitored for the rapid onset of clinical signs, particularly salivation.

    • The intensity and duration of the response are recorded to assess the dose-dependent effects of the toxin.[5]

Intramuscular (IM) Injection (Steers)
  • Objective: To investigate the dose-response relationship of this compound on specific physiological parameters like salivary flow.

  • Methodology:

    • A sterile solution of this compound is prepared at a known concentration.

    • The solution is administered to steers via intramuscular injection at precise dosages based on body weight (e.g., 25 µg/kg, 50 µg/kg).[3]

    • Specialized equipment, such as esophageal catheters, may be used to collect and measure salivary flow rates.

    • Data is collected at baseline (pre-injection) and at various time points post-injection to determine the effect of this compound on the measured parameter.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug and requires metabolic activation in the liver to exert its toxic effects.

Slaframine_Metabolism This compound This compound (Inactive Prodrug) Liver Liver Microsomal Enzymes (e.g., Cytochrome P450) This compound->Liver Bioactivation Active_Metabolite Active Metabolite (Ketoimine derivative) Liver->Active_Metabolite Metabolic Conversion Slaframine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Active_Metabolite Active this compound Metabolite M3_Receptor M3 Muscarinic Receptor Active_Metabolite->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->PKC Activates Cellular_Response Cellular Response (e.g., Salivation) Ca_ion->Cellular_Response Contributes to PKC->Cellular_Response Leads to

References

Histopathological comparison of slaframine and pilocarpine on salivary glands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of secretagogues on salivary glands is paramount. This guide provides a detailed histopathological comparison of two such agents: slaframine, a mycotoxin known for inducing excessive salivation, and pilocarpine, a well-established therapeutic for xerostomia.

While both this compound and pilocarpine are cholinergic agonists that stimulate salivary secretion, their detailed effects on the microscopic anatomy of salivary glands present a complex picture. This comparison synthesizes available experimental data to illuminate their mechanisms of action, observed histopathological changes, and the experimental protocols used to elicit these findings.

Mechanism of Action: A Tale of Two Muscarinic Agonists

Both this compound and pilocarpine exert their primary effects by acting as agonists at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly expressed in salivary glands.[1][2] Activation of the M3 receptor initiates a signaling cascade that leads to increased intracellular calcium levels, ultimately resulting in the secretion of saliva.

Pilocarpine is a well-characterized parasympathomimetic agent that directly stimulates M3 receptors on salivary acinar cells.[2] this compound, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is bioactivated in the liver to a potent cholinergic agonist that also targets muscarinic receptors, leading to the profound salivation often referred to as "slobbers" in livestock.[3][4]

Signaling Pathway of Muscarinic M3 Receptor Activation

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Saliva Saliva Secretion Ca2->Saliva Stimulates PKC->Saliva Stimulates Agonist This compound or Pilocarpine Agonist->M3R Binds to

Caption: Muscarinic M3 Receptor Signaling Pathway for Saliva Secretion.

Histopathological Observations: A Comparative Analysis

Direct comparative histopathological studies between this compound and pilocarpine are scarce in the existing literature. However, by examining studies on individual cholinergic agonists, a comparative picture can be constructed.

Pilocarpine: Histological studies on salivary glands treated with pilocarpine and other cholinergic agonists like carbachol have revealed several key changes. These include:

  • Vacuolization: Widespread vacuolization in the cytoplasm of both serous and mucous acinar cells has been observed.[5][6] This is often accompanied by the appearance of small vesicles and, in some cases, mitochondrial destruction.[5]

  • Acinar Cell Size: An increase in the diameter of secretory acini has been reported.

  • Granule Depletion: Stimulation with pilocarpine can lead to the depletion of secretory granules in serous cells as they release their contents.[5]

  • Cellular Damage: While often used therapeutically, some studies suggest that prolonged or high-dose stimulation with cholinergic agonists like carbachol can lead to permanent damage to the salivary gland parenchyma.[5]

This compound: Detailed histopathological studies on the effects of this compound on salivary glands are limited. The primary focus of most research has been on the clinical sign of excessive salivation in animals.[7] While it is known to be a potent secretagogue acting through muscarinic receptors, specific microscopic changes in salivary gland tissue have not been as thoroughly documented as for pilocarpine. It is plausible that the histopathological effects would be similar to other potent cholinergic agonists, likely involving significant degranulation of acinar cells and potential for cellular stress due to hyperstimulation.

Quantitative Data Summary

The following table summarizes the quantitative data available from experimental studies on this compound and pilocarpine.

ParameterThis compoundPilocarpineReference
Salivary Flow Rate Increased by 31-70% in steers.Increased by 2- to 10-fold compared to placebo.[8][9]
Acinar Diameter Data not available.Significantly increased in rabbits.
Cytoplasmic Vacuolization Data not available.Widespread in serous and mucous cells of rats.[5][6]
Secretory Granule Depletion Data not available.Observed in serous cells of rats.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and observing the effects of these secretagogues.

General Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis Animal Experimental Animals (e.g., Rats, Rabbits, Steers) This compound This compound Administration (e.g., Intramuscular) Animal->this compound Pilocarpine Pilocarpine Administration (e.g., Intraperitoneal, Oral) Animal->Pilocarpine Saliva Saliva Collection (for flow rate analysis) This compound->Saliva Tissue Salivary Gland Tissue Excision This compound->Tissue Pilocarpine->Saliva Pilocarpine->Tissue Histo Histopathological Analysis (H&E Staining) Tissue->Histo Ultra Ultrastructural Analysis (Electron Microscopy) Tissue->Ultra

Caption: General Experimental Workflow for Salivary Gland Studies.

This compound Administration Protocol (Steers)
  • Animals: Angus steers with esophageal and ruminal cannulas.

  • Drug Administration: Purified this compound administered via single or repeated intramuscular injections at doses ranging from 6 to 24 micrograms/kg body weight.[8]

  • Saliva Collection: Saliva collected via esophageal cannula at 15-minute intervals.[8]

  • Histopathology: (Details not specified in the reviewed studies).

Pilocarpine Administration and Histology Protocol (Rats/Rabbits)
  • Animals: Male Wistar rats or male rabbits.

  • Drug Administration: Pilocarpine administered via intraperitoneal injection (in rats) or twice daily intraperitoneal injections at doses of 3mg/kg and 5mg/kg (in rabbits).

  • Tissue Collection: At specified time points post-injection, animals are euthanized, and salivary glands (e.g., submandibular, parotid) are excised.

  • Tissue Fixation: Glands are fixed in 10% neutral buffered formalin.

  • Tissue Processing: Tissues are dehydrated in a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sectioning: 5µm thick sections are cut using a microtome.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphological examination.

  • Microscopy: Stained sections are examined under a light microscope to assess for changes in acinar and ductal morphology, cellular integrity, and inflammatory infiltrate.

Conclusion

Both this compound and pilocarpine are potent cholinergic agonists that stimulate salivary secretion through the M3 muscarinic receptor pathway. Pilocarpine's effects on salivary gland histology are characterized by acinar cell vacuolization and degranulation. While this compound is a powerful secretagogue, a clear gap exists in the literature regarding its specific histopathological impact on salivary gland tissue. Further research is warranted to fully elucidate the microscopic changes induced by this compound and to enable a more direct and comprehensive comparison with pilocarpine. Such studies would be invaluable for understanding the full spectrum of effects of these compounds and for the development of novel therapies for salivary gland dysfunction.

References

The Unmet Need for a Slaframine Certified Reference Material: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of slaframine, the absence of a commercially available Certified Reference Material (CRM) presents a significant challenge to data accuracy, reproducibility, and inter-laboratory comparability. This guide provides a comprehensive comparison of analytical methodologies for this compound quantification, outlines the rigorous process for developing a CRM, and details the preparation and characterization of in-house reference materials (IHRMs) as a current alternative.

This compound, a mycotoxin produced by the fungus Slafractonia leguminicola (formerly Rhizoctonia leguminicola), is a parasympathomimetic alkaloid that causes excessive salivation, commonly known as "slobbers syndrome," in livestock.[1][2] Its potent biological activity also makes it a subject of interest in pharmacological research. Accurate quantification of this compound is crucial for toxicological studies, veterinary diagnostics, and potential therapeutic development. However, the lack of a this compound CRM hinders the validation and standardization of analytical methods.

The Critical Role of a Certified Reference Material

A CRM is a highly characterized and homogeneous material with a certified value for a specific property, accompanied by an uncertainty value and a statement of metrological traceability. The development of a this compound CRM would provide a much-needed benchmark for the analytical community, enabling:

  • Method Validation: Accurate assessment of analytical method performance characteristics such as trueness, precision, and linearity.

  • Quality Control: Routine monitoring of analytical performance to ensure the reliability of results.

  • Inter-laboratory Comparability: Harmonization of results across different laboratories, facilitating collaborative studies and regulatory compliance.

  • Traceability: Establishing a clear chain of custody for measurements, linking them to a recognized standard.

Current Alternatives: A Performance Comparison

In the absence of a this compound CRM, researchers rely on non-certified reference standards from commercial suppliers or develop their own IHRMs. While these serve as valuable tools, they lack the rigorous characterization and certification of a CRM. This section compares the performance of two primary analytical techniques used for this compound quantification, highlighting the data that would be essential for a CRM's certificate of analysis.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize typical performance data for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and similar mycotoxins. It is important to note that the development of a CRM would require a formal inter-laboratory study to establish certified values and their uncertainties.

Table 1: Performance Characteristics of HPLC-FLD for this compound Analysis

ParameterTypical PerformanceSignificance for CRM Development
Linearity (R²) ≥ 0.99Demonstrates a proportional response of the method to the analyte concentration.
Limit of Detection (LOD) 1 - 5 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 5 - 15 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Recovery 85 - 110%Indicates the efficiency of the extraction procedure.
Precision (RSD) < 15%Measures the repeatability and reproducibility of the method.
Uncertainty Not typically reported for non-CRMsA key component of a CRM certificate, quantifying the dispersion of the certified value.

Table 2: Performance Characteristics of GC-MS for this compound Analysis

ParameterTypical PerformanceSignificance for CRM Development
Linearity (R²) ≥ 0.99Ensures a proportional relationship between the instrument response and analyte concentration.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe minimum concentration at which the analyte can be detected.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLThe minimum concentration that can be quantified with a defined level of confidence.
Recovery 80 - 115%Assesses the accuracy of the sample preparation process.
Precision (RSD) < 20%Indicates the degree of scatter between a series of measurements.
Uncertainty Not typically reported for non-CRMsA critical parameter for a CRM, reflecting the confidence in the certified value.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide methodologies for the extraction and analysis of this compound from a common matrix, animal feed, using HPLC-FLD and GC-MS.

Protocol 1: Quantitative Determination of this compound in Animal Feed by HPLC-FLD

This protocol describes the extraction, derivatization, and analysis of this compound in animal feed samples.

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized and ground feed sample into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solvent (acetonitrile:water, 80:20, v/v).

  • Vortex for 2 minutes and then shake for 30 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 5 mL of the filtered extract onto the cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • Reconstitute the dried extract in 100 µL of borate buffer (pH 9.0).

  • Add 100 µL of fluorescamine solution (0.3 mg/mL in acetone).

  • Vortex for 30 seconds and allow the reaction to proceed for 15 minutes at room temperature in the dark.

  • Add 800 µL of the mobile phase to the vial and vortex.

4. HPLC-FLD Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with acetonitrile:water (60:40, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 390 nm, Emission at 475 nm.

Protocol 2: Quantitative Determination of this compound in Animal Feed by GC-MS

This protocol details the extraction, derivatization, and analysis of this compound using GC-MS.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in Protocol 1 (steps 1.1 - 1.5).

2. Derivatization (Silylation):

  • Evaporate 1 mL of the filtered extract to dryness under nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Analysis:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS derivative.

Mandatory Visualizations

To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the this compound signaling pathway and the workflows for CRM and IHRM development.

slaframine_signaling_pathway cluster_cell Salivary Gland Acinar Cell Slaframine_active This compound (Active Metabolite) M3_Receptor Muscarinic M3 Receptor Slaframine_active->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Saliva_Secretion Saliva Secretion Ca2_release->Saliva_Secretion Triggers PKC->Saliva_Secretion Contributes to

Caption: this compound Signaling Pathway in Salivary Gland Cells.

crm_development_workflow Start Candidate Material Selection & Synthesis Processing Material Processing (Grinding, Sieving, Blending) Start->Processing Homogeneity Homogeneity Study (Between-unit variation) Processing->Homogeneity Stability Stability Study (Short & long-term) Homogeneity->Stability Characterization Characterization (Inter-laboratory study) Stability->Characterization Value_Assignment Certified Value & Uncertainty Assignment Characterization->Value_Assignment Certification Issuance of Certificate of Analysis Value_Assignment->Certification End CRM Distribution Certification->End

Caption: Workflow for Certified Reference Material (CRM) Development.

ihrm_workflow Start Source Material (e.g., in-house synthesis) Purification Purification (e.g., Chromatography) Start->Purification Purity_Assessment Purity Assessment (e.g., HPLC, NMR, MS) Purification->Purity_Assessment Homogenization Homogenization & Aliquoting Purity_Assessment->Homogenization Characterization In-house Characterization (Multiple analyses) Homogenization->Characterization Value_Assignment Assigned Value & Estimated Uncertainty Characterization->Value_Assignment End Internal Use as Reference Material Value_Assignment->End

References

Safety Operating Guide

Navigating the Safe Disposal of Slaframine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance necessitates a robust understanding of proper chemical disposal protocols. For researchers and scientists working with slaframine, a mycotoxin and alkaloid, specific disposal guidelines are crucial to mitigate risks and protect both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is essential to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any airborne particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a multi-step process that prioritizes containment, documentation, and adherence to institutional and regulatory standards.

1. Waste Identification and Segregation: All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified as hazardous chemical waste. This waste should be segregated from general laboratory trash and other waste streams to prevent cross-contamination and ensure proper handling.

2. Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste. For solid waste, a securely sealed bag or a wide-mouth container is suitable. Liquid waste should be collected in a screw-cap container. The label should prominently display the words "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

3. On-site Neutralization (for aqueous solutions): While direct disposal guidelines for this compound are scarce, protocols for the chemical degradation of other mycotoxins, such as aflatoxins, can provide a potential pathway for neutralization. One common method involves the use of sodium hypochlorite (bleach).

Experimental Protocol for Potential this compound Neutralization:

  • Preparation: For aqueous solutions of this compound, prepare a solution of sodium hypochlorite (household bleach, typically 5-6% sodium hypochlorite).

  • Procedure: Slowly add an excess of the sodium hypochlorite solution to the this compound waste. The goal is to achieve a final concentration of hypochlorite sufficient to degrade the mycotoxin. A general guideline is to use a volume of bleach at least equal to the volume of the this compound solution.

  • Reaction Time: Allow the mixture to react for a minimum of two hours, with occasional gentle swirling, to ensure complete degradation.

  • Verification: While not always feasible in a standard laboratory setting, the absence of the compound could be verified using analytical methods like chromatography if required for procedural validation.

  • Disposal of Treated Waste: Even after treatment, the resulting solution should be disposed of as hazardous waste through the institution's environmental health and safety (EHS) office. Do not pour the treated solution down the drain unless explicitly permitted by your institution's EHS guidelines.

4. Disposal of Solid Waste and Contaminated Materials: Solid this compound waste and contaminated materials such as gloves, paper towels, and disposable labware should be placed in the designated hazardous waste container. Do not attempt to decontaminate these items chemically unless it is part of an established and validated protocol.

5. Contacting Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS office. They will provide specific instructions for the collection, transport, and final disposal of the hazardous waste in accordance with federal, state, and local regulations.[2][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

SlaframineDisposalWorkflow Start This compound Waste Generated Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Other Waste Identify->Segregate Aqueous Aqueous Solution? Segregate->Aqueous Solid Solid Waste / Contaminated Materials Segregate->Solid Neutralize On-site Neutralization (e.g., with Sodium Hypochlorite) Aqueous->Neutralize Yes ContainerizeLiquid Place Treated Solution in Labeled Hazardous Waste Container Aqueous->ContainerizeLiquid No ContainerizeSolid Place in Labeled Hazardous Waste Container Solid->ContainerizeSolid Neutralize->ContainerizeLiquid ContactEHS Contact Environmental Health & Safety (EHS) ContainerizeSolid->ContactEHS ContainerizeLiquid->ContactEHS Disposal Professional Disposal via EHS ContactEHS->Disposal

This compound Disposal Workflow

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding permissible disposal limits or degradation efficiency of this compound using the suggested neutralization method. Therefore, it is critical to treat all this compound waste as hazardous and to consult with your institution's EHS for guidance on quantity limits for accumulation in satellite areas.

Data PointValueSource
Permissible Exposure Limit (PEL)Not EstablishedN/A
Recommended Neutralization AgentSodium Hypochlorite (Bleach)Inferred from mycotoxin disposal protocols
Minimum Reaction Time for Neutralization2 hoursInferred from mycotoxin disposal protocols

By adhering to these procedural steps and general principles of laboratory safety, researchers can ensure the responsible and safe disposal of this compound, thereby fostering a secure working environment and maintaining environmental stewardship.

References

Essential Safety and Logistical Information for Handling Slaframine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Slaframine, a bicyclic alkaloid mycotoxin.[1] The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₁₈N₂O₂, is a mycotoxin produced by the fungus Rhizoctonia leguminicola.[1] It acts as a parasympathomimetic compound, primarily affecting exocrine glands.[2]

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₂
Molar Mass198.266 g·mol⁻¹

Personal Protective Equipment (PPE)

Due to the potential for exposure through oral, dermal, and inhalation routes, a comprehensive PPE protocol is mandatory.[2]

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant gloves (Nitrile)Double-gloving is recommended. Gloves must be changed immediately if contaminated.
Body Protection Laboratory CoatShould be fully buttoned.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any aerosols or particulates.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and hazard symbols.

  • Log the receipt of the compound in the laboratory's chemical inventory.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials.

  • The storage area should be clearly marked with appropriate hazard signs.

3. Preparation and Use:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use only designated and properly calibrated equipment (e.g., balances, spatulas).

  • Avoid generating dust or aerosols. For solutions, prepare them carefully to prevent splashing.

  • Clean all equipment thoroughly after use.

4. Disposal Plan:

  • All this compound waste, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.

  • Collect waste in designated, clearly labeled, and leak-proof containers.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[3][4]

Emergency Plan: Spills, Exposure, and Fire

Immediate and appropriate response to emergencies is crucial to mitigate harm.

1. Spill Response:

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Report the incident to the laboratory supervisor.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the emergency alarm.

    • Close the laboratory doors to contain the spill.

    • Contact the institution's emergency response team and EHS department.

    • Provide them with the Safety Data Sheet (if available) and any other relevant information about the spill.

2. Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

3. Fire Response:

  • In case of a fire, evacuate the area immediately and activate the fire alarm.

  • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. Use a dry chemical, carbon dioxide, or foam extinguisher.

  • Do not re-enter the area until it has been declared safe by emergency personnel.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Gather Gather Materials in Fume Hood Prep->Gather Weigh Weigh this compound Gather->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Equipment & Workspace Experiment->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash End End Wash->End Start Start Start->Prep

Caption: Workflow for the safe handling of this compound.

Emergency Response Decision Tree

This diagram outlines the decision-making process in the event of a this compound-related emergency.

EmergencyResponse cluster_spill Spill cluster_exposure Exposure cluster_fire Fire Emergency Emergency Occurs (Spill, Exposure, Fire) SpillSize Assess Spill Size Emergency->SpillSize ExposureType Identify Exposure Route Emergency->ExposureType FireSize Assess Fire Size Emergency->FireSize MinorSpill Follow Minor Spill Protocol SpillSize->MinorSpill Minor MajorSpill Evacuate & Call Emergency Response SpillSize->MajorSpill Major SkinEye Flush with Water for 15 min ExposureType->SkinEye Skin/Eye Inhalation Move to Fresh Air ExposureType->Inhalation Inhalation Ingestion Rinse Mouth, Do Not Induce Vomiting ExposureType->Ingestion Ingestion Medical Seek Immediate Medical Attention SkinEye->Medical Inhalation->Medical Ingestion->Medical SmallFire Use Appropriate Extinguisher (if trained) FireSize->SmallFire Small LargeFire Evacuate & Activate Alarm FireSize->LargeFire Large/Uncontrolled

Caption: Decision tree for this compound-related emergencies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Slaframine
Reactant of Route 2
Reactant of Route 2
Slaframine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。